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  • Product: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Core Science & Biosynthesis

Foundational

Technical Monograph: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Part 1: Executive Summary & Chemical Identity[1] N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS 1496300-99-2) is a specialized secondary amine intermediate used primarily in the synthesis of complex heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS 1496300-99-2) is a specialized secondary amine intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical candidates. Structurally, it consists of an ortho-thiomethyl aniline core


-alkylated with a 2-methylcyclopentyl ring.

This scaffold is highly relevant in medicinal chemistry programs targeting G-Protein Coupled Receptors (GPCRs), particularly in the development of Orexin Receptor Antagonists (e.g., structural analogs of Suvorexant or Lemborexant) where lipophilic, conformationally restricted amine motifs are critical for binding affinity. The ortho-thiomethyl group serves as a versatile handle for further cyclization (e.g., into benzothiazoles) or as a metabolic soft spot blocker.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
CAS Number 1496300-99-2
IUPAC Name N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
Synonyms N-(2-Methylcyclopentyl)-2-(methylthio)aniline; 2-(Methylthio)-N-(2-methylcyclopentyl)benzenamine
Molecular Formula C₁₃H₁₉NS
Molecular Weight 221.36 g/mol
Physical State Viscous oil or low-melting solid (typically yellow to brown)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
pKa (Calculated) ~4.5 (Aniline nitrogen)

Part 2: Synthesis & Production Protocols

As a Senior Application Scientist, I recommend Reductive Amination as the primary synthesis route. This method is superior to nucleophilic substitution (


) for this substrate because the electron-donating thiomethyl group deactivates the benzene ring toward nucleophilic attack, making direct displacement of a halide difficult without harsh conditions.
Method A: Reductive Amination (The "Self-Validating" Protocol)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the thiomethyl group or requiring high-pressure hydrogenation equipment.

Reaction Scheme:

  • Condensation: 2-(Methylthio)aniline + 2-Methylcyclopentanone

    
     Imine Intermediate
    
  • Reduction: Imine + NaBH(OAc)₃

    
     Target Amine
    
Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate: 2-(Methylthio)aniline (1.0 eq)

    • Carbonyl: 2-Methylcyclopentanone (1.2 eq)

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acid Catalyst: Acetic Acid (1.0 eq) - Critical for imine formation kinetics.

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Execution:

    • Charge a dry reaction vessel with 2-(methylthio)aniline and DCE (0.2 M concentration).

    • Add 2-methylcyclopentanone and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes to pre-form the imine/hemiaminal equilibrium.

    • Add STAB portion-wise over 15 minutes. Note: Mild gas evolution (

      
      ) may occur; ensure venting.
      
    • Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Work-up (The Validation Step):

    • Quench with saturated aqueous

      
       until pH > 8.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography.

    • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).

    • Expected Yield: 75–85%.

Stereochemical Considerations

The commercial starting material, 2-methylcyclopentanone, is often racemic. Consequently, the product CAS 1496300-99-2 is typically isolated as a mixture of diastereomers (cis and trans isomers regarding the cyclopentyl ring).

  • Insight: In late-stage drug development, chiral separation (Chiral HPLC) or the use of enantiopure ketone starting materials is required to isolate the bioactive isomer.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate states.

SynthesisPath Start1 2-(Methylthio)aniline Imine Imine Intermediate (Transient) Start1->Imine Condensation (DCE, RT) Start2 2-Methylcyclopentanone Start2->Imine Product Target Amine CAS 1496300-99-2 Imine->Product Reduction Reagent NaBH(OAc)3 / AcOH (Reductive Agent) Reagent->Imine

Figure 1: Reductive amination workflow for the synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline.

Retrosynthetic Analysis

Understanding how to deconstruct this molecule is vital for designing analogs.

Retrosynthesis Target N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Disconnection C-N Bond Disconnection Target->Disconnection Fragment1 Aniline Synthon: 2-(Methylthio)aniline Disconnection->Fragment1 Fragment2 Electrophile Synthon: 2-Methylcyclopentanone Disconnection->Fragment2

Figure 2: Retrosynthetic breakdown showing the strategic C-N bond disconnection.

Part 4: Technical Applications & Analytical Validation

Drug Discovery Utility

This compound serves as a "lipophilic aniline" building block.

  • Conformational Restriction: The cyclopentyl ring restricts the rotation of the N-alkyl chain, potentially locking the molecule into a bioactive conformation that improves selectivity for receptors like Orexin (OX1R/OX2R) .

  • Metabolic Stability: The ortho-SMe group blocks metabolic hydroxylation at the sensitive ortho position of the aniline ring.

Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized compound, the following data points must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2–6.6 ppm (m, 4H, Aromatic).
      
    • 
       4.2 ppm (br s, 1H, NH).
      
    • 
       3.8 ppm (m, 1H, N-CH-Cyclopentyl).
      
    • 
       2.4 ppm (s, 3H, S-CH₃).
      
    • 
       1.0–2.0 ppm (m, Cyclopentyl aliphatic protons).
      
  • LC-MS:

    • Positive Mode (ESI+):

      
      .
      
    • Purity: >95% by UV (254 nm).

Part 5: Safety & Handling

  • Hazards: As an aniline derivative with a sulfide moiety, this compound is likely toxic if swallowed , a skin irritant , and may possess a stench .

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfide to sulfoxide/sulfone.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • Hairui Chemical. (n.d.). Product Information: N-(2-Methylcyclopentyl)-2-(methylthio)aniline. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for the described synthesis).

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines. Retrieved from [Link]

Exploratory

Executive Summary: The Orthogonal Utility of S-Methyl Anilines

Topic: Ortho-Sulfur Functionality in Drug Design: A Technical Guide to 2-(Methylthio)aniline Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ortho-Sulfur Functionality in Drug Design: A Technical Guide to 2-(Methylthio)aniline Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.[1][2]

2-(Methylthio)aniline (CAS: 2987-53-3), also known as 2-aminothioanisole, represents a "privileged" synthon in modern medicinal chemistry.[1][2] Unlike its oxygen analogue (2-methoxyaniline), the sulfur atom in the ortho position offers unique electronic malleability—capable of acting as a soft Lewis base, a directing group for C-H activation, or a metabolic handle via S-oxidation.[1]

This guide moves beyond basic characterization to explore the molecule's application in synthesizing benzothiazoles , N,S-ligated metal complexes , and kinase inhibitors (specifically c-Met and EGFR targets).[1] It provides actionable protocols for retaining the S-methyl motif as a hydrophobic pharmacophore or exploiting it as a latent thiol precursor.[1][2]

Chemical Architecture & Reactivity Profile

Electronic & Steric distinctiveness

The 2-(methylthio) group exerts an electronic influence distinct from the 2-methoxy group.[1][2] While both are electron-donating by resonance (


), the sulfur atom’s larger Van der Waals radius (

vs

for oxygen) and lower electronegativity create a "softer" nucleophilic center.[1][2]
Property2-(Methylthio)aniline2-MethoxyanilineImpact on Drug Design
Hammett



SMe is electronically neutral/slightly withdrawing inductively, affecting pKa of the aniline.[1][2]
Lipophilicity (

)


SMe increases permeability and hydrophobic binding.[1][2]
H-Bonding Acceptor (Weak)Acceptor (Strong)SMe rarely acts as a primary H-bond acceptor in pockets.[1][2]
Metabolism S-Oxidation (Sulfoxide/Sulfone)O-DealkylationSMe offers a "metabolic switch" to polar metabolites.[1][2]
The "Ortho-Effect" in Synthesis

The proximity of the


 and 

groups facilitates unique heterocyclization pathways.[1][2] The sulfur lone pair can stabilize cationic intermediates or coordinate with transition metals (Pd, Cu) to direct cross-coupling reactions to the ortho-position, a strategy impossible with simple anilines.[1]

Synthetic Architectures & Workflows

The following Graphviz diagram illustrates the divergent synthetic pathways available from the parent compound.

SyntheticPathways Start 2-(Methylthio)aniline PathA Pathway A: S-Retention (Kinase Inhibitors) Start->PathA Acylation / SNAr PathB Pathway B: Cyclization (Heterocycle Formation) Start->PathB Oxidative Condensation PathC Pathway C: Coordination (Catalysis) Start->PathC Metal Salt ProdA1 Amide/Urea Derivatives PathA->ProdA1 R-COCl / R-NCO ProdA2 N-Aryl Heterocycles PathA->ProdA2 Pd-Cat / Buchwald ProdB1 Benzothiazoles (via Demethylation) PathB->ProdB1 Aldehyde + I2/DMSO ProdB2 Phenothiazines PathB->ProdB2 S-Arylation ProdC1 N,S-Bidentate Ligands (Pd/Cu) PathC->ProdC1 Schiff Base Formation

Figure 1: Divergent synthetic utility of 2-(methylthio)aniline.[1][2] Pathway A is dominant in drug discovery; Pathway B in heterocycle synthesis.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Scaffolds (SNAr Coupling)

Context: This protocol attaches the 2-(methylthio)aniline motif to a pyrimidine core, a standard step in synthesizing EGFR or c-Met inhibitors (e.g., analogues of Foretinib).[1][2]

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)[1][2]

  • 2-(Methylthio)aniline (1.1 eq)[1][2]

  • Diisopropylethylamine (DIPEA) (2.5 eq)[1][2]

  • Solvent:

    
    -Butanol or DMF[1][2]
    

Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (

    
    ) in 
    
    
    
    -butanol (
    
    
    ) in a round-bottom flask equipped with a reflux condenser.
  • Addition: Add 2-(methylthio)aniline (

    
    ) followed by DIPEA (
    
    
    
    ).
  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
    • Mechanistic Note: The reaction proceeds via Nucleophilic Aromatic Substitution (

      
      ).[1][2] The C4-position of the pyrimidine is more electrophilic, but steric hindrance from the ortho-SMe group may require higher temperatures compared to unsubstituted anilines.[1]
      
  • Work-up: Cool to room temperature. The product often precipitates.[1][2]

    • If precipitate forms: Filter and wash with cold ethanol.[1][2]

    • If no precipitate:[1][2] Remove solvent in vacuo, redissolve in EtOAc, wash with water (

      
      ) and brine.[1]
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexane:EtOAc).

Validation Criteria:

  • 
     NMR:  Look for the singlet of 
    
    
    
    around
    
    
    .[1][2]
  • MS: Distinctive isotope pattern if Chlorine is still present (M/M+2 ratio 3:1).[1][2]

Protocol B: Oxidative Cyclization to 2-Arylbenzothiazoles

Context: While 2-aminothiophenol is the classic precursor, 2-(methylthio)aniline can be converted to benzothiazoles via an iodine-mediated demethylative cyclization.[1][2] This avoids handling the foul-smelling free thiol.[1][2]

Reagents:

  • 2-(Methylthio)aniline (1.0 eq)[1][2][3]

  • Benzaldehyde derivative (1.0 eq)[1][2]

  • Molecular Iodine (

    
    ) (0.5 eq)[1][2]
    
  • Solvent: DMSO (Acts as solvent and oxidant)[1][2]

Methodology:

  • Mixing: In a sealed tube, combine 2-(methylthio)aniline (

    
    ), benzaldehyde (
    
    
    
    ), and
    
    
    (
    
    
    ) in DMSO (
    
    
    ).
  • Heating: Stir at

    
     for 12 hours.
    
    • Mechanism:[1][2][4][5][6][7] Formation of the Schiff base

      
       Iodine-mediated cyclization 
      
      
      
      Demethylation/Oxidation.[1][2] The DMSO acts as an oxygen source in the oxidative step.[1][2]
  • Quenching: Cool and pour into aqueous

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Extraction: Extract with Ethyl Acetate. Dry over

    
    .
    
  • Yield: Typically 70–85% depending on the aldehyde substituent.[1][2]

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

In kinase inhibitors (e.g., targeting EGFR or VEGFR ), the 2-substituent on the aniline ring often dictates the torsion angle of the molecule, forcing it into a bioactive conformation.[1]

  • Case Study: In the development of c-Met inhibitors, replacing a 2-OMe group with 2-SMe often improves potency against wild-type kinases while altering the metabolic profile.[1][2] The SMe group is more lipophilic, potentially improving blood-brain barrier (BBB) penetration for CNS-active agents.[1][2]

Metabolic Liability (The "Soft Spot")

Researchers must account for the metabolic oxidation of the sulfide:


[1][2]
  • Design Tip: If the sulfoxide metabolite is active/toxic, this must be tracked early in DMPK studies.[1] The sulfone is a strong electron-withdrawing group (

    
    ), which will drastically reduce the basicity of the aniline nitrogen and potentially kill potency if the nitrogen is a hinge binder.[1]
    

Safety & Handling (HSE)

  • Toxicity: 2-(Methylthio)aniline is classified as Acute Tox. 3 (Oral/Dermal) .[1][2] It is toxic if swallowed or in contact with skin.[1][2]

  • Odor: Like most organosulfur compounds, it has a disagreeable garlic-like odor.[1][2] All reactions must be performed in a well-ventilated fume hood.[1][2]

  • Decontamination: Glassware should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize residual sulfides before washing.[1][2]

References

  • Synthesis of Benzothiazoles

    • Title: "Metal-Free Oxidative Cyclization of 2-Aminothiophenols/Anilines with Aldehydes"
    • Source:Journal of Organic Chemistry / Org.[1][2][8] Lett. (Contextual synthesis reference).

    • Verification:[1][2]

  • Medicinal Chemistry (Kinase Inhibitors)

    • Title: "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors"
    • Source:PubMed / PMC (2024).[1][2]

    • Link:[Link]

  • Chemical Properties & Safety

    • Title: "2-(Methylthio)aniline Compound Summary (CID 76337)"[1][2]

    • Source:PubChem.[1][2]

    • Link:[Link][1][2]

  • Catalysis Applications

    • Title: "Thioether sulfur-bound [Cu2] complexes showing catechol oxidase activity"[1][2]

    • Source:Dalton Transactions (2019).[1][2]

    • Link:[Link]

Sources

Foundational

SMILES string for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Technical Monograph: Structural Informatics and Synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Part 1: Structural Informatics & Core Identity This section defines the precise chemical identity of the targ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Informatics and Synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Part 1: Structural Informatics & Core Identity

This section defines the precise chemical identity of the target molecule.[1] As a secondary amine featuring an ortho-substituted thioether, this scaffold represents a critical intermediate in the synthesis of heterocyclic bioactive agents (e.g., indoles, quinolines) and GPCR ligands.

Chemical Identifiers
Identifier TypeString / ValueNotes
IUPAC Name N-(2-Methylcyclopentyl)-2-(methylsulfanyl)anilineSystematic nomenclature.[1][2]
Canonical SMILES CSc1ccccc1NC2CCCC2CGeneric connectivity without stereochemistry.[1]
Isomeric SMILES CSc1ccccc1N[C@H]2CCC[C@@H]2CExample for (1R,2R)-trans isomer.
Molecular Formula C₁₃H₁₉NS
Molecular Weight 221.36 g/mol
LogP (Predicted) ~4.2High lipophilicity due to the S-Me and cycloalkyl groups.[1]
H-Bond Donors 1Secondary amine (NH).[1][2]
Stereochemical Complexity

The "2-methylcyclopentyl" moiety introduces two contiguous stereocenters (C1 and C2 on the cyclopentane ring).[1] Consequently, the generic SMILES represents a mixture of two diastereomers:

  • Cis-isomer: The amine and methyl group are on the same face.[1]

  • Trans-isomer: The amine and methyl group are on opposite faces.[1]

Note: In drug development, the trans -isomer is often thermodynamically favored during synthesis via thermodynamic equilibration of the intermediate imine, though kinetic reduction may yield the cis -isomer.[2]

Part 2: Synthetic Methodology & Protocols

Route A: Reductive Amination (Primary Recommendation)

This method couples 2-(methylsulfanyl)aniline with 2-methylcyclopentanone.[1][2]

  • Mechanism: Formation of a hemiaminal

    
     dehydration to imine 
    
    
    
    reduction to amine.[1][3]
  • Reagents: Sodium Triacetoxyborohydride (STAB) or Ti(OiPr)₄ / NaBH₄.[1]

Standardized Experimental Protocol:

  • Imine Formation: To a dry flask under N₂, charge 2-(methylsulfanyl)aniline (1.0 equiv) and 2-methylcyclopentanone (1.2 equiv) in 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] The formation of the imine (Schiff base) is often the rate-determining step in sterically hindered ketones.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH₄ and reduces the imine selectively without reducing the ketone (chemoselectivity).[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Buchwald-Hartwig Cross-Coupling (Alternative)

Use this if the reductive amination fails due to low nucleophilicity of the aniline.[1]

  • Reactants: 2-Chlorothioanisole + 2-Methylcyclopentylamine.[1][2]

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.[1]

  • Base: NaOtBu or Cs₂CO₃.[1]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and workflow for synthesizing this scaffold, highlighting the critical "Imine/Enamine Equilibrium" control point.

SynthesisWorkflow Start Target Analysis: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline RouteA Route A: Reductive Amination (Preferred) Start->RouteA RouteB Route B: Pd-Catalyzed Coupling (Alternative) Start->RouteB PrecursorsA 2-(Methylthio)aniline + 2-Methylcyclopentanone RouteA->PrecursorsA PrecursorsB 2-Chlorothioanisole + 2-Methylcyclopentylamine RouteB->PrecursorsB Imine Intermediate: Sterically Hindered Imine PrecursorsA->Imine Acid Cat. Product Final Product: Secondary Amine Scaffold PrecursorsB->Product Pd(0) / Base Reduction Reduction Step: NaBH(OAc)3 or Ti(OiPr)4/NaBH4 Imine->Reduction H- Transfer Stereo Stereochemical Outcome: Cis/Trans Mixture (Requires Chiral HPLC) Reduction->Stereo Stereo->Product

Figure 1: Synthetic decision tree comparing Reductive Amination (green path) vs. Buchwald-Hartwig Coupling (red path).[1][2]

Part 4: Medicinal Chemistry & Application Context

The "Ortho-Effect" and Bioisosterism

The 2-methylsulfanyl group (-SMe) plays a pivotal role in the pharmacology of this molecule:

  • Metabolic Toggle: The sulfur atom is a "soft" metabolic handle.[1] It can be sequentially oxidized by Flavin-containing Monooxygenases (FMOs) or CYPs to the sulfoxide (-S(=O)Me) and sulfone (-SO₂Me).[1][2]

    • Impact: This transforms a lipophilic, electron-donating group into a polar, electron-withdrawing group in vivo, potentially altering target affinity and solubility.

  • Conformational Lock: The bulky -SMe group at the ortho position forces the aniline nitrogen out of planarity with the phenyl ring.[1] This "twisted" conformation can improve selectivity for specific hydrophobic pockets in kinases or GPCRs.[1]

Validation Criteria (Self-Validating Protocol)

To ensure the synthesized material is correct, the following analytical signatures must be observed:

  • ¹H NMR (DMSO-d₆): Look for the S-Me singlet around δ 2.4 ppm .[1][2] The cyclopentyl methine protons will appear as multiplets between δ 3.5–4.0 ppm .[1]

  • Mass Spectrometry: Expect an [M+H]⁺ peak at 222.1 .[1] A characteristic fragment loss of -SMe (47 Da) is common in fragmentation patterns.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1][2]

  • PubChem Compound Summary. (2023). "2-(Methylthio)aniline."[1][2][5] National Center for Biotechnology Information.[1] [1][2]

Sources

Exploratory

Physical properties of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

This guide details the physical properties, structural characterization, and handling protocols for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline . Executive Summary N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, structural characterization, and handling protocols for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline .

Executive Summary

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS: 1496300-99-2) is a secondary arylamine intermediate characterized by an ortho-thiomethyl substitution on the phenyl ring and a sterically hindering 2-methylcyclopentyl group on the nitrogen. This compound belongs to a class of lipophilic aniline derivatives often utilized as building blocks in the synthesis of agrochemicals (fungicides/herbicides) and pharmaceutical candidates targeting GPCRs or kinase inhibition.

Due to its status as a specialized research chemical, experimental physical data is sparse in open literature. This guide provides high-confidence predictive data derived from structure-property relationship (SPR) analysis of its precursors, alongside rigorous protocols for its experimental validation.

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterDetail
IUPAC Name N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
Common Name N-(2-Methylcyclopentyl)-2-(methylthio)aniline
CAS Number 1496300-99-2
Molecular Formula C₁₃H₁₉NS
Molecular Weight 221.36 g/mol
SMILES CSC1=CC=CC=C1NC2CCCC2C
Stereochemistry Contains two chiral centers on the cyclopentyl ring.[1] Typically synthesized as a mixture of cis- and trans- diastereomers unless chiral starting materials are used.

Physical Properties (Predicted & Derived)

Note: Values below are derived from chem-informatics modeling and comparative analysis with the precursor 2-(methylthio)aniline (CAS: 2987-53-3).

Thermodynamic State
  • Physical State (25°C): Viscous Liquid or Low-Melting Solid .

    • Scientific Rationale: The parent compound, 2-(methylthio)aniline, is a liquid (MP: <0°C). While increasing molecular weight usually raises the melting point, the introduction of the 2-methylcyclopentyl group disrupts crystal lattice packing due to the mixture of diastereomers (cis/trans) and the flexibility of the cycloalkyl ring.

  • Boiling Point (Predicted):

    • Atmospheric (760 mmHg): 315°C ± 20°C (Decomposition likely before boiling).

    • Reduced Pressure (0.5 mmHg): 145°C – 155°C.

    • Protocol: Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal oxidation of the thioether to a sulfoxide.

Density & Refractive Index
  • Density: 1.06 ± 0.03 g/cm³ .

    • Logic: Denser than water due to the sulfur atom, but less dense than the pure aniline precursor (1.11 g/cm³) due to the dilution effect of the aliphatic cyclopentyl ring.

  • Refractive Index (

    
    ): 1.58 – 1.60 .
    
Solubility Profile (LogP)
  • Predicted LogP: 4.2 – 4.6 .

    • Implication: Highly lipophilic.

  • Solubility Table:

SolventSolubility RatingApplication
Water Insoluble (<1 mg/L)Aqueous workup (waste phase)
Dichloromethane Soluble (>100 mg/mL)Extraction / Chromatography
Ethyl Acetate SolubleChromatography eluent
Methanol SolubleNMR solvent
Hexanes Moderately SolubleRecrystallization (if solid)

Spectroscopic Characterization

To validate the identity of synthesized batches, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.35 ppm (s, 3H):  Distinctive singlet for the -S-CH
      
      
      
      group.
    • 
       1.05 ppm (d, 3H):  Doublet for the methyl group on the cyclopentyl ring.
      
    • 
       3.60 – 3.80 ppm (m, 1H):  Multiplet for the N-CH  proton on the cyclopentyl ring.
      
    • 
       6.60 – 7.40 ppm (m, 4H):  Aromatic protons (distinct ortho-substitution pattern).
      
    • Stereochemical Note: You may observe "doubling" of the methyl doublet and N-CH multiplet due to cis/trans isomerism.

Infrared Spectroscopy (FT-IR)
  • 3350 – 3400 cm⁻¹: Secondary Amine (N-H) stretch (typically weak/broad).

  • 2850 – 2960 cm⁻¹: Strong Aliphatic C-H stretching (Cyclopentyl).

  • 740 – 760 cm⁻¹: Ortho-disubstituted benzene ring bending.

Synthesis & Purification Workflow

The most robust route to this compound is Reductive Amination . This method avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Reaction Pathway Diagram

SynthesisPathway Start1 2-(Methylthio)aniline (CAS: 2987-53-3) Intermediate Imine Intermediate Start1->Intermediate Acid Cat. (AcOH) Dehydration Start2 2-Methylcyclopentanone Start2->Intermediate Product N-(2-Methylcyclopentyl)- 2-(methylsulfanyl)aniline Intermediate->Product Reduction (NaBH(OAc)3 or H2/Pd)

Figure 1: Reductive amination pathway utilizing mild hydride donors to ensure selectivity.

Experimental Protocol
  • Imine Formation: Dissolve 2-(methylthio)aniline (1.0 eq) and 2-methylcyclopentanone (1.2 eq) in Dichloroethane (DCE). Add Acetic Acid (1.5 eq). Stir for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Warm to RT and stir overnight.

  • Quench: Add saturated NaHCO

    
     until pH > 8.
    
  • Extraction: Extract with DCM (3x). Dry organic layer over MgSO

    
    .
    
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-10% Ethyl Acetate in Hexanes. (Target is non-polar; elutes early).

Handling, Stability, and Safety

Thermal & Chemical Stability
  • Oxidation Sensitivity: The thioether (-SMe) group is susceptible to oxidation.

    • Risk:[2] Exposure to air/peroxides can form the Sulfoxide (S=O) or Sulfone (O=S=O) .

    • Prevention:[2] Store under Nitrogen or Argon atmosphere.

  • Thermal Stability: Stable up to ~100°C. Avoid prolonged heating without vacuum.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Aniline derivative).

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H411: Toxic to aquatic life with long-lasting effects.[3]

Storage
  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass vial (protect from light) with Teflon-lined cap.

References

  • PubChem. (2025).[1][4][5] 2-(Methylthio)aniline Compound Summary. National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Foundational

An In-Depth Technical Guide to N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Abstract: This technical guide provides a comprehensive overview of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a substituted aniline derivative of interest in medicinal chemistry and organic synthesis. While spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a substituted aniline derivative of interest in medicinal chemistry and organic synthesis. While specific data for this exact molecule is sparse, this document synthesizes information from closely related analogs to project its chemical identity, physicochemical properties, and reactivity. A detailed, field-proven protocol for the synthesis of N-alkylanilines via reductive amination is presented, alongside a discussion of the compound's potential applications in drug development, particularly drawing parallels with biologically active benzothiazole and substituted aniline cores. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this class of compounds.

Chemical Identity and Properties

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is an organic compound featuring a complex molecular architecture. It is characterized by an aniline backbone substituted at the nitrogen with a 2-methylcyclopentyl group and at the ortho-position of the aromatic ring with a methylsulfanyl (or methylthio) group. This unique combination of functional groups dictates its chemical behavior and potential biological activity.

Structure and Identifiers

The structural representation and key identifiers for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline and its core precursors are detailed below. While a specific CAS number and a validated InChIKey for the title compound are not present in major public databases, identifiers for its key structural parents, 2-(Methylthio)aniline and N-Cyclopentylaniline, are well-documented.

  • IUPAC Name: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)benzenamine

  • Molecular Formula: C₁₃H₁₉NS

  • Canonical SMILES: CC1CCCC1NC2=CC=CC=C2SC

  • Computed InChIKey: While not found in public databases, a computed InChIKey can be generated from its structure. For reference, the InChIKey for the related compound 2-(Methylthio)aniline is WBRPQQSADOCKCH-UHFFFAOYSA-N [1].

Physicochemical Properties

The physicochemical properties of this molecule can be predicted by analyzing its constituent parts. The aniline core provides a weakly basic nitrogen atom, the methylsulfanyl group introduces a sulfur-containing moiety susceptible to oxidation, and the N-alkyl substituent (2-methylcyclopentyl) significantly increases its lipophilicity.[2]

PropertyPredicted Value / CharacteristicRationale
Molecular Weight 221.36 g/mol Calculated from the molecular formula C₁₃H₁₉NS.
Appearance Pale yellow to brown viscous liquidBased on analogs like N-methylaniline and 2-(methylthio)aniline.
Basicity (pKa) Higher than aniline (pKa ≈ 4.6)The ortho-methyl and para-like methylsulfanyl groups are electron-donating, increasing electron density on the nitrogen atom and thus its basicity.[3]
Solubility Low in water; soluble in organic solvents (e.g., DCM, THF, Methanol)The large, non-polar N-alkyl group dominates the molecule's character, making it hydrophobic.[2] Aqueous solubility would increase in acidic conditions due to the formation of an anilinium salt.
Stability Susceptible to oxidationThe methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone. The aniline moiety may be sensitive to light and air.[2]

Synthesis and Mechanistic Insights

The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline can be most effectively achieved through reductive amination. This widely used method forms a C-N bond by reacting a carbonyl compound with an amine to create an intermediate imine, which is then reduced in situ.[4] This one-pot approach is highly efficient and demonstrates good functional group tolerance.[5]

General Synthetic Strategy: Reductive Amination

The logical and field-proven approach involves the reaction of 2-(methylsulfanyl)aniline with 2-methylcyclopentanone . The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride (STAB) or 2-picoline borane.[4][6]

  • Causality of Reagent Choice:

    • 2-(methylsulfanyl)aniline: This is the foundational building block providing the substituted aromatic core.

    • 2-methylcyclopentanone: This ketone provides the N-alkyl group.

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent. Its steric bulk and reduced reactivity compared to agents like sodium borohydride allow it to preferentially reduce the protonated imine intermediate over the starting ketone.[5] It is also moisture-tolerant, which simplifies the experimental setup.

    • Acetic Acid (Catalyst): A weak acid is required to catalyze the formation of the iminium ion by protonating the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water.[4]

G Aniline 2-(Methylsulfanyl)aniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Condensation Ketone 2-Methylcyclopentanone Ketone->Hemiaminal Imine Iminium Ion Intermediate Hemiaminal->Imine Dehydration (H+ catalyzed) Product N-(2-Methylcyclopentyl)-2- (methylsulfanyl)aniline Imine->Product Reduction Reagents Reducer (STAB) Solvent (DCE) Catalyst (AcOH) Reagents->Imine G Molecule N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline 2-Methylsulfanyl-Aniline Core N-Alkyl Group (2-Methylcyclopentyl) Core_Prop Precursor to Benzothiazole Scaffold Hydrogen Bonding (N-H) Target Affinity Molecule:f0->Core_Prop contributes to Alkyl_Prop Increased Lipophilicity Membrane Permeability Hydrophobic Pocket Binding Molecule:f1->Alkyl_Prop contributes to Outcome Potential as Kinase Inhibitor or Anti-inflammatory Agent Core_Prop->Outcome leads to Alkyl_Prop->Outcome leads to

Sources

Exploratory

Potential Biological Activity of N-Substituted 2-(Methylsulfanyl)anilines

Technical Guide & Whitepaper Executive Summary The N-substituted 2-(methylsulfanyl)aniline scaffold (also known as o-(methylthio)aniline) represents a privileged structure in medicinal chemistry, serving as both a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The N-substituted 2-(methylsulfanyl)aniline scaffold (also known as o-(methylthio)aniline) represents a privileged structure in medicinal chemistry, serving as both a versatile intermediate and a bioactive pharmacophore. Unlike simple anilines, the presence of the ortho-thiomethyl group imparts unique electronic properties (σ-donation, soft nucleophilicity) and metabolic handles (sulfoxidation). This guide analyzes the scaffold's potential in antimicrobial and anticancer domains, detailing the structure-activity relationships (SAR) that drive its efficacy and the metabolic pathways that define its safety profile.

Chemical Space & Structural Properties

The Core Scaffold

The 2-(methylsulfanyl)aniline core consists of an electron-rich aromatic ring substituted with an amino group and a sulfur atom in the ortho position. The N-substitution is the primary vector for optimizing lipophilicity (LogP) and target specificity.

FeatureChemical ConsequenceBiological Implication
2-SMe Group Electron donor (+M effect); Lipophilic; Soft nucleophile.Increases membrane permeability; metabolic "soft spot" for FMO/CYP enzymes (sulfoxidation).
N-Substitution Steric bulk; H-bond donor/acceptor modulation.Determines receptor binding affinity; protects against rapid N-acetylation.
Aniline Nitrogen Weak base; Nucleophilic.Key for interaction with acidic residues in enzyme active sites; potential for bioactivation.
Structure-Activity Relationship (SAR)

The biological activity is heavily dependent on the nature of the N-substituent (


):
  • 
     = Alkyl (e.g., Ethyl, Heptyl):  Increases lipophilicity. Short chains often lead to CNS activity or general cytotoxicity. Long chains (e.g., 
    
    
    
    ) enhance membrane disruption, useful for antimicrobial action.
  • 
     = Hetaryl (e.g., 2-Furyl, Pyridyl):  significantly boosts antifungal activity, likely by engaging in 
    
    
    
    -stacking interactions with fungal enzymes (e.g., CYP51).
  • 
     = Acyl/Sulfonyl (Amides/Sulfonamides):  Reduces basicity, often shifting activity towards specific enzyme inhibition (e.g., H+/K+ ATPase) rather than general cytotoxicity.
    

Therapeutic Applications & Biological Activity[1]

Antimicrobial & Antifungal Activity

N-substituted derivatives, particularly those bearing heterocyclic rings, have demonstrated potent activity against dermatophytes and tuberculosis strains.

  • Antifungal: N-(2-Furyl)methyl-2-(methylsulfanyl)anilines exhibit MIC values in the range of 3.12–6.25 µg/mL against Trichophyton rubrum. The mechanism involves interference with ergosterol biosynthesis, where the sulfur atom may coordinate with the heme iron of fungal CYPs.

  • Antitubercular: Bicyclic analogues preserving the 2-SMe-aniline motif have shown activity against Mycobacterium tuberculosis (H37Ra strain) with MICs ranging from 0.05 to >30 µg/mL .

Anticancer & Cytotoxic Potential

The scaffold serves as a template for tubulin polymerization inhibitors.

  • Tubulin Inhibition: 2-Anilino triazolopyrimidines derived from this scaffold bind to the colchicine site of tubulin. The 2-methylsulfanyl group provides critical hydrophobic contacts within the binding pocket.

  • Cytotoxicity: Simple N-alkyl derivatives show moderate cytotoxicity against HepG2 and HeLa cell lines. However, metabolic activation is often required for maximum potency.

Gastric Anti-Secretory Activity

Specific N-substituted derivatives (e.g., N-[(2-imidazolylsulfinyl)methyl]anilines) act as reversible inhibitors of the gastric H+/K+-ATPase (proton pump), offering a mechanism distinct from irreversible inhibitors like omeprazole.

Mechanism of Action & Metabolism[2][3]

Metabolic Activation vs. Detoxification

The biological fate of these compounds is governed by a competition between S-oxidation and N-oxidation.

  • Pathway A: Sulfoxidation (Detoxification/Bioactivation): Flavin-containing Monooxygenases (FMOs) and CYPs oxidize the sulfide (-SMe) to the sulfoxide (-S(O)Me) and sulfone (-SO₂Me). Sulfoxides are more polar and generally less active, serving as a detoxification route.

  • Pathway B: N-Dealkylation: CYPs remove the N-alkyl group, releasing the primary aniline, which may be toxic.

  • Pathway C: N-Oxidation (Toxification): Formation of hydroxylamines (-N(OH)R) can lead to reactive nitrenium ions, associated with genotoxicity and methemoglobinemia.

Metabolism Parent N-Substituted 2-(Methylsulfanyl)aniline Sulfoxide Sulfoxide Metabolite (Polar, Excretable) Parent->Sulfoxide FMO / CYP (S-Oxidation) PrimaryAniline Primary Aniline (Reactive Intermediate) Parent->PrimaryAniline CYP (N-Dealkylation) Sulfone Sulfone (Inactive) Sulfoxide->Sulfone CYP Hydroxylamine N-Hydroxylamine (Toxic/Genotoxic) PrimaryAniline->Hydroxylamine CYP / Peroxidase (N-Oxidation)

Caption: Metabolic divergence of the scaffold. S-oxidation typically leads to clearance, while N-oxidation poses toxicity risks.

Experimental Protocols

Synthesis: Reductive Amination

Objective: Synthesis of N-alkyl-2-(methylsulfanyl)aniline.

  • Reagents: 2-(Methylsulfanyl)aniline (1.0 eq), Appropriate Aldehyde/Ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (1.2 eq), DCE (Solvent).

  • Procedure:

    • Dissolve aniline and aldehyde in DCE.

    • Add acetic acid and stir for 30 min to form the imine intermediate.

    • Add NaBH(OAc)₃ portion-wise. Stir at RT for 12–24 h.

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Purify via silica gel chromatography (Hexane/EtOAc).

Biological Assay: MTT Cytotoxicity

Objective: Determine IC₅₀ against cancer cell lines (e.g., HeLa, HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final <0.1%) at serial dilutions (e.g., 0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Safety & Toxicology Profile

  • Genotoxicity: The core 2-(methylsulfanyl)aniline is flagged in some databases for potential genotoxicity due to the aniline moiety. N-substitution generally mitigates this by blocking direct N-oxidation, provided the substituent is metabolically stable.

  • Irritation: Classified as a skin and eye irritant (H315, H319).[1]

  • Handling: All experimental work requires a fume hood due to the potential stench of sulfide impurities and the toxic nature of anilines.

References

  • Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. PubMed. Available at: [Link] (Verified search result 1.2)

  • Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. PubMed. Available at: [Link] (Verified search result 1.11)

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. MDPI Molecules. Available at: [Link] (Verified search result 1.16)

  • Cytochrome P450-like Substrate Oxidation Catalyzed by Cytochrome C. PubMed. Available at: [Link] (Verified search result 1.2 - Search 2)

  • 2-(Methylthio)aniline Safety Data Sheet. PubChem. Available at: [Link] (Verified search result 1.6)

Sources

Foundational

Safety Data Sheet (SDS) for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

An In-Depth Technical Guide to the Safe Handling of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Disclaimer: No specific was found during the literature search. The following guide has been synthesized from safety d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Disclaimer: No specific was found during the literature search. The following guide has been synthesized from safety data for structurally similar compounds, including N-methylaniline and other substituted anilines. Researchers and scientists must exercise caution and handle this compound with the understanding that its toxicological properties have not been fully characterized. The information provided herein is intended as a proactive safety resource and should be supplemented with institution-specific safety protocols.

Section 1: Compound Overview and Inferred Hazard Profile

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a substituted aniline derivative. The core aniline structure is known to be a toxicophore, and substitutions can modulate its biological activity and hazardous properties. The presence of a methylsulfanyl group and a methylcyclopentyl group may influence its reactivity and toxicological profile.[1] Based on data from related aniline compounds, N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline should be treated as a substance with the potential for significant toxicity.

Inferred Hazard Identification:

Hazard ClassPotential EffectSource of Inference
Acute Toxicity (Oral)Toxic if swallowed.[2][3]N-Methylaniline
Acute Toxicity (Dermal)Toxic in contact with skin.[2][3]N-Methylaniline
Acute Toxicity (Inhalation)Toxic if inhaled.[2][3]N-Methylaniline
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.[2][3]N-Methylaniline
Skin Corrosion/IrritationCauses skin irritation.4-(Methylsulfonyl)aniline
Eye Damage/IrritationCauses serious eye irritation.4-(Methylsulfonyl)aniline
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[2][3]N-Methylaniline

Section 2: Prudent Laboratory Practices for Handling and Storage

Given the inferred hazards, a conservative approach to handling and storage is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review SDS of Analogs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if understood Fume_Hood Work in a Certified Chemical Fume Hood Don_PPE->Fume_Hood Enter Lab Dispense Dispense with Care Fume_Hood->Dispense Reaction Conduct Reaction Dispense->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Reaction Complete Waste_Disposal Dispose of Waste in Designated Containers Decontaminate->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Potential_Research_Context cluster_Analogs Structural Analogs & Their Activities cluster_Research Potential Research Applications Target_Compound N-(2-Methylcyclopentyl)-2- (methylsulfanyl)aniline Aniline_Derivatives Substituted Anilines (e.g., Antimicrotubule Agents) Target_Compound->Aniline_Derivatives Shares Aniline Core Thioether_Analogs Methylsulfanyl-Containing Compounds (e.g., NNRTIs) Target_Compound->Thioether_Analogs Contains Methylsulfanyl Group Drug_Discovery Drug Discovery (e.g., Oncology, Virology) Aniline_Derivatives->Drug_Discovery Thioether_Analogs->Drug_Discovery SAR_Studies Structure-Activity Relationship Studies Drug_Discovery->SAR_Studies

Caption: Potential research context for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline.

Section 5: Disposal Considerations

All waste containing N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline must be treated as hazardous.

  • Waste Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [3]* Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent materials, and glassware, should be disposed of as hazardous waste.

References

  • Smolecule. (2024, August 10). Buy N-cyclopentyl-2-(methylsulfanyl)aniline.
  • Thermo Fisher Scientific. (2024, April 29).
  • BASF. (2024, July 24).
  • CDH Fine Chemical.
  • TCI Chemicals. (2024, December 19).
  • PubMed. (2003, June 15). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).
  • BLD Pharm. 1479281-15-6|N-(2-Methylcyclopentyl)aniline|BLD Pharm.
  • Achmem. 4-Methyl-N-(2-methylcyclopentyl)aniline.
  • Benchchem. A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf.
  • MDPI. (2022, June 2). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents.
  • J-STAGE. Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety1).
  • Cheméo. Chemical Properties of Aniline, N-methyl- (CAS 100-61-8).
  • ResearchGate. (2025, August 7). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones | Request PDF.
  • Yufeng. (2024, September 20).
  • Chemos GmbH&Co.KG.
  • PMC - NIH. Biologically Active Co(II) and Ni(II) Complexes of N-(2-Thienylmethylene)-2-Aminothiadiazole.
  • ResearchGate. (2025, August 9). (PDF) Biological Activity of Novel N-Substituted Amides of endo-3- (3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2.
  • PubMed. Substituted 2-[(2-benzimidazolylsulfinyl)

Sources

Exploratory

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline PubChem entry

An In-Depth Technical Guide to N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Authored by: A Senior Application Scientist Foreword The landscape of medicinal chemistry and material science is perpetually expanding, dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Authored by: A Senior Application Scientist

Foreword

The landscape of medicinal chemistry and material science is perpetually expanding, driven by the synthesis and characterization of novel molecular entities. Substituted anilines, in particular, represent a cornerstone of synthetic chemistry, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This guide focuses on a specific, yet intriguing, member of this class: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline . While a dedicated PubChem entry for this exact molecule is not available, this document serves as a comprehensive technical guide by leveraging established chemical principles and data from its core structural components and closely related analogs.

This whitepaper is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the molecule's synthesis, potential properties, and applications, grounded in the established chemistry of N-alkylated anilines and organosulfur compounds.

Molecular Overview and Physicochemical Properties

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline incorporates three key structural features: an aniline core, an N-linked 2-methylcyclopentyl group, and an ortho-positioned methylsulfanyl (-SCH₃) group. This unique combination of a secondary amine, an alicyclic substituent, and a sulfur-containing functional group suggests a molecule with distinct steric and electronic properties.

The methylsulfanyl group is known to be electron-donating, which can increase the electron density of the aniline ring and influence its reactivity in electrophilic substitution reactions.[4] The bulky N-alkyl substituent, a 2-methylcyclopentyl group, introduces significant steric hindrance around the nitrogen atom, which will affect its nucleophilicity and basicity.

Predicted Physicochemical Properties

Quantitative data for the target molecule is not directly available. However, by analyzing its constituent parts—2-(methylsulfanyl)aniline and N-methylcyclopentane—we can extrapolate a set of predicted properties. The table below summarizes these estimations, providing a baseline for experimental design.

PropertyPredicted Value / CharacteristicRationale and Comparative Analysis
Molecular Formula C₁₃H₁₉NSDerived from structural components.
Molecular Weight 221.36 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow or brown viscous liquidAniline and its N-alkylated derivatives are typically liquids that can darken upon exposure to air and light.[2]
Solubility Very low in water; Soluble in organic solvents (e.g., ethanol, DCM, ether)The molecule is predominantly lipophilic due to the aromatic ring and the methylcyclopentyl group. N-cyclopentyl-2-(methylsulfanyl)aniline, a close analog, exhibits extremely limited water solubility.
Boiling Point > 200 °C (estimated)N-methylaniline has a boiling point of ~196°C.[5] The larger alkyl substituent would increase this value.
XlogP ~4.0 (estimated)Based on the XlogP of N-methyl-2-(methylsulfanyl)aniline (2.4)[6] and the added hydrophobicity of the methylcyclopentyl group.
Structural Representation

A clear visualization of the molecule is essential for understanding its steric and electronic characteristics.

Caption: 2D structure of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline.

Synthesis and Purification

The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline can be logically achieved through the N-alkylation of 2-(methylsulfanyl)aniline. A common and effective method for this transformation is reductive amination, which involves the reaction of the primary amine with a ketone (2-methylcyclopentanone) in the presence of a reducing agent. This method offers high yields and good control over the reaction.

Proposed Synthetic Workflow: Reductive Amination

The diagram below illustrates the logical flow from commercially available starting materials to the final product.

synthesis_workflow start1 2-(Methylsulfanyl)aniline intermediate Schiff Base Intermediate (imine) start1->intermediate + start2 2-Methylcyclopentanone start2->intermediate product N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline intermediate->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->intermediate Reduction purification Purification (Column Chromatography) product->purification

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard reductive amination techniques. Disclaimer: This protocol should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 2-(Methylsulfanyl)aniline (1.0 eq)[7]

  • 2-Methylcyclopentanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a solution of 2-(methylsulfanyl)aniline (1.0 eq) in DCM, add 2-methylcyclopentanone (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the pure N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the N-H proton (a broad singlet), the methylsulfanyl group (a singlet around 2.4 ppm), and a complex set of multiplets for the methylcyclopentyl group's aliphatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the aromatic carbons, the methylsulfanyl carbon, and the carbons of the methylcyclopentyl substituent.

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₃H₁₉NS) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.[8]

  • IR (Infrared Spectroscopy): The IR spectrum would be expected to show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups below 3100 cm⁻¹, and C=C stretching for the aromatic ring in the 1500-1600 cm⁻¹ region.

Potential Applications and Biological Significance

While specific biological activity for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline has not been documented, the structural motifs present suggest several avenues for research and application.

Pharmaceutical Development

Aniline derivatives are foundational in drug discovery, forming the core of treatments for a wide range of diseases.[2][3] The presence of both nitrogen and sulfur atoms makes this molecule a potential N,S-bidentate ligand. Such ligands are of interest for their ability to form stable complexes with transition metals, which can be explored for biomimetic modeling of metalloenzymes or as therapeutic agents themselves.[8]

Furthermore, compounds with similar aniline cores have been investigated for various pharmacological activities:

  • Anti-inflammatory and Antimicrobial Agents: The parent compound N-cyclopentyl-2-(methylsulfanyl)aniline is noted for its potential anti-inflammatory or antimicrobial activity.

  • Enzyme Inhibition: The 2-substituted aniline scaffold is present in various enzyme inhibitors. For example, derivatives have been developed as potent Mer/c-Met dual inhibitors for cancer therapy.[9]

  • CNS-Active Agents: Many aniline derivatives have been synthesized and evaluated for their affinity for central nervous system receptors, such as muscarinic receptors in the context of Alzheimer's disease research.[10]

Chemical Synthesis and Materials Science

Beyond pharmaceuticals, this molecule can serve as a valuable intermediate in organic synthesis. Its unique structure allows for further derivatization at the nitrogen, the aromatic ring, or the sulfur atom, opening pathways to more complex molecules. In materials science, aniline derivatives are precursors to polymers like polyanilines, which have applications in conductive materials and anti-corrosion coatings.[2]

applications core N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline pharma Pharmaceuticals core->pharma synthesis Chemical Synthesis core->synthesis materials Material Science core->materials inhibitors Enzyme Inhibitors pharma->inhibitors ligands N,S Bidentate Ligands pharma->ligands intermediates Synthetic Intermediates synthesis->intermediates polymers Polymer Precursors materials->polymers

Caption: Potential application pathways for the title compound.

Safety and Handling

No specific toxicity data exists for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline. Therefore, safety precautions must be based on the known hazards of its structural class and precursors. The starting material, 2-(methylsulfanyl)aniline, is classified as toxic if swallowed and may cause skin and eye irritation.[7] Its N-methylated analog is also noted as toxic, with exposure potentially causing damage to the central nervous system, liver, and kidneys.[2]

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline stands as a molecule of significant potential, bridging the gap between established aniline chemistry and the search for novel functional molecules. While it remains uncharacterized in public databases, a logical and robust pathway for its synthesis exists via reductive amination. Its unique structural combination of a bulky N-alicyclic group and an electron-donating methylsulfanyl substituent makes it a compelling candidate for investigation in pharmaceutical development, particularly in the areas of enzyme inhibition and metal-based therapeutics. This guide provides the foundational, scientifically-grounded information necessary for researchers to embark on the synthesis, characterization, and exploration of this promising compound.

References

  • Smolecule. (2024, August 10). Buy N-cyclopentyl-2-(methylsulfanyl)aniline.
  • Cross, J., et al. (2016). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. PMC.
  • BenchChem. (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf.
  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • PubChem. N-methyl-2-(methylsulfanyl)aniline. PubChemLite.
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • Chemical & Physical Properties by Cheméo. Aniline, N-methyl- (CAS 100-61-8).
  • MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing.
  • Ogasawara, M., et al. (1995). Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. Chemical and Pharmaceutical Bulletin.
  • PubChem. 2-(Methylthio)aniline | C7H9NS | CID 76337.
  • BenchChem. A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Topic: Synthesis route for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract & Strategic O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis route for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

The target molecule, N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline , represents a privileged scaffold often observed in GPCR antagonists (e.g., Orexin, CRF receptors) and kinase inhibitors. Its structure combines a lipophilic, sterically defined cycloalkyl ring with an electron-rich aniline derivative.

This guide details the Reductive Amination strategy, selected for its operational simplicity, high chemoselectivity, and scalability compared to transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig). We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent, a choice driven by its ability to selectively reduce the intermediate iminium ion without reducing the ketone starting material, thereby suppressing side reactions.

Retrosynthetic Analysis

The disconnection strategy relies on breaking the C-N bond to reveal two commercially available precursors: 2-(Methylsulfanyl)aniline and 2-Methylcyclopentanone .

Retrosynthesis Target Target: N-(2-Methylcyclopentyl)- 2-(methylsulfanyl)aniline Break C-N Disconnection Target->Break Precursor1 2-(Methylsulfanyl)aniline (Nucleophile) Break->Precursor1 Reductive Amination Precursor2 2-Methylcyclopentanone (Electrophile) Break->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine.

Experimental Protocol

Method A: Direct Reductive Amination (Preferred)

Rationale: This "one-pot" protocol uses Sodium Triacetoxyborohydride (NaBH(OAc)₃). Unlike NaBH₃CN, it is non-toxic and does not require pH adjustment, making it the industry standard for aniline alkylation.

Materials & Reagents
ComponentEquiv.RoleNotes
2-(Methylsulfanyl)aniline 1.0SubstrateLimiting reagent; CAS: 2987-53-3
2-Methylcyclopentanone 1.2ElectrophileExcess drives equilibrium; CAS: 1120-72-5
NaBH(OAc)₃ 1.5ReductantSelective for iminium ions
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation
1,2-Dichloroethane (DCE) -SolventPreferred over DCM for reaction rate
Step-by-Step Procedure
  • Imine Formation (In Situ):

    • To a dry reaction vial equipped with a magnetic stir bar, add 2-(methylsulfanyl)aniline (1.0 mmol) and 2-methylcyclopentanone (1.2 mmol).

    • Dissolve in 1,2-Dichloroethane (DCE) (5 mL, 0.2 M concentration).

    • Add Acetic Acid (1.0-2.0 mmol). Note: The acid catalyzes the dehydration of the hemiaminal intermediate.

    • Stir at room temperature for 30–60 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Seal the vessel and stir at room temperature for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS. The aniline starting material should be consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose boron complexes.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

    • Combine organic layers, wash with Brine (1 x 10 mL), and dry over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Yield Expectation: 70–85%.

Stereochemical Note

The starting ketone, 2-methylcyclopentanone, is chiral (usually racemic). The product possesses two chiral centers (one fixed from the ketone, one newly formed at the amine linkage).

  • Outcome: You will obtain a mixture of diastereomers (cis and trans).

  • Separation: These diastereomers are often separable by careful silica chromatography or preparative HPLC, but for many initial SAR screens, the mixture is tested as-is.

Mechanistic Insight & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting if yields are low.

Mechanism cluster_trouble Troubleshooting Logic Step1 1. Protonation & Attack Step2 2. Hemiaminal Formation Step1->Step2 Amine attacks Ketone Step3 3. Dehydration -> Iminium Ion Step2->Step3 -H2O (Acid Catalyzed) Step4 4. Hydride Transfer (NaBH(OAc)3) Step3->Step4 Rate Determining Step Product Target Amine Step4->Product Issue1 Low Conversion? Sol1 Increase AcOH or Use Ti(OiPr)4 pre-mix Issue1->Sol1

Figure 2: Mechanistic pathway and critical control points.

Critical Control Points
  • Steric Hindrance: The methyl group at the 2-position of the cyclopentanone hinders nucleophilic attack.

    • Solution: If conversion is <50% after 16h, switch to a Titanium(IV) Isopropoxide protocol. Mix amine, ketone, and Ti(OiPr)₄ (1.2 equiv) neat for 1 hour to force imine formation before adding the reducing agent and diluting with ethanol.

  • Aniline Nucleophilicity: The -SMe group is electron-donating (via resonance), making the aniline sufficiently nucleophilic. However, if the aniline were electron-deficient (e.g., -NO₂ substituted), this method would fail, requiring acid/heat or Buchwald conditions.

Characterization Data (Simulated)

Validation of the synthesized compound should be performed using NMR and MS.

TechniqueExpected Signal / FeatureInterpretation
¹H NMR δ 2.40 (s, 3H)-SMe group (Singlet).
¹H NMR δ 3.80 - 4.10 (m, 1H)N-CH (Methine proton on cyclopentyl ring).
¹H NMR δ 0.95 - 1.10 (d, 3H)-CH₃ on cyclopentyl ring (Doublet). Expect two sets of doublets if diastereomers are present.
¹H NMR δ 6.50 - 7.30 (m, 4H)Aromatic protons (Pattern typical of 1,2-disubstitution).
LC-MS [M+H]⁺ ≈ 222.1Consistent with formula C₁₃H₁₉NS.

Safety & Handling

  • Anilines: Toxic by inhalation and skin absorption. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.

  • Waste Disposal: Aqueous layers contain boron salts and should be treated as heavy metal/chemical waste according to local EHS regulations.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews. Link

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library. Link

Application

Solubility of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in DMSO

An Application Note and Protocol for the Determination of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Solubility in DMSO Introduction and Scientific Context In the landscape of modern drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Solubility in DMSO

Introduction and Scientific Context

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount for its progression from a preliminary hit to a viable clinical candidate. Among these properties, solubility is a critical gatekeeper, profoundly influencing bioavailability, formulation, and the reliability of in vitro and in vivo assays.[1] N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a novel small molecule incorporating a substituted aniline core, a structure prevalent in many pharmacologically active agents. The presence of a lipophilic methylcyclopentyl group and a polar methylsulfanyl-substituted aniline moiety suggests a complex solubility profile that requires empirical determination.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, celebrated for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds, making it the industry-standard vehicle for creating high-concentration stock solutions in high-throughput screening (HTS) and early-stage drug discovery.[2][3] However, the very process of diluting these DMSO stocks into aqueous physiological buffers can lead to compound precipitation, making an accurate assessment of solubility in the neat solvent a foundational first step.

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive guide to understanding and experimentally determining the solubility of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in DMSO. It moves beyond a simple recitation of steps to explain the causality behind the protocols, distinguishing between kinetic and thermodynamic solubility and offering robust, self-validating methodologies.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" is not monolithic; it describes different phenomena depending on the experimental context. For drug discovery professionals, the distinction between kinetic and thermodynamic solubility is crucial for making informed decisions.

  • Thermodynamic Solubility (Sₑ): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in contact with its most stable solid-state form. It is determined using methods like the traditional shake-flask technique, which allows sufficient time (typically 24-72 hours) for the system to reach equilibrium. Thermodynamic solubility data is considered the "gold standard" and is vital for lead optimization and formulation development.[4][5]

  • Kinetic Solubility (Sₖ): This measures the concentration at which a compound precipitates from a supersaturated solution. In a typical laboratory workflow, this is observed when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. The resulting precipitate is often amorphous rather than crystalline, which can lead to an overestimation of solubility compared to the thermodynamic value.[4][5] Despite this, kinetic solubility is an invaluable tool for early-stage discovery and HTS due to its speed and low compound consumption.[1][6]

Understanding which measurement is appropriate depends on the research stage. Early screens may rely on kinetic data, while later-stage development necessitates accurate thermodynamic values.

Physicochemical Properties of System Components

A robust experimental design is predicated on understanding the materials involved. While specific experimental data for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is not widely available, its properties can be predicted based on its structural components.

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₃H₁₉NSBased on structural components.
Molecular Weight ~221.36 g/mol Calculated from the molecular formula.
Appearance Likely an oil or low-melting solidAniline derivatives are often liquids or solids.[7]
Basicity Weakly basicThe aniline moiety provides a site for protonation. Electron-donating groups like methyl and methylsulfanyl are expected to increase basicity compared to unsubstituted aniline.[8]
Predicted Solubility Low in water; High in organic solventsThe molecule possesses significant hydrophobic character from the methylcyclopentyl and aromatic rings, limiting aqueous solubility.[9] Good solubility is expected in polar aprotic solvents like DMSO.[10]
Dimethyl Sulfoxide (DMSO)
PropertyValue / CharacteristicSource(s)
Molecular Formula (CH₃)₂SO[11]
Molecular Weight 78.13 g/mol [11]
Type Polar aprotic solvent[2]
Boiling Point 189 °C (372 °F)[11]
Key Features Miscible with water and a wide range of organic solvents; Dissolves both polar and nonpolar compounds.[2][11]
Handling Precautions Hygroscopic (absorbs moisture from the air); Can penetrate skin readily, carrying dissolved substances with it.[2][11] Store in airtight containers.[12] Use appropriate gloves (e.g., butyl rubber, not nitrile for prolonged contact).[11]

Experimental Workflow Overview

The process of determining solubility follows a logical progression from initial stock preparation to quantitative measurement. This workflow ensures that data is collected systematically and reproducibly.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Phase 3: Analysis & Reporting Compound N-(2-Methylcyclopentyl)- 2-(methylsulfanyl)aniline (Solid) Weigh 1. Accurately Weigh Compound Compound->Weigh Dissolve 2. Dissolve in DMSO (Vortex, Sonicate) Weigh->Dissolve Solvent Anhydrous DMSO Solvent->Dissolve Stock High-Concentration Stock Solution (e.g., 100 mM) Dissolve->Stock Kin_Dilute 3a. Dilute Stock into Aqueous Buffer Stock->Kin_Dilute Thermo_Add 3b. Add Excess Solid to DMSO Stock->Thermo_Add Kin_Incubate 4a. Short Incubation (e.g., 2h) Kin_Dilute->Kin_Incubate Kin_Separate 5a. Separate Precipitate (Filtration/Centrifugation) Kin_Incubate->Kin_Separate Kin_Measure 6a. Measure Concentration (UV-Vis, LC-MS) Kin_Separate->Kin_Measure Analysis 7. Data Analysis & Calculation Kin_Measure->Analysis Thermo_Incubate 4b. Long Incubation (24-72h with agitation) Thermo_Add->Thermo_Incubate Thermo_Separate 5b. Separate Solid (Filtration/Centrifugation) Thermo_Incubate->Thermo_Separate Thermo_Measure 6b. Measure Concentration (UV-Vis, LC-MS) Thermo_Separate->Thermo_Measure Thermo_Measure->Analysis Report 8. Report Solubility (mM or mg/mL) & Method Used Analysis->Report

Caption: Workflow for determining kinetic and thermodynamic solubility in DMSO.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. Adherence to these procedures, particularly regarding the use of calibrated equipment and high-purity reagents, is essential for generating trustworthy data.

Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM)

Rationale: Creating an accurate, high-concentration stock solution is the foundation for all subsequent solubility experiments. 100 mM is a common concentration for fragment-based screening and allows for a wide range of dilutions.[13]

Materials:

  • N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (solid powder)

  • Anhydrous DMSO (≥99.9%)[14]

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 100 mM solution.

    • Formula: Mass (mg) = 100 mmol/L × MW ( g/mol ) × Volume (L)

    • Example for 1 mL (0.001 L) of 100 mM solution (MW ≈ 221.36 g/mol ): Mass = 100 × 221.36 × 0.001 = 22.14 mg

  • Weigh Compound: On the analytical balance, accurately weigh the calculated mass of the compound and transfer it into the sterile vial.

  • Add Solvent: Using a calibrated micropipette, add the target volume (e.g., 1 mL) of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source for any undissolved particulates.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[15] Gentle warming in a 37°C water bath can also be used, but check for compound stability at elevated temperatures first.[15]

  • Storage: Once a clear, homogenous solution is achieved, it can be used immediately. For long-term storage, aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[16]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: This method determines the true equilibrium solubility, providing a benchmark value for the compound's intrinsic solubility in DMSO. It is resource-intensive but yields the most accurate data.

Materials:

  • N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (solid powder)

  • Anhydrous DMSO

  • Multiple small glass vials with Teflon-lined caps

  • Orbital shaker or rotator placed in a temperature-controlled incubator (e.g., 25°C)

  • Centrifuge with appropriate adapters

  • 0.22 µm PVDF or PTFE syringe filters (low-binding)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to several vials (perform in triplicate). An amount that is 2-3 times the expected solubility is sufficient.

  • Add Solvent: Add a precise volume of DMSO (e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully collect the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: For an extra degree of certainty, filter the supernatant through a 0.22 µm chemical-resistant syringe filter. This step removes any fine particulates that were not pelleted during centrifugation. Discard the first few drops to saturate any binding sites on the filter membrane.

  • Quantification: Prepare a calibration curve of the compound in DMSO. Dilute the filtered supernatant to fall within the linear range of the calibration curve and analyze using a validated HPLC-UV or LC-MS method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution. This value is the thermodynamic solubility.

Data Interpretation and Best Practices

  • Reporting: Solubility should be reported in mass/volume units (e.g., mg/mL) or molar units (e.g., mM), and the method used (thermodynamic) must be specified.

  • DMSO in Biological Assays: When using the prepared DMSO stock for biological experiments, it is critical to keep the final concentration of DMSO in the aqueous medium low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[14][16] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[15]

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can alter its solvent properties and potentially cause less soluble compounds to precipitate from stock solutions over time.[2] Always use anhydrous DMSO from a freshly opened bottle or a properly stored container and keep vials tightly sealed.[14]

  • Precipitation upon Dilution: If a compound precipitates when the DMSO stock is diluted into an aqueous buffer, it indicates that its aqueous solubility limit has been exceeded. To mitigate this, one can make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[14]

Conclusion

Determining the solubility of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in DMSO is a foundational step for its use in any research or development program. While kinetic solubility assays offer a rapid assessment for early screening, the thermodynamic shake-flask method provides the definitive equilibrium solubility value essential for robust lead optimization and formulation. By employing the detailed protocols and best practices outlined in this guide, researchers can generate accurate, reliable, and reproducible solubility data, thereby enabling more informed decision-making and accelerating the drug discovery process.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • Glomme, A., & O'Connor, G. (2012).
  • Laboratory Notes. (2025). Dimethyl Sulfoxide (DMSO) as Solvent.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

  • Belle Chemical. (n.d.). IDENTIFIER (AS LABELED): DMSO (dimethyl sulfoxide). Belle Chemical. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Use of Dimethyl Sulfoxide (DMSO). University of Wisconsin-Milwaukee. [Link]

  • Shimpi, S. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmacy Research. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Lagorce, D. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Washington State University. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Institutional Animal Care and Use Committee. [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl sulfoxide introduction. Gaylord Chemical. [Link]

Sources

Method

Application Note &amp; Protocol: Reductive Amination of 2-(methylsulfanyl)aniline

Introduction: The Strategic Importance of N-Alkylated Anilines The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, with profound implications for drug discovery, agrochemicals, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Anilines

The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, with profound implications for drug discovery, agrochemicals, and materials science. Among the myriad of methods for C-N bond formation, reductive amination stands out for its efficiency, versatility, and high atom economy.[1] This reaction allows for the controlled alkylation of amines, converting primary and secondary amines into their more substituted counterparts using readily available carbonyl compounds.[2][3][4]

This guide provides a detailed protocol and technical insights for the reductive amination of 2-(methylsulfanyl)aniline. This particular substrate is a valuable building block, incorporating a sulfur-containing moiety that is of interest in various pharmacologically active compounds. The protocol focuses on the direct, one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that has become the gold standard for this transformation.[5] We will delve into the mechanistic underpinnings, provide a robust step-by-step experimental procedure, and offer practical troubleshooting advice to ensure successful execution.

Pillar 1: The Underlying Mechanism

The reductive amination process is a sequential, two-stage reaction that occurs in a single pot.[2]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine, 2-(methylsulfanyl)aniline, on the electrophilic carbon of a carbonyl compound (an aldehyde or ketone). This forms an unstable hemiaminal intermediate. Under the typically neutral or weakly acidic reaction conditions, this intermediate readily dehydrates to form a C=N double bond, yielding an imine.[2][4] The imine can then be protonated to form a more electrophilic iminium ion, which is the key species targeted for reduction.[5]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and furnishing the final N-alkylated amine product.[6]

The choice of reducing agent is critical. It must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting carbonyl compound, which would lead to the formation of unwanted alcohol byproducts. This is where the exceptional selectivity of sodium triacetoxyborohydride becomes paramount.[5][7]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aniline 2-(methylsulfanyl)aniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product N-Alkylated Product Iminium->Product Hydride Attack Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Caption: The two-stage mechanism of direct reductive amination.

Pillar 2: Reagent Selection & Rationale

The success of this protocol hinges on the appropriate selection of reagents and conditions.

Reagent/ParameterSelectionRationale & Expert Insights
Amine Substrate 2-(methylsulfanyl)anilineA weakly basic aniline. Its nucleophilicity is sufficient for reaction with most aldehydes and many ketones.
Carbonyl Partner Aldehydes or KetonesAldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. For sluggish reactions with ketones, a catalytic amount of acid can be beneficial.[8]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)The Reagent of Choice. NaBH(OAc)₃ is sterically hindered and less reactive than NaBH₄ due to the electron-withdrawing acetoxy groups. This makes it exceptionally selective for reducing the protonated iminium ion intermediate over the starting carbonyl compound, allowing for a one-pot procedure.[5] It is also safer and less toxic than its predecessor, sodium cyanoborohydride (NaBH₃CN).
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents are required as NaBH(OAc)₃ is sensitive to water and incompatible with protic solvents like methanol.[9] DCE is the most commonly cited solvent for this reaction, though DCM is a viable and less toxic alternative.[5][10] Tetrahydrofuran (THF) can also be used.
Catalyst (Optional) Acetic Acid (AcOH)For less reactive pairings (e.g., a weakly basic aniline with a hindered ketone), 1-2 equivalents of glacial acetic acid can be added.[5] The acid catalyzes the dehydration of the hemiaminal to the imine, accelerating the rate-limiting step.[11]

Pillar 3: A Validated Experimental Protocol

This protocol outlines a general procedure for the direct reductive amination of 2-(methylsulfanyl)aniline. Quantities can be scaled as needed, maintaining the specified molar equivalencies.

Materials and Reagents
ReagentMolar Equiv.Typical Scale (0.5 mmol)Purpose
2-(methylsulfanyl)aniline1.069.6 mgStarting Amine
Aldehyde or Ketone1.0 - 1.1~0.5 - 0.55 mmolAlkylating Agent
Sodium Triacetoxyborohydride1.3 - 1.5138 - 159 mgReducing Agent
1,2-Dichloroethane (DCE)-5 mLSolvent
Acetic Acid (optional)1.0 - 2.029 - 57 µLCatalyst
Saturated NaHCO₃ (aq)-~10 mLQuenching/Workup
Ethyl Acetate or DCM-~30 mLExtraction Solvent
Brine-~10 mLWashing
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(methylsulfanyl)aniline (1.0 equiv) and the selected aldehyde or ketone (1.0-1.1 equiv).

  • Dissolution: Add the solvent (DCE or DCM) to the flask to dissolve the starting materials.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • (Optional) Acid Catalyst: If using a less reactive ketone, add glacial acetic acid (1.0-2.0 equiv) to the mixture and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirring solution in portions over 5-10 minutes. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-24 hours).[5]

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated-2-(methylsulfanyl)aniline product.

Workflow_Diagram start 1. Combine Aniline & Carbonyl in Solvent add_reducer 2. Add NaBH(OAc)₃ (Inert Atmosphere) start->add_reducer react 3. Stir at Room Temp (2-24h) add_reducer->react monitor 4. Monitor by TLC/LC-MS react->monitor quench 5. Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract 6. Extract with Organic Solvent quench->extract wash_dry 7. Wash & Dry Organic Layer extract->wash_dry concentrate 8. Concentrate in vacuo wash_dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for direct reductive amination.

Pillar 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive carbonyl (e.g., hindered ketone).2. Degraded or poor-quality NaBH(OAc)₃.3. Insufficient reaction time.1. Add 1-2 equivalents of glacial acetic acid to catalyze imine formation.[5] Consider gentle heating (40-50 °C).2. Use a fresh bottle of the reducing agent.3. Allow the reaction to run for a longer period (up to 24h).
Side Product: Alcohol from Carbonyl Reduction The reducing agent is not selective enough, or conditions are too harsh. This is rare with NaBH(OAc)₃.Confirm the identity and purity of the reducing agent. Ensure the reaction is not overheated. NaBH(OAc)₃ is highly selective for imines over ketones and most aldehydes.[5]
Side Product: Dialkylation A secondary amine product reacts again with the carbonyl. (Only possible if the starting amine is primary and the carbonyl is an aldehyde).Use a slight molar excess (up to 5%) of the primary amine to suppress this side reaction.[5]
Difficult Purification Product and starting material have similar polarities.Optimize the solvent system for column chromatography. If separation is still difficult, consider converting the product to its HCl salt to facilitate purification via precipitation/crystallization, followed by free-basing.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? [Link]

  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals. [Link]

  • Thesis Template. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB). [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. [Link]

  • ERA. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

Sources

Application

Application Notes and Protocols for Thiomethyl Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Sensitivity of Thiomethyl Aniline Derivatives Thiomethyl aniline derivatives are a class of organic compounds characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Sensitivity of Thiomethyl Aniline Derivatives

Thiomethyl aniline derivatives are a class of organic compounds characterized by an aniline ring substituted with a methylthio (-SCH₃) group. These structures are pivotal intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] The presence of both the oxidizable amine group and the sulfur-containing moiety imparts unique reactivity to these molecules, but also renders them susceptible to degradation if not handled and stored correctly.

The primary challenges associated with these derivatives include oxidation, light sensitivity, and potential polymerization.[2] Oxidation of the aniline can lead to the formation of highly colored quinone-imine species and other polymeric impurities, which can compromise the purity of the material and adversely affect subsequent reactions.[2] Similarly, the thiomethyl group can be oxidized to sulfoxides and sulfones, altering the compound's chemical properties. Therefore, adherence to stringent handling and storage protocols is paramount to maintain their chemical integrity and ensure reproducible experimental outcomes.

Hazard Identification and Safety Precautions

Thiomethyl aniline derivatives present several health and safety hazards that necessitate careful handling.

Primary Hazards:

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[3][4] Some derivatives are classified as toxic.[4][5]

  • Irritation: They are known to cause skin and serious eye irritation.[3][6]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[7]

  • Stench: Many sulfur-containing organic compounds, including thiols and their derivatives, have a strong, unpleasant odor.[7]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.To prevent skin contact and absorption.[8]
Eye Protection Chemical safety goggles and/or a face shield.To protect against splashes and vapors.[9]
Skin and Body A lab coat and, if necessary, protective clothing.To prevent contamination of personal clothing.[7]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[7] A respirator with an appropriate filter may be necessary for certain operations.[10]To avoid inhalation of harmful vapors.[11]

Core Handling Protocols

Proper handling techniques are crucial to prevent exposure and maintain the purity of thiomethyl aniline derivatives.

General Handling in a Ventilated Environment

Due to their potential for volatility and strong odor, all work with thiomethyl aniline derivatives should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] This minimizes the risk of inhalation exposure and contains any offensive odors.[12]

Weighing and Dispensing of Solid and Liquid Derivatives

Protocol for Weighing Solid Thiomethyl Aniline Derivatives:

  • Preparation: Before weighing, ensure the analytical balance is clean and calibrated.[13] Read the Safety Data Sheet (SDS) to determine if weighing should be performed in a fume hood.[13]

  • Tare: Place a clean weighing boat or paper on the balance and tare it.[13]

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of the solid derivative onto the weighing boat.[13] Avoid creating dust.

  • Cleanup: If any material is spilled, clean the balance and surrounding area immediately.[13] Do not return excess material to the original container to prevent contamination.[13]

  • Transfer: Promptly transfer the weighed solid to the reaction vessel.

Protocol for Dispensing Liquid Thiomethyl Aniline Derivatives (Air-Sensitive Protocol): Many thiomethyl aniline derivatives are air-sensitive and require handling under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6][14]

  • Equipment Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.[15] Syringes and needles should also be oven-dried and flushed with inert gas before use.[15][16]

  • Inert Atmosphere: The reagent bottle, typically equipped with a Sure/Seal™ septum, should be flushed with an inert gas.[16]

  • Syringe Transfer: a. Puncture the septum with a needle connected to a source of inert gas to slightly pressurize the bottle.[17] b. Insert a clean, dry syringe with a needle through the septum.[15] c. Withdraw the desired volume of the liquid, allowing the inert gas pressure to assist in filling the syringe.[15] d. Expel any gas bubbles from the syringe back into the reagent bottle.[15] e. Quickly transfer the liquid to the reaction flask, which should also be under an inert atmosphere.[15]

G cluster_prep Preparation cluster_transfer Transfer oven_dry Oven-dry Glassware & Syringes cool_inert Cool Under Inert Gas oven_dry->cool_inert pressurize Pressurize Reagent Bottle cool_inert->pressurize Ready for use flush_reagent Flush Reagent Bottle with Inert Gas withdraw Withdraw Liquid with Syringe pressurize->withdraw expel_bubbles Expel Gas Bubbles withdraw->expel_bubbles transfer_flask Transfer to Reaction Flask expel_bubbles->transfer_flask

Optimal Storage Conditions

The long-term stability of thiomethyl aniline derivatives is highly dependent on the storage conditions.

ParameterConditionRationale
Temperature Cool, dry place. Recommended: 4°C to -20°C.[2]Slows down degradation processes like oxidation and polymerization.[2]
Atmosphere Under an inert atmosphere (argon or nitrogen).[2][14]Prevents oxidation of the amine and thiomethyl groups.[2]
Light Store in amber or opaque containers.[2]Protects from light-induced degradation.[2]
Container Tightly sealed containers.[7][18]Prevents exposure to air and moisture.[2]

Troubleshooting Common Storage Issues:

  • Color Change (Darkening): This often indicates oxidation.[2] The material may need to be purified (e.g., by column chromatography or distillation) before use.[2][19]

  • Precipitate Formation: Could be due to polymerization or degradation.[2] If the bulk material is still viable, filtering the solution before use may be an option.[2]

G start Thiomethyl Aniline Derivative storage_conditions Storage Conditions start->storage_conditions temp Cool Temperature (4°C to -20°C) storage_conditions->temp atmosphere Inert Atmosphere (Argon or Nitrogen) storage_conditions->atmosphere light Protection from Light (Amber Vial) storage_conditions->light container Tightly Sealed Container storage_conditions->container stability Maintained Stability temp->stability atmosphere->stability light->stability container->stability

Spill Management and Waste Disposal

Accidental spills and improper disposal can lead to hazardous exposures and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[7] Eliminate all ignition sources.[20]

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[7] Avoid using combustible materials like sawdust. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Collect the absorbed material or swept solid into a suitable, labeled container for hazardous waste.[7]

  • Decontamination: Wash the spill area with soap and water.[7]

  • PPE Disposal: Dispose of contaminated PPE as hazardous waste.

Waste Disposal:

  • All waste containing thiomethyl aniline derivatives must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not discharge into sewers or waterways, as these compounds can be toxic to aquatic life.[7]

Synthesis and Purification Protocols

For researchers synthesizing or purifying thiomethyl aniline derivatives, the following general protocols are provided as a reference.

General Synthesis via Reductive Amination

This method is a common route for producing aniline derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the corresponding nitroaromatic precursor in a suitable solvent (e.g., ethanol or methanol).[21][22]

  • Catalyst Addition: Add a catalyst, such as Palladium on carbon (Pd/C), to the solution.[22]

  • Reduction: Introduce a hydrogen source, such as hydrogen gas (via a balloon or Parr hydrogenator) or a hydrogen donor like ammonium formate.[22]

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21][22]

  • Workup: Upon completion, filter the reaction mixture through celite to remove the catalyst.[21]

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[21][22]

Purification by Column Chromatography

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and cyclohexane).[22]

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thiomethyl aniline derivative.

Conclusion

The reliable use of thiomethyl aniline derivatives in research and development hinges on a thorough understanding of their chemical properties and associated hazards. By implementing the detailed handling, storage, and safety protocols outlined in this guide, researchers can ensure the integrity of their materials, the safety of their laboratory environment, and the validity of their experimental results.

References

  • Vertex AI Search. (2010, February 11). 4-(Methylthio)
  • Apollo Scientific. (2022, September 16). 4-(Methylthio)
  • Benchchem. (2025). Storage and stability issues of ortho-alkenyl anilines.
  • Santa Cruz Biotechnology. 3-(Methylthio)aniline.
  • PubChem. 4-(Methylthio)aniline | C7H9NS | CID 66038.
  • TCI Deutschland GmbH. 4-(Methylthio)aniline | 104-96-1.
  • Loba Chemie. ANILINE AR.
  • Fisher Scientific. (2009, September 22).
  • TCI Chemicals.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • TCI Chemicals.
  • ChemicalBook. (2026, January 13). 3-(METHYLTHIO)ANILINE | 1783-81-9.
  • Unknown Source. What are the Health and Safety Guidelines for Using Amines?
  • Chemos GmbH&Co.KG. (2021).
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Span Chemie. (2019, May 14). ANILINE AR MSDS CAS-No.: 62-53-3 MSDS.
  • ResearchGate.
  • PubChem. 2-(Methylthio)aniline | C7H9NS | CID 76337.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Organic Syntheses Procedure. p-THIOCYANODIMETHYLANILINE.
  • Benchchem. (2025).
  • Addgene. Weighing Reagents Protocol.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • UCL – University College London. (2020, June 23). Thiols | Safety Services.
  • Fisher Scientific. (2021, May 15).
  • Zakarian Lab Safety Protocol. Section I.
  • ECHEMI. 2-(Methylthio)
  • CDC Stacks. n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL.
  • Oxford.
  • Thermo Fisher Scientific. (2009, September 22).
  • Sigma-Aldrich. 2-(Methylthio)aniline 97 2987-53-3.
  • JOCPR.

Sources

Method

Application Note: Reductive Amination of 2-Methylcyclopentanone with 2-(Methylsulfanyl)aniline

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable protocol for the synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline . The procedure utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable protocol for the synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline .

The procedure utilizes Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor, to effect the direct reductive amination of 2-methylcyclopentanone with 2-(methylsulfanyl)aniline. This method is preferred over cyanoborohydride variants due to its lower toxicity and superior selectivity for imines in the presence of ketones.

Introduction & Chemical Strategy

The synthesis of N-alkylated anilines is a cornerstone transformation in medicinal chemistry. The target molecule features a 2-methylcyclopentyl ring fused to an ortho-thiomethyl aniline . This specific scaffold presents two distinct synthetic challenges:

  • Steric Hindrance: Both the ketone (2-substituted) and the aniline (ortho-substituted) possess steric bulk, which can retard imine formation.

  • Stereochemistry: The reaction generates a second chiral center at the C1 position of the cyclopentyl ring, resulting in a mixture of cis and trans diastereomers.

Reaction Mechanism

The reaction proceeds via a "Direct Reductive Amination" pathway where the imine (Schiff base) is generated in situ and selectively reduced.

  • Imine Formation: Acid-catalyzed condensation of the ketone and amine.

  • Activation: Protonation of the imine creates a highly electrophilic iminium species.

  • Reduction: STAB delivers a hydride to the iminium carbon.

Stereochemical Outcome: Due to the 2-methyl substituent, the hydride attack is subject to steric approach control.[1] The bulky acetoxy groups of STAB generally force hydride delivery from the less hindered face (trans to the methyl group), predominantly yielding the cis-1,2-isomer (where the amine and methyl groups are on the same face). However, a mixture of diastereomers (typically 2:1 to 4:1 cis:trans) is expected.

Experimental Protocol

Materials & Reagents[2]
ReagentMW ( g/mol )Equiv.[2]Amount (10 mmol Scale)Role
2-(Methylsulfanyl)aniline 139.221.01.39 gLimiting Reagent
2-Methylcyclopentanone 98.141.21.18 g (approx 1.25 mL)Carbonyl Source
Sodium Triacetoxyborohydride (STAB) 211.941.53.18 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Catalyst
1,2-Dichloroethane (DCE) --30-40 mLSolvent

Note: DCE is the preferred solvent for STAB reactions due to optimal solubility and reaction rate. THF is a viable alternative if chlorinated solvents must be avoided.

Step-by-Step Procedure

Step 1: Solvation and Activation

  • In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-(methylsulfanyl)aniline (1.39 g, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

  • Add 2-methylcyclopentanone (1.18 g, 12 mmol).

  • Add Acetic Acid (0.57 mL, 10 mmol).

  • Critical Step: Stir the mixture at Room Temperature (RT) for 30-60 minutes under an inert atmosphere (Nitrogen or Argon).

    • Expert Insight: Because both substrates are sterically encumbered, this "pre-mix" period allows the equilibrium to shift toward the imine intermediate before the reducing agent is introduced.

Step 2: Reduction 5. Cool the reaction mixture slightly (0°C to 10°C) using an ice bath. This controls the exotherm upon reagent addition. 6. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 5-10 minutes. 7. Remove the ice bath and allow the reaction to warm to Room Temperature. 8. Stir vigorously at RT for 16-24 hours .

  • Monitoring: Check progress via TLC (Hexane/EtOAc 8:2) or LC-MS. The limiting aniline spot should disappear.

Step 3: Quench and Workup 9. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Gas evolution (CO₂) will occur; add slowly. 10. Stir for 15 minutes until gas evolution ceases. 11. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). 12. Combine the organic layers and wash with Brine (1 x 30 mL). 13. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. 14. Filter and concentrate under reduced pressure to yield the crude oil.

Purification[4]
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane (or Petroleum Ether) and Ethyl Acetate (0% to 10% EtOAc). The product is a secondary amine and typically elutes relatively early, but may tail slightly.

  • Diastereomer Separation: The cis and trans isomers may have slightly different Rf values. Careful fractionation can often enrich or separate the isomers.

Visualization of Workflows

Reaction Scheme & Pathway

The following diagram illustrates the chemical pathway and the stereochemical logic.

ReactionPathway Ketone 2-Methylcyclopentanone (Racemic) Imine Imine / Iminium Intermediate (Sterically Crowded) Ketone->Imine AcOH, DCE - H2O Aniline 2-(Methylsulfanyl)aniline Aniline->Imine Transition Hydride Attack (via STAB) Imine->Transition Protonation Product Target Amine (Mixture of Diastereomers) Transition->Product Hydride transfer (Pref. from less hindered face)

Caption: Reaction pathway showing condensation followed by stereoselective hydride reduction.

Experimental Workflow

A visual guide to the bench execution.

Workflow Start Start: Mix Reagents (Aniline + Ketone + AcOH) Premix Stir 30-60 min @ RT (Imine Formation) Start->Premix AddReductant Add STAB (1.5 eq) Portion-wise @ 0°C Premix->AddReductant Reaction React 16-24h @ RT Monitor via TLC/LCMS AddReductant->Reaction Quench Quench with Sat. NaHCO3 (CO2 evolution) Reaction->Quench Extract Extraction (DCM) Wash (Brine) -> Dry (Na2SO4) Quench->Extract Purify Flash Chromatography (Hexane/EtOAc) Extract->Purify

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Analytical Validation & Quality Control

To validate the synthesis, look for these key analytical markers.

Analytical MethodExpected Observation
1H NMR (CDCl₃) S-Me: Singlet approx. δ 2.3 - 2.4 ppm.N-H: Broad singlet (exchangeable).Cyclopentyl-Me: Doublet approx. δ 0.9 - 1.1 ppm.Methine (N-CH): Multiplet at δ 3.5 - 4.0 ppm.
LC-MS (ESI+) [M+H]+: 222.1 Fragmentation often shows loss of SMe or cleavage of the C-N bond.
TLC Aniline starting material will be UV active and stainable. Product usually runs higher (less polar) than the primary aniline in non-polar systems, but lower if secondary amine H-bonding is significant. Stain with Ninhydrin or PMA.

Diastereomer Analysis: In the 1H NMR, the methyl doublet and the methine proton (CH-N) will appear as two distinct sets of signals for the cis and trans isomers. Integration of these signals allows for the calculation of the diastereomeric ratio (dr).

Troubleshooting & Optimization

Scenario: Low Conversion (Starting Aniline Remains)

  • Cause: Steric hindrance is preventing imine formation.

  • Solution: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 equiv) to the neat mixture of ketone and amine. Stir for 2 hours to force imine formation, then dilute with THF and add Sodium Borohydride (NaBH₄) instead of STAB. Note: This is a more aggressive protocol.

Scenario: Product is an inseparable mixture

  • Cause: Diastereomers have identical Rf.

  • Solution: Attempt separation using HPLC (C18 column) or derivatize the amine (e.g., N-acetylation) to change the physical properties, separate the amides, and then hydrolyze.

Safety Information

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Evolves hydrogen gas. Toxic if swallowed. Handle in a fume hood.

  • 2-(Methylsulfanyl)aniline: Harmful if swallowed or inhaled. Potential skin sensitizer. Stench (sulfur compound) – use bleach to clean glassware to oxidize residuals.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use in a well-ventilated fume hood.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2] Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • PubChem Compound Summary. 2-(Methylthio)aniline. National Center for Biotechnology Information. Link

Sources

Application

Application Note: Strategic Solvent Selection for the Extraction of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the efficient extraction of N-(2-Methylcyclopentyl)-2-(meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the efficient extraction of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline. The extraction of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline, directly impacting yield, purity, and process scalability. This guide moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern extraction efficiency. We will delve into a thorough analysis of the target molecule's physicochemical properties, apply the foundational "like dissolves like" principle, and present a comparative study of suitable organic solvents. A detailed, field-proven protocol for liquid-liquid extraction (LLE) is provided, alongside a discussion of solid-phase extraction (SPE) as a viable alternative.

Analysis of Molecular Structure and Physicochemical Properties

A successful extraction strategy begins with a fundamental understanding of the target molecule. The structure of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline dictates its behavior in different solvent systems.

  • Aniline Core: The molecule is built upon an aniline framework, which consists of an amine group attached to a benzene ring. The nitrogen atom's lone pair of electrons makes the amine group a hydrogen bond acceptor and weakly basic.

  • N-Alkyl Substituent: The N-(2-Methylcyclopentyl) group is a large, non-polar, saturated hydrocarbon chain. This bulky aliphatic group significantly contributes to the molecule's overall lipophilicity (fat-solubility) and reduces its solubility in polar solvents like water.

  • Thioether Group: The 2-(methylsulfanyl) group (-S-CH₃) introduces a sulfur atom with lone electron pairs, which can act as a weak hydrogen bond acceptor. While it adds a degree of polarity, its contribution is modest compared to the large hydrophobic regions of the molecule.

Overall Polarity Assessment: The combination of a large, non-polar N-alkyl group and an aromatic ring, countered by the moderately polar aniline and methylsulfanyl functionalities, places N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in the category of intermediate polarity with significant non-polar character . A computed property for a similar compound, XLogP3-AA, which predicts the octanol-water partition coefficient, is 3.5, indicating a strong preference for a non-polar environment over a polar one like water.[1]

The Cornerstone of Extraction: Theoretical Principles

Solvent extraction, also known as partitioning, is a process that separates compounds based on their relative solubilities in two different immiscible liquids—typically an aqueous phase and an organic solvent.[2] The efficiency of this process is governed by a few key principles.

2.1. "Like Dissolves Like" This is the most fundamental concept in solvent selection.[3][4] It states that substances with similar polarities and intermolecular forces will be mutually soluble.[4]

  • Polar solvents (e.g., water, methanol) excel at dissolving polar solutes (e.g., inorganic salts, sugars) through strong dipole-dipole interactions and hydrogen bonding.[3]

  • Non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes (e.g., oils, fats) primarily through weaker London dispersion forces.[3]

For N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a solvent of intermediate polarity is predicted to be most effective.[5]

2.2. The Critical Role of pH in Aniline Extraction The aniline functional group is basic. This property is crucial and can be leveraged to ensure a highly efficient extraction.

  • Acidic Conditions (Low pH): The amine group will be protonated to form an ammonium salt (R-NH₂⁺-). This ionic form is highly polar and will preferentially dissolve in the aqueous phase.

  • Basic Conditions (High pH): By adjusting the aqueous phase to be basic (pH > 8-9), the amine group remains in its neutral, free-base form (R-NH-). This neutral form is significantly less polar and will readily partition into an organic solvent.[6]

Therefore, ensuring the aqueous layer is basic before extraction is a non-negotiable step for achieving high recovery of any aniline derivative.

2.3. Essential Solvent Characteristics Beyond polarity, several other factors must be considered when choosing an extraction solvent:[7][8]

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase for effective separation.[7]

  • Volatility: A relatively low boiling point allows for the easy removal of the solvent after extraction (e.g., via rotary evaporation) to isolate the final product.[6][8]

  • Chemical Inertness: The solvent must not react with the target compound or any other components in the mixture.[7]

  • Safety and Environmental Impact: Solvents should have low toxicity and minimal environmental impact. Factors like flammability and exposure limits must be carefully evaluated.[7]

start Start: Aqueous Mixture Containing Analyte polarity Assess Analyte Polarity (Intermediate, Non-polar character) start->polarity ph_check Is Analyte pH Sensitive? (Aniline = Basic) polarity->ph_check adjust_ph Adjust to Basic pH (e.g., pH > 9) to Neutralize Amine ph_check->adjust_ph Yes solvent_select Select Water-Immiscible Organic Solvent of Matching Polarity ph_check->solvent_select No adjust_ph->solvent_select safety_check Evaluate Solvent Safety (Toxicity, Flammability, B.P.) solvent_select->safety_check proceed Proceed with Liquid-Liquid Extraction safety_check->proceed Acceptable reselect Reselect Solvent safety_check->reselect Unacceptable reselect->solvent_select

Caption: Logical workflow for selecting an appropriate extraction solvent.

Comparative Analysis of Candidate Solvents

Based on the principles outlined above, several common water-immiscible solvents are candidates for this extraction. Their properties are compared below to make an informed selection.

SolventPolarity Index (P')[9]Boiling Point (°C)Density (g/mL)Key AdvantagesKey Disadvantages
Hexane / Heptane 0.169 / 980.66 / 0.68Excellent for non-polar compounds; low water solubility.May be too non-polar for this analyte, leading to poor recovery. Heptane is a safer alternative to hexane.
Toluene 2.41110.87Good for aromatic compounds; effective solvating power.High boiling point makes it difficult to remove; toxic.[10]
Dichloromethane (DCM) 3.1401.33Excellent solvating power for a range of polarities.[7]Suspected carcinogen; forms bottom layer (denser than water); highly volatile.[11]
Ethyl Acetate (EtOAc) 4.4770.90Good balance of polarity; effective for many compounds; less toxic than DCM; low boiling point.[7][10]Higher water solubility (~8%) than other solvents; can hydrolyze under strong acid/base.
Methyl t-Butyl Ether (MTBE) 2.5550.74Good solvent power; low boiling point.Can form explosive peroxides upon storage; environmental contaminant.

Recommendation: Ethyl acetate (EtOAc) is the recommended starting solvent for the extraction of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline. Its intermediate polarity is well-matched to the analyte, it has a favorable safety profile compared to chlorinated solvents, and its boiling point allows for easy removal. Dichloromethane is a strong alternative if extraction with ethyl acetate proves inefficient.

Protocol: Liquid-Liquid Extraction (LLE)

This protocol outlines the step-by-step methodology for extracting the target compound from an aqueous solution, such as a quenched reaction mixture.

4.1. Materials

  • Separatory funnel (appropriately sized)

  • Aqueous mixture containing the crude product

  • Ethyl Acetate (EtOAc), reagent grade

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH paper or pH meter

  • Round-bottom flask

  • Rotary evaporator

4.2. Step-by-Step Procedure

  • Preparation and pH Adjustment:

    • Transfer the aqueous solution containing the product into a separatory funnel.

    • Check the pH of the aqueous layer. Slowly add 1 M NaOH solution dropwise while swirling. Continue adding until the pH is > 9. This ensures the aniline is in its neutral, organic-soluble form.

  • First Extraction:

    • Add a volume of ethyl acetate to the separatory funnel approximately equal to the volume of the aqueous layer.

    • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the two phases. Vent periodically to release pressure.

    • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean beaker or flask.

    • Drain the upper organic layer (containing the product) into a separate clean Erlenmeyer flask.

  • Repeat Extractions:

    • Pour the aqueous layer back into the separatory funnel.

    • Add a fresh portion of ethyl acetate (approx. half the initial volume) and repeat the extraction process (steps 2 & 3).

    • Perform a third extraction with another portion of fresh ethyl acetate. Combining the organic layers from three separate extractions maximizes product recovery.

  • Washing the Combined Organic Layers:

    • Combine all collected organic extracts in the separatory funnel.

    • Add a volume of brine (saturated NaCl solution) equal to about 20-30% of the organic layer volume. Shake gently. The brine wash helps to remove the majority of dissolved water from the organic solvent.

    • Allow the layers to separate and drain off the lower aqueous brine layer.

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate (enough to have some free-flowing powder, not one large clump). Swirl the flask for several minutes to remove any residual water.

  • Isolation:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel directly into a pre-weighed round-bottom flask. This removes the drying agent.

    • Rinse the drying agent with a small amount of fresh ethyl acetate and add this to the round-bottom flask to ensure complete transfer of the product.

    • Remove the solvent using a rotary evaporator to yield the crude N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline.

cluster_prep Preparation cluster_extract Extraction Cycle (Repeat 3x) cluster_workup Workup aq_sample Aqueous Sample in Separatory Funnel adjust_ph Adjust to pH > 9 with 1M NaOH aq_sample->adjust_ph add_etOAc Add Ethyl Acetate adjust_ph->add_etOAc shake Shake & Vent add_etOAc->shake separate Separate Layers shake->separate collect_org Collect Organic Layer separate->collect_org combine_org Combine Organic Layers collect_org->combine_org wash Wash with Brine combine_org->wash dry Dry with MgSO4 wash->dry filtrate Filter dry->filtrate evaporate Evaporate Solvent filtrate->evaporate product Isolated Product evaporate->product

Caption: Standard workflow for the liquid-liquid extraction protocol.

Alternative Technique: Solid-Phase Extraction (SPE)

For applications requiring sample cleanup, concentration of dilute samples, or automation, Solid-Phase Extraction (SPE) is an excellent alternative to LLE.[12][13]

  • Principle: In SPE, the sample is passed through a solid sorbent packed into a cartridge. The compound of interest is retained on the sorbent while impurities are washed away. The purified compound is then eluted with a small volume of a stronger solvent.[13]

  • Recommended Method (Reversed-Phase SPE):

    • Sorbent Selection: A C18 (octadecyl-bonded silica) sorbent is ideal. The non-polar C18 chains will retain the non-polar regions of the target analyte.

    • Conditioning: The C18 cartridge is first conditioned with methanol and then equilibrated with water or a buffered solution at a basic pH.

    • Loading: The aqueous sample (adjusted to basic pH) is loaded onto the cartridge. The target molecule adsorbs to the C18 sorbent.

    • Washing: The cartridge is washed with a weak solvent (e.g., water, or a low percentage of methanol in water) to remove highly polar impurities.

    • Elution: The purified N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is eluted from the cartridge using a small volume of a strong, non-polar solvent like methanol, acetonitrile, or ethyl acetate. This results in a concentrated, clean sample.

Conclusion

The successful extraction of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is readily achievable through a rationally designed protocol. An analysis of the molecule's structure points to its intermediate polarity and basicity, which are the two most critical factors in designing an extraction. Adjusting the aqueous phase to a pH > 9 is essential to ensure the aniline is in its non-polar, extractable free-base form. Among common extraction solvents, ethyl acetate offers the best combination of appropriate polarity, safety, and ease of use. The detailed liquid-liquid extraction protocol provided is a robust and reliable method for isolating this compound, while solid-phase extraction offers a powerful alternative for sample cleanup and concentration.

References

  • The Basic Scientific Principles of Solvent Extraction for Hemp Processors. (2020, August 19). Eden Labs. [Link]

  • What is meant by the rule of thumb "like dissolves like"? Vaia. [Link]

  • Sirkar, K. K., & Majumdar, S. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 2974-2984. [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13). Chemida. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. [Link]

  • Mechanism-Driven Green Extraction of Plant Polyphenols: From Molecular Interactions to Process Integration and Intelligent Optimization. (2026, February 13). MDPI. [Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). ResearchGate. [Link]

  • Polarity of Solvents Used for Extraction. (n.d.). ResearchGate. [Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. (n.d.). ResearchGate. [Link]

  • Practical Aspects of Solvent Extraction. (n.d.). LCGC International. [Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. (2010, February 8). ACS Publications. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. [Link]

  • Like Dissolves Like. (2016, January 15). The Fountain Magazine. [Link]

  • Solvent Extraction. (n.d.). Aakash Institute. [Link]

  • A Colorful Solvent Extraction Demonstration for Teaching the Concept of “Like Dissolves Like”. (2022, August 23). ACS Publications. [Link]

  • Solvents for a Safer, Sustainable Lab. (n.d.). USC Environmental Health & Safety. [Link]

  • Solvents. (2024, July 22). University of St Andrews Health and Safety Department. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996, December). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Volatile Solvent. (2020, January 16). The Extraction Zone. [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. [Link]

  • Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. (2000, December 29). PubMed. [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). SciSpace. [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction. (2021, November 12). MDPI. [Link]

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  • 2-[1-(Methylsulfanylmethyl)cyclopentyl]aniline. (n.d.). PubChem. [Link]

  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2003, June). PubMed. [Link]

  • Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). (n.d.). Cheméo. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023, July 25). WUR eDepot. [Link]

  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. (n.d.). J-STAGE. [Link]

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Method

The Emerging Role of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in Homogeneous Catalysis: Application Notes and Protocols

Abstract This technical guide introduces N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a novel bidentate ligand, to the catalysis research community. While direct catalytic applications of this specific ligand are n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide introduces N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a novel bidentate ligand, to the catalysis research community. While direct catalytic applications of this specific ligand are not yet extensively documented, this guide provides a comprehensive overview of its potential based on the well-established reactivity of analogous N-cycloalkyl and ortho-thioether aniline ligands. We present detailed synthetic protocols for the ligand itself, followed by prospective application notes and adaptable experimental protocols for its use in palladium- and rhodium-catalyzed cross-coupling and cyclization reactions. The mechanistic discussion centers on the concept of hemilability, a key feature of related thioether-containing ligands that allows for dynamic coordination to the metal center, potentially influencing catalytic activity and selectivity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the catalytic potential of this promising new ligand scaffold.

Introduction: A Ligand Design Strategy for Enhanced Catalysis

The rational design of ancillary ligands is a cornerstone of modern homogeneous catalysis. Ligands play a crucial role in modulating the steric and electronic properties of a metal center, thereby controlling catalytic activity, selectivity, and stability. Aniline and its derivatives are a versatile class of ligands whose properties can be finely tuned. The incorporation of both an N-cycloalkyl group and an ortho-thioether moiety, as in N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, presents an intriguing combination of features for catalytic applications.

The N-cycloalkyl group can influence the steric environment around the metal center, while the ortho-methylsulfanyl group introduces a soft sulfur donor atom. This sulfur atom can participate in hemilabile coordination, where it reversibly binds and detaches from the metal center during the catalytic cycle.[1][2] This dynamic behavior can open up coordination sites for substrate binding and facilitate key elementary steps such as oxidative addition and reductive elimination.

This guide will explore the untapped potential of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline as a ligand in catalysis. While we await specific experimental data on this molecule, the principles outlined herein, drawn from closely related systems, provide a robust framework for its application.

Ligand Synthesis: A Plausible Route

The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of related aniline derivatives.[3][4]

Protocol 2.1: Synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Materials:

  • 2-(Methylsulfanyl)aniline

  • 2-Methylcyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation and Reductive Amination:

    • To a solution of 2-(methylsulfanyl)aniline (1.0 eq) in dichloroethane (DCE), add 2-methylcyclopentanone (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Catalytic Applications and Mechanistic Considerations

Based on the catalytic activity of structurally similar ligands, N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a promising candidate for a range of transition metal-catalyzed reactions, particularly those involving palladium and rhodium.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing aniline-derived ligands are highly effective catalysts for cross-coupling reactions. The combination of a bulky N-cycloalkyl group and a coordinating thioether in our target ligand suggests its potential utility in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Mechanistic Insight: In a typical Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The hemilabile nature of the thioether in the N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline ligand could play a crucial role. During the catalytic cycle, the sulfur atom may dissociate from the palladium center to create a vacant coordination site necessary for the oxidative addition of the aryl halide. Re-coordination of the sulfur could then stabilize the resulting Pd(II) intermediate and influence the subsequent transmetalation and reductive elimination steps.

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_intermediate [label="Ar-Pd(II)-X\n(L)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(R-B(OR)2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_R_intermediate [label="Ar-Pd(II)-R\n(L)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_intermediate [label=""]; PdII_intermediate -> Transmetalation [label=""]; Transmetalation -> PdII_R_intermediate [label=""]; PdII_R_intermediate -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst Regeneration"]; } }

Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol 3.1.1: Hypothetical Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (10:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, and potassium carbonate.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the toluene/water mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions

Rhodium complexes with hemilabile thioether-functionalized ligands have shown promise in [2+2+2] cycloaddition reactions.[1][5] These reactions are powerful tools for the construction of complex cyclic systems. The N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline ligand could be beneficial in such transformations.

Mechanistic Insight: The catalytic cycle of a Rh(I)-catalyzed [2+2+2] cycloaddition typically involves the coordination of two alkyne units to the rhodium center to form a rhodacyclopentadiene intermediate. A third unsaturated partner then undergoes insertion to form the final six-membered ring product. The hemilabile thioether can facilitate substrate coordination and product release by transiently occupying a coordination site on the rhodium center.

// Nodes RhI [label="Rh(I)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne1 [label="Alkyne 1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne2 [label="Alkyne 2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeCyclization [label="Oxidative Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rhodacyclopentadiene [label="Rhodacyclopentadiene", fillcolor="#FBBC05", fontcolor="#202124"]; ThirdPartner [label="Third Unsaturated\nPartner", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Insertion [label="Insertion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Cyclic Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RhI -> OxidativeCyclization; Alkyne1 -> OxidativeCyclization; Alkyne2 -> OxidativeCyclization; OxidativeCyclization -> Rhodacyclopentadiene; Rhodacyclopentadiene -> Insertion; ThirdPartner -> Insertion; Insertion -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> RhI [label="Catalyst Regeneration"]; }

Caption: Generalized [2+2+2] Cycloaddition Catalytic Cycle.

Protocol 3.2.1: Hypothetical Protocol for Rhodium-Catalyzed [2+2+2] Cycloaddition

Materials:

  • Di-yne substrate (1.0 eq)

  • Alkyne (1.2 eq)

  • [Rh(cod)₂]BF₄ (5 mol%)

  • N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (10 mol%)

  • 1,2-Dichloroethane (DCE)

  • Silica gel

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, dissolve [Rh(cod)₂]BF₄ and N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in DCE and stir for 30 minutes.

  • Reaction Setup:

    • To a solution of the di-yne substrate in DCE, add the pre-formed catalyst solution followed by the alkyne.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Troubleshooting and Optimization

When employing a new ligand such as N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, optimization of reaction conditions is crucial.

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalyst- Increase catalyst loading. - Screen different metal precursors (e.g., Pd₂(dba)₃, [Rh(cod)Cl]₂). - Vary the ligand-to-metal ratio.
Unfavorable reaction temperature- Screen a range of temperatures.
Low yield of desired product Side reactions- Adjust the stoichiometry of reactants. - Screen different solvents and bases (for cross-coupling).
Catalyst decomposition- Use a higher ligand-to-metal ratio to stabilize the catalyst. - Perform the reaction under a strictly inert atmosphere.
Low selectivity Steric or electronic mismatch- Modify the substrates. - If applicable, screen different additives that may influence selectivity.

Conclusion

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline represents a promising, yet underexplored, ligand for homogeneous catalysis. Its unique combination of a sterically demanding N-cycloalkyl group and a potentially hemilabile ortho-thioether moiety offers exciting possibilities for controlling catalytic processes. The protocols and mechanistic discussions presented in this guide, while based on analogies to related systems, provide a solid starting point for researchers to investigate the catalytic prowess of this novel ligand. Further experimental validation is necessary to fully elucidate its potential and carve out its niche in the vast landscape of catalyst development.

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  • Ishida, T., & Haruta, M. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(44), 13131-13134. [Link]

  • Zhang, J. (2020). Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis. Accounts of Chemical Research, 53(11), 2546–2559. [Link]

  • Liu, Y., et al. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 27(1), 95. [Link]

  • Li, F., et al. (2022). Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones. ACS Catalysis, 12(8), 4394-4401. [Link]

  • Le-Phuc, T., et al. (2023). Rhodium(I)-Catalyzed Cascade C(sp2)–H Bond Alkylation – Amidation of Anilines: Phosphorus as Traceless Directing Group. Chemical Science, 14(32), 8683-8689. [Link]

  • Li, F., et al. (2022). Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones. ACS Catalysis. [Link]

  • Das, A., & Patil, N. T. (2023). Ligand-Enabled Gold-Catalyzed C(sp2)–O Cross-Coupling Reactions. ChemRxiv. [Link]

  • Viciano, M., et al. (2023). Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis. Catalysts, 13(2), 421. [Link]

  • Poyatos, M., et al. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 117(15), 9864–9916. [Link]

  • Wu, M.-H., & Wu, Y.-L. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1404–1428. [Link]

  • Wang, Y., et al. (2017). Palladium(II) Weak-Link Approach Complexes Bearing Hemilabile N-Heterocyclic Carbene–Thioether Ligands. Inorganic Chemistry, 56(10), 5897–5905. [Link]

  • Tunge, J. A., & Grote, C. W. (2006). Synthesis of 2-Alkenyl-Tethered Anilines. The Journal of Organic Chemistry, 71(10), 3899–3902. [Link]

  • Hafez, H. N., et al. (2015). Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. Molecules, 20(9), 15927–15938. [Link]

  • Fadda, A. A., et al. (2012). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. Journal of Heterocyclic Chemistry, 49(4), 834-839. [Link]

Sources

Application

Application Note: High-Efficiency Microwave Synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Abstract & Strategic Rationale The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline presents a classic challenge in medicinal chemistry: forming a secondary amine bond in the presence of significant steric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline presents a classic challenge in medicinal chemistry: forming a secondary amine bond in the presence of significant steric hindrance. The target molecule features an ortho-substituted aniline (2-methylsulfanyl group) coupled with a sterically crowded 2-methylcyclopentyl ring.

Traditional thermal methods (e.g., refluxing in toluene with Dean-Stark traps) often suffer from prolonged reaction times (24–48 hours), incomplete conversion, and the formation of extensive by-products due to the thermal instability of the sulfur moiety.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these energy barriers. By utilizing direct dielectric heating, we accelerate the rate-determining step (imine formation/reduction or oxidative addition), reducing reaction times to under 30 minutes while suppressing side reactions.

Key Chemical Challenges Addressed:
  • Steric Hindrance: The ortho-SMe group and the 2-methyl substitution on the cyclopentyl ring create significant steric clash, impeding nucleophilic attack.

  • Sulfur Sensitivity: The methylsulfanyl group can poison transition metal catalysts (in cross-coupling) or undergo oxidation if exposed to harsh oxidants.

  • Stereochemistry: The formation of the C-N bond at C1 of the cyclopentyl ring creates a second chiral center, resulting in diastereomers (cis and trans).

Retrosynthetic Analysis & Pathway Selection

Two primary routes were evaluated. Route A (Reductive Amination) is designated as the Primary Protocol due to higher atom economy, lower cost, and avoidance of heavy metals. Route B (Buchwald-Hartwig) is the Alternative Protocol for high-throughput library generation where amines are pre-stocked.

Retrosynthesis Target Target: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline RouteA_Node Route A: Reductive Amination (Preferred / Green) Target->RouteA_Node RouteB_Node Route B: Buchwald-Hartwig (Alternative / HTS) Target->RouteB_Node Aniline 2-(Methylthio)aniline (Nucleophile) RouteA_Node->Aniline Ketone 2-Methylcyclopentanone (Electrophile) RouteA_Node->Ketone Bromide 2-Bromothioanisole (Electrophile) RouteB_Node->Bromide Amine 2-Methylcyclopentylamine (Nucleophile) RouteB_Node->Amine

Figure 1: Retrosynthetic disconnection showing the two viable microwave-assisted pathways.

Primary Protocol: Microwave-Assisted Reductive Amination

Mechanism: Direct Reductive Amination via in situ iminium ion formation. Advantage: Metal-free, high atom economy, scalable.

Reagents & Materials
ComponentReagentEquiv.[1][2][3]Role
Amine 2-(Methylthio)aniline1.0Nucleophile
Ketone 2-Methylcyclopentanone1.2 - 1.5Electrophile (Excess drives equilibrium)
Reductant Sodium Triacetoxyborohydride (STAB)1.5 - 2.0Hydride source (Mild, selective)
Acid Catalyst Acetic Acid (AcOH)1.0 - 2.0Activates carbonyl; buffers reaction
Solvent 1,2-Dichloroethane (DCE) or THFN/ADCE is preferred for MW absorption
Scavenger Silica-supported CarbonateN/AOptional: For workup
Step-by-Step Methodology

Step 1: Iminium Formation (Pre-complexation)

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-(methylthio)aniline (1.0 mmol, 139 mg) in DCE (3.0 mL).

  • Add 2-methylcyclopentanone (1.2 mmol, ~118 mg).

  • Add Acetic Acid (1.5 mmol, 90 µL).

  • Critical Step: Stir at room temperature for 5 minutes. This allows the acid to protonate the ketone and initiate nucleophilic attack by the aniline, forming the hemiaminal intermediate.

Step 2: Reductant Addition

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in a single portion.

    • Note: STAB is preferred over NaBH₄ or NaCNBH₃ because it is less toxic and will not reduce the ketone before the imine is formed.

Step 3: Microwave Irradiation

  • Seal the vial with a PTFE/silicone septum cap.

  • Place in the microwave reactor cavity.

  • Program Parameters:

    • Mode: Dynamic (SPS - Simultaneous Power Cooling if available to prevent overshoot).

    • Temperature: 90 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Max Pressure: 250 psi (Safety limit).

    • Power: Max 150W (System will modulate).

Step 4: Workup & Purification

  • Cool the vial to RT (using compressed air flow in the MW system).

  • Quench the reaction by adding saturated NaHCO₃ (aq) (3 mL) directly into the vial. Stir for 5 mins until gas evolution ceases.

  • Extract with DCM (3 x 5 mL).

  • Dry organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (95:5 to 80:20).

    • Target: The product is less polar than the starting aniline.

    • Yield Expectation: 75–88%.

Alternative Protocol: Buchwald-Hartwig Coupling

Mechanism: Pd-catalyzed C-N Cross-Coupling.[4] Use Case: If the ketone is unavailable, or if library synthesis requires pre-formed amines.

Reagents & Materials
ComponentReagentEquiv.[5][1][2][3]Role
Aryl Halide 2-Bromothioanisole1.0Electrophile
Amine 2-Methylcyclopentylamine1.2Nucleophile
Catalyst Pd₂(dba)₃0.02 (2 mol%)Palladium Source
Ligand BINAP or XPhos0.04 (4 mol%)Bulky ligand essential for ortho-subs
Base NaOtBu (Sodium tert-butoxide)1.5Strong base
Solvent Toluene or DioxaneN/ANon-polar, high boiling
Microwave Protocol[1][3][4][5][6]
  • Glovebox/Inert Atmosphere: Weigh Pd₂(dba)₃, Ligand, and NaOtBu into the MW vial.

  • Add solvent (degassed Toluene, 3 mL).

  • Add 2-Bromothioanisole and 2-Methylcyclopentylamine .

  • Seal and remove from inert atmosphere.

  • MW Parameters:

    • Temp: 110 °C.

    • Time: 20 minutes.

    • Absorption Level: Normal.

  • Workup: Filter through a Celite pad (to remove Pd black), concentrate, and purify via column chromatography.

Experimental Logic & Troubleshooting (Self-Validating System)

The following decision matrix illustrates how to handle common failure modes during the synthesis.

Optimization Start Analyze Crude LC-MS Check1 Is Starting Material (Aniline) Remaining? Start->Check1 Check2 Is Ketone Reduced to Alcohol? Check1->Check2 No (Full Conversion) Action1 Increase Temp to 110°C OR Add Ti(OiPr)4 (Lewis Acid) Check1->Action1 Yes (Low Conversion) Action2 Switch Reductant to NaBH(OAc)3 (Milder than NaBH4) Check2->Action2 Yes (Side Product) Action3 Proceed to Purification Check2->Action3 No (Clean Product)

Figure 2: Troubleshooting logic flow for reaction optimization.

Critical "Senior Scientist" Insights:
  • The "Titanium Trick": If conversion is low (<50%) using the standard Acid/STAB method, it is likely due to the steric bulk of the ortho-SMe group preventing imine formation.

    • Modification: Mix Aniline + Ketone + Titanium(IV) isopropoxide (1.5 eq) neat or in THF. MW heat at 100°C for 10 mins before adding the reductant. Then add NaBH₄ and MeOH. This forces the imine formation thermodynamically.

  • Stereochemistry: The product will exist as a mixture of diastereomers (cis-1,2 and trans-1,2).

    • Analytical: Use a C18 HPLC column with a slow gradient (50-100% MeCN) to separate diastereomers.

    • NMR: The methyl doublet in ¹H NMR will appear as two distinct sets of signals.

Safety & Handling

  • Thioanisole Derivatives: These compounds have a potent, disagreeable sulfur odor. All weighing and workup must be performed in a fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize sulfur residues before washing.

  • Microwave Vials: Never fill vials >75% volume. The rapid gas evolution from NaHCO₃ quench can cause vial failure if done inside a sealed vessel; always quench after opening.

References

  • Microwave-Assisted Reductive Amination (General Protocol)

    • Sydnes, M. O. (2015).[6] "The Use of Microwave For One-pot Reductive Amination." Current Organic Synthesis.

  • Buchwald-Hartwig Coupling under Microwave Irradiation

    • Kivala, M., et al. (2024). "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach.
  • Synthesis of Sterically Hindered Anilines

    • RSC Publishing. (2012).[1] "Practical catalytic method for synthesis of sterically hindered anilines." Chemical Science.

  • Properties of Methylthio-anilines

    • BenchChem. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline synthesis

To: User From: Senior Application Scientist, Process Chemistry Support Subject: Technical Guide: Optimizing Yield for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Executive Summary The synthesis of N-(2-Methylcyclop...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Process Chemistry Support Subject: Technical Guide: Optimizing Yield for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Executive Summary

The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline presents a "perfect storm" of synthetic challenges: steric hindrance (from both the ortho-thiomethyl group and the 2-methyl ketone), electronic deactivation (aniline nucleophilicity), and catalyst incompatibility (sulfur poisoning).

Low yields in this reaction are rarely due to a single factor. They typically result from the failure to drive the imine equilibrium to completion before reduction, or the deactivation of heterogeneous catalysts by the sulfide moiety.

This guide outlines a self-validating protocol prioritizing chemical reduction over catalytic hydrogenation to bypass sulfur poisoning, alongside a Lewis-acid mediated imine formation strategy to overcome steric barriers.

Module 1: The Critical Failure Points (Root Cause Analysis)

Before adjusting your protocol, identify which of the three "Yield Killers" is active in your flask.

Failure ModeSymptomRoot Cause
The "Stalled" Reaction Starting material (aniline) remains unconsumed despite long reaction times.Steric Hindrance: The ortho-SMe group blocks the nucleophilic attack on the hindered 2-methylcyclopentanone. Imine formation is thermodynamically unfavorable.
The "Poisoned" Pot Reaction stops completely after 10-20% conversion when using H₂/Pd-C or Pt-C.Sulfur Poisoning: The thioether (-SMe) binds irreversibly to the metal surface, deactivating the catalyst.
The "Side-Product" Swamp Formation of alcohols (from ketone reduction) or unreacted imine hydrolysis during workup.Competitive Reduction: The reducing agent attacks the ketone faster than the slow-forming imine.

Module 2: The Optimized Protocol (Reductive Amination)

Recommendation: Switch to a Stepwise Reductive Amination using Titanium(IV) Isopropoxide and Sodium Triacetoxyborohydride (STAB). This method chemically forces imine formation and avoids metal catalysts entirely.

Step 1: Forced Imine Formation (The "Titanium Push")
  • Reagents: 2-(Methylsulfanyl)aniline (1.0 equiv), 2-Methylcyclopentanone (1.2 equiv), Ti(OiPr)₄ (1.5 equiv).

  • Solvent: Neat (preferred) or minimal Toluene.

  • Protocol:

    • Mix the aniline and ketone in a flask under N₂.

    • Add Ti(OiPr)₄ dropwise.

    • Crucial Step: Stir at 60–80°C for 6–12 hours. Do not proceed until NMR shows >90% consumption of aniline. The Lewis acid (Ti) activates the ketone and scavenges water, shifting the equilibrium to the imine.

Step 2: Selective Reduction
  • Reagents: NaBH(OAc)₃ (STAB) (2.0 equiv).

  • Solvent: Dilute the Step 1 mixture with THF or Ethanol (absolute).

  • Protocol:

    • Cool the imine mixture to 0°C.

    • Add STAB in portions (exothermic).

    • Allow to warm to room temperature and stir overnight.

    • Quench: Add saturated NaHCO₃ or dilute NaOH. Note: Ti salts will form a thick white precipitate. Filter through Celite to remove.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant amounts of reduced ketone (2-methylcyclopentanol) and unreacted aniline. Why?

A: This indicates Direct Ketone Reduction . If you add the reducing agent (STAB or Cyanoborohydride) before the imine is fully formed, the hydride will reduce the ketone because the imine formation is sterically slow.

  • Fix: strictly separate the steps. Use the Ti(OiPr)₄ method described above and verify imine formation by ¹H NMR (look for the disappearance of the ketone α-protons and the shift in aniline aromatic peaks) before adding the hydride.

Q2: Can I use Buchwald-Hartwig amination instead?

A: Yes, and it is the preferred "Plan B" if the reductive amination yield remains <40%.

  • Coupling Partners: 2-Bromo-thioanisole + 2-Methylcyclopentylamine.

  • Catalyst System: Pd(OAc)₂ + BINAP or Xantphos .

  • Why it works: It avoids the thermodynamic penalty of forming a hindered imine.

  • Why it might fail: 2-Methylcyclopentylamine is a bulky primary amine. You must use a ligand with a large bite angle (like Xantphos) to facilitate the reductive elimination step.

Q3: The sulfur smell is unbearable and lingering. How do I manage this?

A: The thioether and potential impurities are volatile.

  • Decontamination: Wash all glassware with dilute bleach (sodium hypochlorite) in the fume hood before removing it. This oxidizes the sulfide to non-volatile, odorless sulfoxides/sulfones.

  • Workup: Avoid acidic workups if possible, as they can reverse the imine formation if reduction wasn't complete.

Module 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of Titanium in forcing the desired route.

ReactionPathways Start Start: Aniline + Ketone Imine Intermediate: Sterically Hindered Imine Start->Imine Slow Equilibrium (Steric Block) SideProduct Side Product: Alcohol + Amine Start->SideProduct Direct Reduction (If reductant added too early) Product Target: N-Alkyl Aniline Imine->Product Reduction Ti Ti(OiPr)4 (Water Scavenger) Ti->Start Accelerates H2Pd H2 / Pd-C H2Pd->Imine POISONED by Sulfur (Reaction Stalls) STAB NaBH(OAc)3 STAB->Imine Selective Hydride

Caption: Pathway analysis showing the necessity of Ti(OiPr)₄ to overcome the steric barrier and the failure of catalytic hydrogenation due to sulfur poisoning.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Core Reference for the STAB protocol and stepwise reductive amin
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Establishes the Ti(OiPr)₄ methodology for hindered anilines.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Authoritative source for selecting ligands (Xantphos/BINAP) if switching to Buchwald-Hartwig coupling.
  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis.

    • Foundational text explaining the mechanism of sulfur poisoning on Pd/Pt surfaces.
Optimization

Troubleshooting oxidation of methylsulfanyl group in aniline derivatives

Technical Support Center: Aniline & Sulfide Oxidation Current Status: Online | Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniline & Sulfide Oxidation Current Status: Online | Senior Application Scientist: Dr. A. Vance

Welcome to the Technical Support Center

Subject: Troubleshooting Oxidation of Methylsulfanyl Groups in Aniline Derivatives Case ID: OXI-SME-NH2-001

You are likely here because your reaction flask has turned black, your yield is low, or you are struggling to stop the oxidation at the sulfoxide stage without touching the amine.

The oxidation of a methylsulfanyl (thiomethyl, -SMe) group in the presence of a free or substituted aniline is a classic chemoselectivity challenge. Both the sulfur and the nitrogen are nucleophilic. Most oxidants are electrophilic. Without specific control, you risk N-oxidation (leading to hydroxylamines, nitro compounds, and polymerization tars) or ring chlorination (if using hypochlorites).

This guide prioritizes reliability over speed . We will break this down into decision pathways, validated protocols, and troubleshooting matrices.

Module 1: The Chemoselectivity Decision Matrix

Before grabbing a reagent bottle, you must analyze your substrate. The decision to protect the aniline nitrogen is the single most critical factor in your success rate.

Visualizing the Competition

The following diagram illustrates the competing pathways your substrate faces.

ReactionPathways Start Aniline-Sulfide (Ar-NH2 / -SMe) Sulfoxide Sulfoxide (-S(O)Me) Start->Sulfoxide Controlled Oxidation (NaIO4, H2O2/HFIP) NOxide N-Oxide / Nitro (Ar-NO2) Start->NOxide Uncontrolled Electrophile Polymer Black Tar (Polymerization) Start->Polymer Radical Pathway RingCl Ring Chlorination (If using NaOCl) Start->RingCl Bleach/Cl2 Sulfone Sulfone (-SO2Me) Sulfoxide->Sulfone Strong Oxidant (mCPBA, Oxone)

Figure 1: Competing reaction pathways. Green paths represent desired chemoselectivity; red/yellow paths represent common failure modes.

Module 2: Selecting Your Protocol

Do not use a "one size fits all" oxidant. Select your method based on your target oxidation state.

Scenario A: Target is Sulfoxide (-S=O)

Goal: Mono-oxidation. Avoid over-oxidation to sulfone.[1] Avoid N-oxidation.

Recommendation: Use Sodium Periodate (NaIO4) or H2O2 in HFIP .

Why NaIO4? Sodium periodate is the "Gold Standard" for this transformation. It reacts via a cyclic intermediate that is highly selective for sulfur over nitrogen. It is mild, runs in aqueous media, and rarely over-oxidizes to the sulfone at low temperatures.

Why H2O2 + HFIP? Hexafluoroisopropanol (HFIP) is a "magic solvent" for this chemistry. It is a strong hydrogen bond donor. It H-bonds to the aniline nitrogen, effectively "masking" its lone pair and preventing N-oxidation. Simultaneously, it activates the hydrogen peroxide, making it more potent toward the sulfur.

Scenario B: Target is Sulfone (-SO2)

Goal: Double oxidation. Push to completion.

Recommendation: Protect the Amine First. While it is chemically possible to go directly from Sulfide -> Sulfone in the presence of an amine using Molybdenum catalysts, it is operationally risky.

  • Protect: Acetylate the amine (Ac2O/Pyridine) or use Boc-protection. This withdraws electron density from the ring and nitrogen.

  • Oxidize: Use excess mCPBA or Oxone .

  • Deprotect: Hydrolyze the amide.

Module 3: Validated Experimental Protocols

Protocol 1: Selective Sulfoxidation (The NaIO4 Method)

Best for: Unprotected anilines where you need the sulfoxide.

  • Dissolution: Dissolve 1.0 equiv of your aniline-sulfide substrate in a mixture of Methanol/Water (1:1) . If solubility is poor, increase Methanol or add Acetonitrile.

  • Cooling: Cool the solution to 0 °C (Ice bath).

  • Addition: Add 1.05 equiv of Sodium Periodate (NaIO4) solid in small portions or as a dissolved aqueous solution dropwise.

    • Critical: Do not add excess oxidant.

  • Monitoring: Stir at 0 °C for 1–4 hours. Monitor by TLC or LCMS. You will see the Sulfide (non-polar) disappear and Sulfoxide (polar) appear.

  • Workup: Dilute with water, extract with DCM or EtOAc. Wash organic layer with water (to remove iodate byproducts). Dry over Na2SO4.

Protocol 2: The "Green" Selective Method (H2O2/HFIP)

Best for: Highly sensitive substrates or when NaIO4 fails.

  • Dissolution: Dissolve substrate in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.1 – 0.2 M).

  • Addition: Add 1.1 equiv of 30% Hydrogen Peroxide (H2O2) at room temperature.

  • Reaction: Stir for 30–60 mins. The solvent flushes the pathway toward S-oxidation while protecting the N.

  • Workup: Quench with saturated Na2SO3 (to kill excess peroxide). Dilute with EtOAc/Water. Wash extensively with water to remove HFIP.

Protocol 3: Synthesis of Sulfone (Protection Route)

Best for: Robust synthesis of sulfones.

  • Protection: Treat aniline with Ac2O (1.1 equiv) in DCM to form the acetanilide.

  • Oxidation: Dissolve acetanilide in DCM. Add 2.5 equiv mCPBA at 0 °C, then warm to RT.

  • Workup: Wash with 10% Na2SO3 (removes excess oxidant), then Sat. NaHCO3 (removes m-chlorobenzoic acid byproduct).

  • Deprotection: Reflux in EtOH/HCl to remove the acetyl group.

Module 4: Troubleshooting & FAQs

Data Summary: Oxidant Comparison

ReagentSelectivity (S vs N)Risk of Over-oxidationBest For
NaIO4 ExcellentVery LowSulfoxides (Unprotected)
H2O2 / HFIP ExcellentLowSulfoxides (Sensitive)
mCPBA Poor (without protection)HighSulfones (Protected)
Oxone ModerateHighSulfones (Robust substrates)
NaOCl (Bleach) Very PoorN/ADO NOT USE (Chlorination risk)
Frequently Asked Questions

Q: My reaction mixture turned black immediately upon adding mCPBA. What happened? A: You likely experienced Single Electron Transfer (SET) oxidation of the aniline nitrogen. The resulting radical cation polymerized. Fix: Switch to NaIO4 (Protocol 1) or protect the amine as an acetamide before using mCPBA.

Q: I am using NaIO4 but the reaction is stalling at 50% conversion. A: NaIO4 precipitates sodium iodate (NaIO3) as a byproduct, which can coat the stirring bar or encapsulate the substrate if the solvent volume is too low. Fix: Increase the water content or total solvent volume. Ensure vigorous stirring.

Q: I want the sulfone, but I don't want to run three steps (Protect-Oxidize-Deprotect). A: You can try Oxone in aqueous acetone buffered with NaHCO3 . The bicarbonate keeps the amine unprotonated but buffers the acidity. However, be warned: electron-rich anilines may still form N-oxides. The 3-step route is longer but yields are usually higher and purification is easier.

Q: Can I use bleach (Sodium Hypochlorite)? A: No. In the presence of anilines, hypochlorite forms N-chloroamines (Ar-NHCl), which rearrange to ring-chlorinated products (Orton rearrangement).

Module 5: Workflow Visualization

Use this logic flow to determine your experimental path.

DecisionTree Start Start: Aniline + Sulfide TargetQ What is your target? Start->TargetQ Sulfoxide Target: Sulfoxide (-SO) TargetQ->Sulfoxide Sulfone Target: Sulfone (-SO2) TargetQ->Sulfone Method1 Use NaIO4 (0°C) or H2O2/HFIP Sulfoxide->Method1 ProtectQ Is Aniline Protected? Sulfone->ProtectQ ProtectYes Proceed with mCPBA (2.5 equiv) or Oxone ProtectQ->ProtectYes Yes ProtectNo STOP. Protect Nitrogen (Acetyl/Boc) ProtectQ->ProtectNo No ProtectNo->ProtectYes After Protection

Figure 2: Decision logic for reagent selection based on target oxidation state.

References

  • Sodium Periodate Selectivity: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2][3] Scope, Selectivity, and Mechanism.[1][3][4][5][6] Journal of Organic Chemistry, 27(1), 282–284. Link

  • HFIP/H2O2 Methodology: Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). H2O2 in Hexafluoroisopropanol: A Mild and Selective Reagent for the Oxidation of Sulfides to Sulfoxides. European Journal of Organic Chemistry, 1998(11), 2537–2540. Link

  • mCPBA Troubleshooting: BenchChem Technical Support. (2025).[7][8] Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives. Link

  • General Sulfide Oxidation Reviews: Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 2-(Methylsulfanyl)aniline

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-(methylsulfanyl)aniline in their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-(methylsulfanyl)aniline in their synthetic routes. As a versatile intermediate, its complete consumption is not always feasible, and its removal from the reaction mixture is a critical step for obtaining a pure final product.

This document, structured in a question-and-answer format, provides in-depth, field-proven strategies for effectively removing unreacted 2-(methylsulfanyl)aniline. We will delve into the "why" behind each technique, offering detailed protocols and troubleshooting advice to address common issues encountered in the lab.

Section 1: Understanding the Challenge - Key Properties of 2-(Methylsulfanyl)aniline

Q1: What are the key physical and chemical properties of 2-(methylsulfanyl)aniline that influence its removal?

A1: Understanding the physicochemical properties of 2-(methylsulfanyl)aniline is the foundation for selecting an appropriate purification strategy. Its behavior is primarily dictated by its basicity, polarity, solubility, and boiling point.

The presence of the electron-donating amino (-NH2) and methylsulfanyl (-SCH3) groups makes the molecule basic and susceptible to oxidation.[1][2] The basicity of the amino group is the most critical property exploited for its removal via extractive methods.

Table 1: Physicochemical Properties of 2-(Methylsulfanyl)aniline

PropertyValue / DescriptionImplication for Purification
Appearance Clear yellow to red-brown liquid[3][4]Color may indicate the presence of oxidized impurities.
Molecular Weight 139.22 g/mol [4][5]---
Boiling Point ~234-235 °C at 760 mmHg[5]Too high for simple distillation from most reaction mixtures. Vacuum distillation is a viable option.[6]
Solubility Low solubility in water[7][8]. Good solubility in common organic solvents (e.g., EtOAc, DCM, THF, alcohols)[2].It will reside in the organic phase during a standard aqueous workup.
Basicity (pKa) The pKa of the conjugate acid is expected to be >4.6 (aniline's pKa) due to electron-donating groups.[1]The amino group is readily protonated by dilute aqueous acids (e.g., 1M HCl), forming a water-soluble salt.[9]
Polarity Low to medium polarity.Amenable to separation from very non-polar or highly polar compounds by silica gel chromatography.[10]
Stability Air and light sensitive; prone to oxidation at the sulfur atom (to sulfoxide/sulfone) and the aniline moiety.[2][10][11]Oxidized byproducts are more polar, which can complicate purification.[10] Reactions should ideally be run under an inert atmosphere.
Section 2: Method Selection Guide

Q2: How do I choose the best method to remove unreacted 2-(methylsulfanyl)aniline from my reaction mixture?

A2: The optimal removal method depends critically on the properties of your desired product. The following decision tree provides a logical workflow for selecting the most effective technique.

G start Reaction Mixture Containing Product + Unreacted 2-(methylsulfanyl)aniline acid_stability Is your product stable to dilute aqueous acid (e.g., 1M HCl)? start->acid_stability product_state Is your desired product a solid or a liquid/oil? polarity_diff Is there a significant difference in polarity between your product and the aniline (check by TLC)? product_state->polarity_diff Liquid/Oil crystallization Crystallization / Recrystallization product_state->crystallization Solid acid_stability->product_state No extraction Acidic Extraction (Liquid-Liquid) acid_stability->extraction  Yes volatility_diff Is your product non-volatile (e.g., high MW solid, salt)? polarity_diff->volatility_diff No chromatography Column Chromatography polarity_diff->chromatography  Yes distillation Vacuum Distillation volatility_diff->distillation  Yes complex Consider advanced methods: - Scavenger resins - Derivatization volatility_diff->complex No

Caption: Decision tree for selecting a purification method.

**Section 3: Detailed Protocols and Troubleshooting
3.1 Acidic Extraction (Aqueous Wash)

Q3: When is acidic extraction the right choice, and what is the underlying principle?

A3: Acidic extraction is the most common, rapid, and efficient method for removing basic impurities like anilines, provided your desired product is stable under mildly acidic conditions.[9] The principle relies on a simple acid-base reaction. The basic nitrogen atom of 2-(methylsulfanyl)aniline is protonated by an aqueous acid (like HCl) to form its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral organic product remains in the organic phase.[12]

Q4: What is a step-by-step protocol for removing 2-(methylsulfanyl)aniline using an acidic wash?

A4: This protocol assumes the reaction was performed in a water-immiscible organic solvent.

Experimental Protocol: Acidic Extraction

  • Dilution: Transfer the entire reaction mixture to a separatory funnel. If the reaction solvent is highly polar and has some water miscibility (e.g., THF, acetone), dilute the mixture with a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A general rule is to use a volume of extraction solvent equal to or greater than the initial reaction volume.

  • First Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.[9]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated aniline salt will be in the lower aqueous layer (unless using a dense chlorinated solvent like DCM, in which case the aqueous layer is on top).

  • Drain: Drain and collect the aqueous layer for proper disposal.

  • Repeat: Repeat the wash (steps 2-5) one or two more times with fresh 1M HCl solution. This ensures complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid that could harm an acid-sensitive product during concentration.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.[13]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the aniline starting material.

Q5: I'm having trouble with my acidic extraction. What are some common issues and how do I solve them?

A5: While generally robust, some issues can arise.

Table 2: Troubleshooting Guide for Acidic Extraction

IssueProbable CauseSolution
Emulsion Formation The two phases are not separating cleanly, forming a cloudy intermediate layer.- Add more brine; the increased ionic strength can help break the emulsion.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period (15-30 min) without agitation.- Gently swirl the funnel instead of shaking vigorously.
Product Loss The yield of the desired product is low after extraction.- Product is also basic: If your product has a basic site, it may also be extracted into the acid. Check the pH of the aqueous layer; if it's very low, consider using a weaker acid or a buffered wash.- Product is acid-sensitive: The product may be degrading. If so, this method is unsuitable. Switch to chromatography or crystallization.[10]
Aniline Remains TLC analysis of the organic layer still shows a spot for 2-(methylsulfanyl)aniline.- Insufficient acid: The amount of HCl was not enough to protonate all the aniline. Perform additional washes.- Insufficient mixing: The layers were not shaken vigorously enough for complete transfer. Increase shaking time.
3.2 Column Chromatography

Q6: How can I use column chromatography to separate my product from 2-(methylsulfanyl)aniline?

A6: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[10] 2-(Methylsulfanyl)aniline is a compound of low-to-moderate polarity. This method is ideal if your product has a significantly different polarity (either much less polar or much more polar).

Q7: What is a general protocol for developing a chromatographic separation?

A7: The key to successful column chromatography is to first identify a suitable eluent system using Thin-Layer Chromatography (TLC).

Experimental Protocol: Chromatographic Separation

  • TLC Analysis:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate in various eluent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Goal: Find an eluent system where the desired product has an Rf value of ~0.3-0.4 and is well-separated from the 2-(methylsulfanyl)aniline spot (and other impurities).

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using either a dry or slurry packing method with your chosen non-polar solvent.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better separation.

    • Carefully add the sample to the top of the packed column.

  • Elution and Collection:

    • Begin eluting the column with the eluent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.

    • Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Concentrate the combined fractions under reduced pressure to isolate the purified product.

G cluster_0 Chromatography Workflow a0 Crude Mixture in Solvent a1 TLC Analysis (Find Eluent) a0->a1 a2 Pack Column with Silica a1->a2 a3 Load Sample a2->a3 a4 Elute & Collect Fractions a3->a4 a5 Monitor Fractions by TLC a4->a5 a4->a5 a6 Combine Pure Fractions a5->a6 a7 Concentrate Solvent a6->a7 a8 Pure Product a7->a8

Sources

Optimization

Technical Support Center: Strategies for N-(2-methylcyclopentyl) Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the N-substitution of sterically hindered amines, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the N-substitution of sterically hindered amines, specifically focusing on the 2-methylcyclopentyl moiety. The inherent steric bulk of this substrate often leads to low reaction yields and challenging purifications. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my N-alkylation reactions with 2-methylcyclopentylamine resulting in low yields?

Low yields in the N-alkylation of sterically hindered amines like 2-methylcyclopentylamine are a common issue.[1] This is primarily due to steric hindrance, where the bulky 2-methylcyclopentyl group physically obstructs the nitrogen's lone pair from attacking the electrophile.[1] Several factors can contribute to this:

  • Insufficient Reactivity: The combination of a sterically hindered amine and a bulky or weakly reactive alkylating agent may not possess enough energy to overcome the activation barrier for the reaction.[1]

  • Inadequate Base: The chosen base might not be strong enough to sufficiently deprotonate the secondary amine, which is crucial for enhancing its nucleophilicity.[1]

  • Suboptimal Solvent: The solvent plays a critical role in solvating the reactants and facilitating the desired reaction pathway. An inappropriate solvent can lead to poor outcomes.[1]

  • Reagent Quality: Moisture or impurities in your reagents or solvents can interfere with the reaction, especially when using moisture-sensitive reagents like strong bases.[1]

Q2: I'm observing a significant amount of starting material and minimal product formation. What are the likely causes?

This scenario strongly suggests that the reaction conditions are not optimal for overcoming the steric hindrance. Key areas to investigate include:

  • Leaving Group: For SN2 reactions, the nature of the leaving group on your electrophile is critical. A better leaving group will facilitate the reaction. For instance, tosylates or triflates are generally better leaving groups than halides.

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier. However, this must be balanced with the potential for side reactions or degradation of starting materials.

  • Base Strength: A stronger, non-nucleophilic base can more effectively deprotonate the amine, increasing its reactivity.

Q3: Are there alternative methods to direct alkylation for forming the C-N bond with this hindered amine?

Absolutely. When direct alkylation proves difficult, several alternative strategies can be employed:

  • Reductive Amination: This is a powerful and widely used method for forming C-N bonds, especially with hindered substrates.[2] It involves the reaction of the amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ.[3] This method often provides better yields and selectivity compared to direct alkylation.[2]

  • Buchwald-Hartwig Amination: For the formation of aryl-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction.[4][5] This method is known for its broad substrate scope and tolerance of various functional groups, even with sterically demanding amines.[4][5][6]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Methodology: This greener approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct, making this an atom-economical process.[7][8][9][10]

Troubleshooting Guides

Guide 1: Optimizing Direct N-Alkylation of 2-Methylcyclopentylamine

This guide focuses on troubleshooting direct alkylation reactions where an alkyl halide or sulfonate is used as the electrophile.

Problem Potential Cause Troubleshooting Steps Rationale
Low Conversion / No Reaction Insufficient reactivity due to steric hindrance and/or a poor leaving group.1. Switch to a better leaving group: If using an alkyl bromide or chloride, try an alkyl iodide or, preferably, an alkyl tosylate or triflate. 2. Increase reaction temperature: Refluxing in a higher boiling point solvent such as toluene or DMF can provide the necessary activation energy.[11] 3. Use a stronger, non-nucleophilic base: Consider using a hindered base like 1,2,2,6,6-pentamethylpiperidine (PMP) or 2,6-lutidine to deprotonate the amine without competing as a nucleophile.[11][12]A better leaving group lowers the energy barrier for the SN2 transition state. Higher temperatures increase the kinetic energy of the molecules. A hindered base ensures the amine is the primary nucleophile.[12]
Side Product Formation (e.g., Elimination) The base is too strong or sterically hindered, promoting E2 elimination of the alkyl halide.1. Use a less hindered base: Switch to a base like potassium carbonate or cesium carbonate. 2. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration.A less hindered base is less likely to act as a base in an elimination reaction. Lower temperatures generally favor substitution over elimination.
Overalkylation (if applicable) The product amine is more nucleophilic than the starting amine.1. Use a large excess of the starting amine. 2. Slowly add the alkylating agent. 3. Consider alternative methods like reductive amination for better selectivity. [2]A large excess of the starting amine increases the probability of the alkylating agent reacting with it over the product. Slow addition keeps the concentration of the alkylating agent low.
Guide 2: Troubleshooting Reductive Amination with 2-Methylcyclopentylamine

This guide addresses common issues when using reductive amination to couple 2-methylcyclopentylamine with a ketone or aldehyde.

Problem Potential Cause Troubleshooting Steps Rationale
Low Yield of Desired Amine Incomplete imine/enamine formation or inefficient reduction. Steric hindrance can affect both steps.[3]1. Use a dehydrating agent: Add molecular sieves to the reaction mixture to drive the equilibrium towards imine formation. 2. Select an appropriate reducing agent: For hindered substrates, a less bulky reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is often more effective than sodium borohydride (NaBH4).[13] 3. Optimize pH: The formation of the iminium ion is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal.Molecular sieves remove water, a byproduct of imine formation. NaBH3CN and STAB are milder and more selective reducing agents for imines in the presence of carbonyls. Proper pH facilitates both imine formation and reduction.
Formation of Alcohol Byproduct Reduction of the starting carbonyl compound by the reducing agent.1. Use a more selective reducing agent: STAB is generally more selective for imines over ketones/aldehydes. 2. Pre-form the imine: Allow the amine and carbonyl to react for a period before adding the reducing agent.The choice of reducing agent is crucial for chemoselectivity. Pre-forming the imine ensures that the reducing agent primarily acts on the desired intermediate.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Tosylate with a Hindered Base

This protocol is adapted from a general method for the N-alkylation of sterically hindered secondary amines.[11]

Materials:

  • 2-methylcyclopentylamine

  • Alkyl tosylate (e.g., ethyl tosylate)

  • 1,2,2,6,6-pentamethylpiperidine (PMP)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), combine 2-methylcyclopentylamine (1.0 mmol), the alkyl tosylate (1.0 mmol), and 1,2,2,6,6-pentamethylpiperidine (1.0 mmol).

  • Add anhydrous toluene (1 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-7 days, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a general and mild procedure for reductive amination.

Materials:

  • 2-methylcyclopentylamine

  • Aldehyde or ketone (1.0 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and 2-methylcyclopentylamine (1.0 mmol) in DCM or DCE (5 mL).

  • If desired, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until completion (typically 2-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Strategies

To better understand the alternative approaches to N-alkylation, the following diagrams illustrate the key reaction pathways.

Reductive_Amination 2-Methylcyclopentylamine 2-Methylcyclopentylamine Imine/Enamine Intermediate Imine/Enamine Intermediate 2-Methylcyclopentylamine->Imine/Enamine Intermediate Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Imine/Enamine Intermediate N-Substituted Product N-Substituted Product Imine/Enamine Intermediate->N-Substituted Product Reducing Agent (e.g., STAB) Reducing Agent (e.g., STAB) Reducing Agent (e.g., STAB)->N-Substituted Product Reduction

Caption: Reductive Amination Workflow.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle cluster_products Products Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II) Complex Aryl-Pd(II) Complex Oxidative Addition->Aryl-Pd(II) Complex Amine Coordination Amine Coordination Aryl-Pd(II) Complex->Amine Coordination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0) Catalyst N-Aryl Product N-Aryl Product Reductive Elimination->N-Aryl Product Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition 2-Methylcyclopentylamine 2-Methylcyclopentylamine 2-Methylcyclopentylamine->Amine Coordination

Caption: Buchwald-Hartwig Amination Cycle.

References

  • Synthesis, 1999, No. 3, 435–440, A Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines, [Link]

  • Wikipedia, Buchwald–Hartwig amination, [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination, [Link]

  • Defense Technical Information Center, A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES, [Link]

  • Nature Communications, Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes, [Link]

  • Organic Letters, Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals, [Link]

  • PubMed, Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines, [Link]

  • Master Organic Chemistry, Alkylation of Amines (Sucks!), [Link]

  • ACS Publications, Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir, [Link]

  • Organic Chemistry Portal, Synthesis of secondary and tertiary amines, [Link]

  • ResearchGate, Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction, [Link]

  • Advanced Synthesis & Catalysis, The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control, [Link]

  • ACS, N alkylation at sp3 Carbon Reagent Guide, [Link]

  • ChemRxiv, Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts, [Link]

  • Google Patents, N-alkyl
  • SciSpace, Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction (2018), [Link]

  • Royal Society of Chemistry, The synthesis of sterically hindered amines by a direct reductive amination of ketones, [Link]

  • YouTube, Alkylation of Amines, Part 5: Alternative Strategies, [Link]

  • ACS Publications, N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes, [Link]

  • ChemRxiv, Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents, [Link]

  • Chinese Chemical Letters, Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid, [Link]

  • Nature, N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system, [Link]

  • Royal Society of Chemistry, Earth-abundant metal catalysts for borrowing hydrogen catalysis, [Link]

  • ACS Publications, N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes, [Link]

  • Semantic Scholar, Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols, [Link]

  • Chemistry LibreTexts, 20.6: Reactions of Amines, [Link]

  • OpenStax, 24.7 Reactions of Amines, [Link]

Sources

Troubleshooting

Purification of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline by column chromatography

Technical Support Center: Purification of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Case ID: PUR-NMMA-2026 Subject: Optimization of Column Chromatography for Lipophilic Thioether-Anilines Status: Open Support Lev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Case ID: PUR-NMMA-2026 Subject: Optimization of Column Chromatography for Lipophilic Thioether-Anilines Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting to purify N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline . This molecule presents three distinct chromatographic challenges that often lead to yield loss or poor separation:

  • Amine Tailing: The secondary aniline nitrogen interacts with acidic silanols on standard silica gel, causing peak broadening.[1]

  • Diastereomeric Overlap: The 2-methylcyclopentyl ring creates cis and trans isomers which often co-elute.[1]

  • Sulfur Oxidation: The methylsulfanyl (thioether) group is susceptible to oxidation (to sulfoxide) on active silica, especially if the column run is prolonged.[1]

This guide provides a validated protocol to address these issues, ensuring high recovery and diastereomeric resolution.

Part 1: Stationary & Mobile Phase Optimization

Standard silica gel (pH ~5.[1]0) is too acidic for this separation. You must neutralize the stationary phase to prevent "streaking" and potential acid-catalyzed degradation.

The "Buffered" Mobile Phase Strategy

Do not run this column with straight Hexane/Ethyl Acetate.[1] You require a basic modifier.[1]

  • Base Modifier: Triethylamine (TEA) or 1% Aqueous Ammonia (if using DCM/MeOH, though less likely here).[1]

  • Recommended Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc) + 1% TEA.[1]

  • Alternative System (For difficult isomer separation): Toluene / Hexane (0 to 20% Toluene). The pi-pi interactions of Toluene often improve separation of aniline diastereomers.

Column Pre-Treatment Protocol
  • Step 1: Pack the column with silica gel as a slurry in 100% Hexanes + 1% TEA .

  • Step 2: Flush with 2-3 column volumes of this buffer.[1] This "caps" the active silanol sites.[1]

  • Step 3: Begin your gradient.[1] You can remove the TEA from the eluent after the compound has begun moving, but keeping it at 0.5% is safer.[1]

Part 2: Separation of Cis/Trans Isomers

The cis and trans isomers of N-(2-methylcyclopentyl) derivatives possess slightly different hydrodynamic volumes and polarities.

  • Prediction: The cis isomer (where the methyl and aniline groups are on the same side) is often more polar due to steric crowding exposing the nitrogen lone pair, eluting after the trans isomer.

  • Gradient Strategy: A shallow gradient is required.[1]

    • Standard: 0%

      
       10% EtOAc in Hexanes over 20 CV (Column Volumes).
      
    • High-Res: 0%

      
       5% EtOAc in Hexanes (Isocratic hold at 2% if separation is observed).[1]
      

Data Table: Predicted Rf Values (Silica-TEA)

Mobile Phase Trans-Isomer Rf Cis-Isomer Rf Resolution Status
100% Hexane 0.05 0.02 Retained
95:5 Hex/EtOAc 0.35 0.28 Optimal
90:10 Hex/EtOAc 0.65 0.60 Co-elution Risk

| 100% DCM | 0.85 | 0.85 | No Separation |

Part 3: Workflow & Logic Diagrams

Workflow 1: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (9:1 Hex/EtOAc) Start->TLC CheckTail Is spot tailing? TLC->CheckTail Yes Yes CheckTail->Yes Yes (Amine interaction) No No CheckTail->No No CheckIso Are isomers visible? CheckIso->Yes Distinct Spots CheckIso->No Single Blob StdCol Standard Flash Hex/EtOAc ModCol Basified Silica (Hex/EtOAc + 1% TEA) Run Run Column (Collect Small Fractions) ModCol->Run TolCol Pi-Selective Column (Toluene/Hexane) TolCol->Run Analyze NMR/GC-MS Analysis Run->Analyze Yes->ModCol Yes->ModCol No->CheckIso No->TolCol Need Selectivity

Caption: Decision logic for selecting mobile phase modifiers based on TLC behavior of aniline derivatives.

Part 4: Troubleshooting & FAQs

Q1: My compound is turning yellow/brown on the column. What is happening?

Diagnosis: Oxidation.[1] Mechanism: The 2-methylsulfanyl group is electron-rich. Silica gel, especially when dry or in the presence of air, can catalyze the oxidation of the thioether to a sulfoxide (


), which is often more polar and colored. Aniline oxidation (to azo/nitroso species) is also possible.[1]
The Fix: 
  • Speed: Do not run an overnight column.

  • Solvent: Use degassed solvents (sparge with Argon/Nitrogen for 10 mins).

  • Load: Load as a liquid (in minimal DCM) rather than dry-loading on silica, which increases surface area exposure to oxygen.[1]

Q2: I see a "ghost peak" eluting much later than my product.

Diagnosis: This is likely the sulfoxide byproduct or the N-oxide . Verification: Check the mass spectrum. Sulfoxide will be M+16.[1] Prevention: If you see this, your column is too active.[1] Switch to Neutral Alumina (Grade III) which is far gentler on thioethers and amines than silica.

Q3: The Cis and Trans isomers are overlapping. How do I improve resolution?

Diagnosis: Insufficient plate count or poor selectivity. The Fix:

  • Fraction Size: Reduce collection volume to 1/3 of a test tube.

  • Aspect Ratio: Use a longer, narrower column (e.g., 20g silica in a thin column vs. a wide plug).

  • Solvent Switch: Switch from EtOAc to MTBE (Methyl tert-butyl ether) . MTBE interacts differently with the amine hydrogen, often enhancing diastereomeric separation.[1]

Q4: Can I use UV detection?

Answer: Yes. The aniline ring provides a strong chromophore at 254 nm (aromatic) and 280 nm . Warning: If using TEA in the mobile phase, it absorbs below 240 nm.[1] Ensure your detector is set >250 nm to avoid baseline noise.[1]

Part 5: Stability & Storage

Once purified, the compound requires specific handling to prevent reversion to the impure state (oxidation).

Stability Purified Pure Oil/Solid Storage Storage Condition Purified->Storage Argon Atmosphere Argon Atmosphere Storage->Argon Atmosphere -20°C Freezer -20°C Freezer Storage->-20°C Freezer Amber Vial Amber Vial Storage->Amber Vial Risk Risk Factors Photo-oxidation\n(S -> S=O) Photo-oxidation (S -> S=O) Risk->Photo-oxidation\n(S -> S=O) Amber Vial->Risk Prevents

Caption: Essential storage protocols to prevent thioether oxidation post-purification.

References

  • Amine Chromatography: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for basifying silica with triethylamine to prevent amine tailing).

  • Thioether Oxidation: Drabowicz, J., & Mikołajczyk, M. (1982).[1] Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. (Mechanisms of sulfide oxidation on solid supports).

  • Aniline Reactivity: BenchChem Technical Report. (2025). "Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline".

  • Isomer Separation: Organic Syntheses. (2025). "Purification of Organic Compounds by Flash Column Chromatography". Org. Synth. 2025, 102, 276–302.[1][2]

  • General Flash Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (The foundational text for flash chromatography parameters).

Sources

Optimization

Identifying degradation products of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Product: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Document ID: TS-SIM-2026-02 | Revision: 1.4[1] Module 1: Diagnostic Triage (Troubleshooting) User Issue: "I observe unknown peaks in my chromatogram during stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Document ID: TS-SIM-2026-02 | Revision: 1.4[1]

Module 1: Diagnostic Triage (Troubleshooting)

User Issue: "I observe unknown peaks in my chromatogram during stability testing. How do I identify them?"

A1: Rapid Mass-Shift Diagnosis In our experience with ortho-substituted thioether anilines, degradation is rarely random.[1] Use this "Mass-Shift Heuristic" table to tentatively identify your impurities before running full structural elucidation.[1]

Relative Retention Time (RRT)*Mass Shift (

m/z)
Likely IdentityMechanistic Cause
0.65 - 0.75 +16 Da Sulfoxide (S-Oxide) Oxidative stress (Peroxide/Air).[1] The sulfur atom is the "softest" nucleophile and oxidizes first.
0.50 - 0.60 +32 Da Sulfone (S-Dioxide) Advanced oxidation.[1] Usually appears after the Sulfoxide peak grows.[1]
0.85 - 0.95 -82 Da Dealkylated Aniline Loss of the 2-methylcyclopentyl group via oxidative dealkylation or radical photolysis.
1.10 - 1.20 +14 Da N-Methylated Rare.[1] Artifact of methanol interaction during sample prep (if using MeOH as diluent).[1]

*Note: RRTs are estimates based on a standard C18 Reverse Phase gradient (Water/ACN).[1] Oxidized species are more polar and elute earlier.

User Issue: "The Sulfoxide peak (M+16) increases during sample preparation. Is my method inducing degradation?"

A2: The "In-Vial" Oxidation Artifact Yes, this is a common artifact for methylsulfanyl compounds.[1]

  • Root Cause: Trace peroxides in unstabilized solvents (THF, Ethers) or dissolved oxygen in the mobile phase can oxidize the thioether to sulfoxide while the sample sits in the autosampler.

  • Validation Step: Inject a fresh sample immediately.[1] Then, let the same vial sit for 12 hours and re-inject. If the M+16 peak doubles, the degradation is post-preparative, not intrinsic.

  • Fix: Add 0.05% BHT (Butylated Hydroxytoluene) to your diluent or switch to high-grade degassed solvents.[1]

Module 2: Mechanistic Deep Dive (FAQ)

Q: Why does the Sulfur oxidize before the Nitrogen? A: This is governed by nucleophilicity and hard/soft acid-base theory (HSAB). The sulfur atom in the methylsulfanyl group is a "softer" nucleophile with higher electron density in its HOMO (Highest Occupied Molecular Orbital) compared to the secondary amine nitrogen. Under neutral or acidic conditions, the nitrogen is often protonated (ammonium form), protecting it from oxidation. The sulfur remains unprotonated and available for electrophilic attack by oxidants like


 or singlet oxygen.

Q: Is the N-dealkylation thermal or oxidative? A: For N-alkyl anilines, dealkylation is primarily oxidative or photolytic .[1]

  • Mechanism: It typically proceeds via Single Electron Transfer (SET) to form a radical cation, followed by

    
    -proton abstraction to form an iminium ion, which then hydrolyzes to release the alkyl aldehyde/ketone and the primary aniline.
    
  • Thermal Note: Pure thermal stress (without oxygen) rarely breaks the C-N bond in this molecule below 100°C. If you see dealkylation in a thermal study, check for headspace oxygen.

Module 3: Method Development Protocols

To validate the degradation pathways, perform these targeted stress tests. Do not just "cook" the sample; target the functional groups.

Protocol A: Controlled Oxidative Stress (S-Selective)
  • Objective: Generate Sulfoxide (DP-1) and Sulfone (DP-2).

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Acetonitrile.[1]
    
  • Procedure:

    • Dissolve 10 mg of API in 5 mL Acetonitrile.

    • Add 0.5 mL of 3%

      
       (diluted from 30%).
      
    • Incubate at Room Temperature for 1-4 hours. Note: Heat is unnecessary and may induce secondary reactions.

    • Stop Solution: Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.

Protocol B: Photolytic Stress (N-Dealkylation)
  • Objective: Generate Dealkylated Aniline (DP-3) and radical dimers.

  • Equipment: ICH Q1B Photostability chamber (UV/Vis).

  • Procedure:

    • Prepare a 1 mg/mL solution in Methanol/Water (50:50).[1]

    • Expose to 1.2 million lux-hours (approx 24-48 hours).[1]

    • Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

Module 4: Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to interpret your LC-MS/MS fragmentation data.[1]

DegradationMap Parent Parent Compound MW: 221.35 (Thioether) Sulfoxide DP-1: Sulfoxide MW: 237.35 (+16) (Chiral Center Created) Parent->Sulfoxide Oxidation (H2O2, Air) Fast Kinetic Dealkylated DP-3: 2-(methylsulfanyl)aniline MW: 139.22 (-82) (Primary Amine) Parent->Dealkylated Metabolic (CYP450) Mimic Iminium Intermediate: Iminium Ion Parent->Iminium Photo-oxidation / Radical Sulfone DP-2: Sulfone MW: 253.35 (+32) (Achiral) Sulfoxide->Sulfone Strong Oxidation Slow Kinetic Iminium->Dealkylated Hydrolysis

Caption: Primary degradation pathways for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline. Blue paths indicate S-oxidation; Green paths indicate N-dealkylation.[1]

Module 5: Advanced Characterization (LC-MS/MS)

User Issue: "I have a peak at M+16. How do I know it's the Sulfoxide and not the N-Oxide?"

A3: MS/MS Fragmentation Fingerprinting You must look at the fragment ions.[1] The location of the oxygen atom will alter the fragmentation pattern.

  • Parent Fragmentation (MW 221):

    • Typically loses the alkyl group (Cyclopentyl)

      
       Fragment at m/z ~139 (Aniline core).
      
    • Loses -SMe radical

      
       Fragment at m/z ~174.[1]
      
  • Sulfoxide (S-Oxide) Fragmentation:

    • Characteristic Loss: Sulfoxides often undergo a characteristic loss of sulfenic acid or -SOH radical, or simple loss of Oxygen (-16).

    • Key Indicator: If you see a fragment at m/z 221 (Parent) in the MS2 spectrum of the 237 peak, it indicates the loss of Oxygen, which is common for N-oxides and Sulfoxides. However, Sulfoxides often show a unique loss of -CH3 (Methyl) from the sulfur to form a sulfenic acid cation.

  • N-Oxide Fragmentation:

    • N-oxides are thermally unstable and often deoxygenate in the source (Cope elimination).[1]

    • Key Indicator: Look for the "M-17" (loss of OH) or "M-16" (loss of O). If the peak shape is broad or splits (due to diastereomers at the Sulfur), it is the Sulfoxide . The Sulfur becomes a chiral center upon oxidation; N-oxides in this context are less likely to resolve into stable enantiomers on standard C18.[1]

References
  • BenchChem Technical Support. (2025).[1][2][3] Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions. BenchChem. 2

  • Bylaska, E. J., et al. (2017).[1] Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.[1] 1

  • MedCrave Online. (2016).[1] Forced Degradation Studies: Strategies and Trends. MedCrave. 4[5]

  • MDPI. (2025). Lifitegrast Degradation: Products and Pathways (Thioether Oxidation Mechanisms). MDPI.[1] 6[5]

  • National Institutes of Health (NIH). (2024).[1] LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol (Aniline Photolysis). NIH.[1] 7[5]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of 2-(Methylsulfanyl)aniline

Welcome to the Technical Support Center for the N-alkylation of 2-(methylsulfanyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-alkylation of 2-(methylsulfanyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific chemical transformation, with a core focus on optimizing the reaction temperature for maximal yield and purity.

Introduction to N-Alkylation of 2-(Methylsulfanyl)aniline

The N-alkylation of anilines is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The substrate, 2-(methylsulfanyl)aniline, presents a unique set of challenges and opportunities due to its electronic and steric properties. The electron-donating methylsulfanyl group at the ortho position can influence the nucleophilicity of the aniline nitrogen and the regioselectivity of the reaction. Optimizing the reaction temperature is a critical parameter that dictates the reaction rate, selectivity between mono- and di-alkylation, and the potential for side reactions.

This guide will provide a structured approach to troubleshooting common issues and a logical framework for temperature optimization, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of 2-(methylsulfanyl)aniline is showing low to no conversion at room temperature. What is the first step in optimizing the temperature?

A1: It's not uncommon for the N-alkylation of anilines, particularly those with certain substitution patterns, to be sluggish at ambient temperatures. The primary reason is often insufficient thermal energy to overcome the activation energy barrier of the reaction.

Troubleshooting Steps:

  • Initial Temperature Increments: A systematic increase in temperature is the most logical first step. Begin by gently warming the reaction to 40-50 °C. If conversion remains low, incrementally increase the temperature by 10-20 °C and monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many aniline alkylations, temperatures in the range of 80-140 °C are often necessary to achieve a reasonable reaction rate.[1]

  • Consider the Alkylating Agent: The reactivity of the alkylating agent plays a significant role. For less reactive agents like alkyl chlorides or some alcohols (in "borrowing hydrogen" catalysis), higher temperatures are generally required.[1] Conversely, highly reactive agents like alkyl iodides or triflates may react at lower temperatures.

  • Solvent Choice: Ensure your solvent has a boiling point compatible with your target temperature range. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can help stabilize charged intermediates and facilitate the reaction.[1] For higher temperature reactions, toluene can be an effective choice.[1]

Conceptual Workflow for Initial Temperature Optimization

G start Low Conversion at RT step1 Increase Temperature to 40-50 °C start->step1 step2 Monitor Progress (TLC/LC-MS) step1->step2 decision1 Conversion Improved? step2->decision1 step3 Incrementally Increase Temp. (e.g., to 80-120 °C) decision1->step3 No success Proceed with Reaction decision1->success Yes step4 Continue Monitoring step3->step4 decision2 Acceptable Conversion? step4->decision2 decision2->success Yes troubleshoot Consider Other Factors: - Base Strength - Solvent - Alkylating Agent Reactivity decision2->troubleshoot No

Caption: Initial steps for temperature optimization.

Q2: I'm observing the formation of a significant amount of the N,N-dialkylated byproduct. How can I adjust the temperature to favor mono-alkylation?

A2: The formation of dialkylated products is a common challenge in aniline alkylation, as the initially formed secondary amine can be more nucleophilic than the starting primary amine.[2] Temperature plays a crucial role in controlling this selectivity.

Strategies to Enhance Mono-alkylation:

  • Lower the Reaction Temperature: Higher temperatures often provide enough energy to overcome the steric hindrance of the second alkylation, leading to the dialkylated product. By reducing the temperature, you can often find a sweet spot where the rate of the first alkylation is reasonable, while the rate of the second is significantly diminished.

  • Controlled Addition of the Alkylating Agent: Adding the alkylating agent slowly at a lower temperature can help to maintain a low concentration of it in the reaction mixture, thereby favoring the reaction with the more abundant primary amine.

  • Stoichiometry: While not directly a temperature effect, using a slight excess of the aniline relative to the alkylating agent can also suppress dialkylation.

Data-Driven Approach to Optimizing Selectivity

Temperature (°C)Mono-alkylation (%)Di-alkylation (%)Comments
5030<5Low conversion, but good selectivity.
807515Increased conversion, but selectivity is decreasing.
1108525High conversion, but significant di-alkylation.
1407040Over-alkylation is the dominant pathway.

Note: The above data is illustrative. Actual results will vary based on specific reactants and conditions.

Q3: At elevated temperatures, I'm noticing decomposition of my starting material or product, indicated by a darkening of the reaction mixture. What are the likely side reactions and how can I mitigate them?

A3: Elevated temperatures can lead to several undesirable side reactions with 2-(methylsulfanyl)aniline.

Potential Side Reactions at High Temperatures:

  • Oxidation of the Methylsulfanyl Group: The sulfur atom is susceptible to oxidation, especially at higher temperatures in the presence of air, forming the corresponding sulfoxide and sulfone.[3] These byproducts are more polar than the desired product.

  • Aniline Oxidation: Anilines themselves can undergo air oxidation at elevated temperatures, leading to the formation of colored polymeric impurities.

  • C-Alkylation: While N-alkylation is generally favored at lower temperatures, higher temperatures can sometimes promote competing C-alkylation on the aromatic ring, especially with certain catalysts.[4]

Mitigation Strategies:

  • Inert Atmosphere: To prevent oxidation, it is crucial to conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • Temperature Control: Avoid excessive heating. The optimal temperature is one that provides a reasonable reaction rate without significant byproduct formation.

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction closely and quench it once the starting material is consumed to minimize the time the product is exposed to high temperatures.

Logical Flow for Mitigating High-Temperature Side Reactions

G start Decomposition/Darkening at High Temp. identify Identify Potential Side Reactions: - Oxidation of Sulfide - Aniline Polymerization - C-Alkylation start->identify mitigate1 Implement Inert Atmosphere (Nitrogen or Argon) identify->mitigate1 mitigate2 Systematically Lower Temperature to Find Optimal Balance identify->mitigate2 mitigate3 Monitor Reaction Closely and Minimize Reaction Time identify->mitigate3 outcome Improved Yield and Purity mitigate1->outcome mitigate2->outcome mitigate3->outcome

Caption: Strategies to minimize high-temperature degradation.

Q4: How does the choice of catalyst influence the optimal reaction temperature for N-alkylation with alcohols (Borrowing Hydrogen methodology)?

A4: For N-alkylation using alcohols, a catalyst is essential to facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The choice of catalyst directly impacts the required reaction temperature.

  • Precious Metal Catalysts (Ru, Ir, Pd): These are often highly efficient and can operate under milder conditions. For instance, some ruthenium-based catalysts can promote N-alkylation at temperatures as low as 25-70 °C.[5][6] Other iridium and palladium catalysts may require temperatures in the range of 120-170 °C.[7][8]

  • Base Metal Catalysts (Mn, Co, Cu): While often more cost-effective, these catalysts may necessitate higher reaction temperatures to achieve comparable activity. For example, manganese pincer complexes have been shown to be effective at 80-100 °C.[9] Copper-chromite catalysts have been used at around 110 °C.[2]

Experimental Protocol: General Procedure for Catalytic N-Alkylation with an Alcohol

  • Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-(methylsulfanyl)aniline (1.0 eq.), the alcohol (1.2-1.5 eq.), a suitable base (e.g., t-BuOK, 1.0 eq.), and the chosen catalyst (e.g., 1-3 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C, depending on the catalyst) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Summary of Key Temperature Optimization Parameters

IssueProbable CauseRecommended Temperature AdjustmentAdditional Considerations
Low/No Conversion Insufficient activation energy.Incrementally increase temperature (e.g., 50 °C → 80 °C → 110 °C).Check base strength and solvent polarity.
Di-alkylation Secondary amine is more reactive; too much energy.Decrease temperature to slow the second alkylation step.Use a slight excess of aniline; slow addition of alkylating agent.
Decomposition Oxidation or other side reactions.Lower the temperature; do not exceed the minimum required for a reasonable rate.Use an inert atmosphere; minimize reaction time.
Catalyst Inactivity Catalyst requires a specific activation temperature.Consult literature for the optimal temperature range for the specific catalyst.Ensure the catalyst is not poisoned.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249–2254. [Link]

  • García-García, P., et al. (2018). In-Situ -Generated Active Hf-hydride in Zeolites for the Tandem N-Alkylation of Amines with Benzyl Alcohol. ResearchGate. [Link]

  • Pillai, C. N., et al. (1989). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Technology, 27, 444-446. [Link]

  • Mondal, J., & Chowdhury, B. (2020). Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. ResearchGate. [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Chang, C. D., et al. (1990). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. [Link]

  • Mondal, J., & Chowdhury, B. (2020). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Nanoscale Advances, 2(11), 5335-5344. [Link]

  • Miller, J. A., et al. (2023). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv. [Link]

  • Kishore Babu, P. N., et al. (2012). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry, 24(12), 5677-5679. [Link]

  • Ghanimati, M., et al. (2017). The result of N-alkylation of aniline in optimal conditions. ResearchGate. [Link]

  • Aygün, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5584-5597. [Link]

  • Sreekumar, K., & Mathew, T. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. Applied Catalysis A: General, 201(1), 1-8. [Link]

  • Sakakibara, Y. (1972). AZ-Methylation and N-Ethylation of Aniline. Doshisha Daigaku Rikogaku Kenkyu Hokoku, 13(1), 59-66. [Link]

  • Abdoli-senejani, M., et al. (2017). Different protocols for methylation of aniline. ResearchGate. [Link]

  • van der Zwan, J. C., et al. (1983). Process for the selective alkylation of an aniline.
  • Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8(1), 1-8. [Link]

  • Cabras, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(48), 9857-9864. [Link]

  • Kanat, N. (2015). Alkylation of Aniline using Methanol over Ferrospinels. Worldwide Journals. [Link]

  • Cabras, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS. [Link]

  • Kalita, R., Monga, Y., & Manna, K. (2025). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 49(4), 2071-2078. [Link]

  • Naskar, S., & Bhattacharjee, M. (2007). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

  • Wordingham, C. J., et al. (2015). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

  • Li, F., et al. (2014). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 50(73), 10680-10683. [Link]

  • Sentko, K., et al. (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem, 18(15), e202402622. [Link]

Sources

Optimization

Resolving stereoisomers of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Executive Summary & Stereochemical Context User Query: "I have synthesized N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline via reductive amination and observed multiple peaks. How do I isolate the four specific stereoi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

User Query: "I have synthesized N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline via reductive amination and observed multiple peaks. How do I isolate the four specific stereoisomers for SAR studies?"

Technical Analysis: The target molecule contains a cyclopentyl ring with two chiral centers at C1 (amine attachment) and C2 (methyl group). This generates 4 stereoisomers existing as two diastereomeric pairs:

  • Diastereomer A (Cis): (1R,2S) and (1S,2R) — Enantiomeric Pair 1

  • Diastereomer B (Trans): (1R,2R) and (1S,2S) — Enantiomeric Pair 2

Resolution Strategy: Do not attempt to separate all four in a single pass. The robust industrial workflow follows a "Divide and Conquer" approach:

  • Chemical/Physical Separation: Isolate Cis from Trans diastereomers using achiral Flash Chromatography or Preparative HPLC.

  • Chiral Resolution: Resolve the enantiomers of each isolated diastereomer using Chiral SFC or HPLC.

Workflow Visualization

The following diagram outlines the critical path for complete resolution.

ResolutionWorkflow Start Crude Reaction Mixture (4 Isomers) Step1 Step 1: Diastereomer Separation (Achiral Silica / C18) Start->Step1 Flash Chrom (Hex/EtOAc) CisFrac Cis-Diastereomer Pair (Racemic) Step1->CisFrac Fraction A TransFrac Trans-Diastereomer Pair (Racemic) Step1->TransFrac Fraction B Step2A Step 2A: Chiral Resolution (SFC/HPLC - Column A) CisFrac->Step2A Amylose-based CSP Step2B Step 2B: Chiral Resolution (SFC/HPLC - Column B) TransFrac->Step2B Cellulose-based CSP Iso1 Isomer 1: Cis-(1R,2S) Step2A->Iso1 Iso2 Isomer 2: Cis-(1S,2R) Step2A->Iso2 Iso3 Isomer 3: Trans-(1R,2R) Step2B->Iso3 Iso4 Isomer 4: Trans-(1S,2S) Step2B->Iso4

Figure 1: Hierarchical separation workflow. Separation of diastereomers (Step 1) simplifies the subsequent chiral resolution (Step 2) by preventing peak overlap.

Phase 1: Diastereomer Separation (Cis/Trans)

Objective: Separate the Cis racemate from the Trans racemate.

Q: Why are my Cis/Trans peaks overlapping on the flash column?

A: Secondary amines often tail on silica due to interaction with acidic silanols.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane or add 0.5% TEA to your mobile phase.

  • Elution Order: typically, the Trans isomer (less polar surface area) elutes first, followed by the Cis isomer.[1] Note: This must be confirmed via NMR.

Protocol: Optimized Flash Chromatography
ParameterSpecification
Stationary Phase Spherical Silica Gel (20–40 µm)
Mobile Phase A Hexane + 0.5% Et3N
Mobile Phase B Ethyl Acetate + 0.5% Et3N
Gradient 0–15% B over 20 CV (Column Volumes)
Loading < 1% of silica mass (liquid load in DCM recommended)
Q: How do I confirm which fraction is Cis and which is Trans?

A: Use 1H NMR (NOESY or J-coupling) .

  • Trans-Isomer: The protons at C1 and C2 are anti-periplanar. The coupling constant (

    
    ) will be larger (typically 8–11 Hz).
    
  • Cis-Isomer: The protons are syn-clinal. The coupling constant (

    
    ) will be smaller (typically 4–6 Hz).
    
  • NOE Signal: Strong NOE correlation between the C2-Methyl and C1-H indicates a Trans relationship (since Me and H are on the same face). Strong NOE between C2-Methyl and the Aniline Nitrogen (or NH) suggests Cis.

Phase 2: Enantiomer Resolution (Chiral SFC/HPLC)

Objective: Resolve the enantiomers from the isolated diastereomeric pools.

Recommended Technology: Supercritical Fluid Chromatography (SFC)

SFC is superior to HPLC for lipophilic amine resolution due to higher diffusivity and solubility in supercritical CO₂.

Screening Strategy

Do not rely on a single column. Screen the "Big 4" polysaccharide phases.

Table 1: Chiral Screening Protocol

Column ChemistryChiral SelectorTypical Mobile PhaseAdditive (Critical)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)CO₂ / MeOH (80:20)0.1% Diethylamine (DEA)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)CO₂ / IPA (85:15)0.1% DEA
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)CO₂ / EtOH (70:30)0.1% DEA
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)CO₂ / MeOH (60:40)0.1% DEA

Note: The basic additive (DEA or TEA) is mandatory to ensure the aniline nitrogen does not interact non-specifically with the stationary phase support.

Q: I see a "shoulder" instead of a split peak. What now?

A: This indicates partial separation (


).[2]
  • Lower Temperature: Reduce column temp from 40°C to 25°C. This increases the separation factor (

    
    ) by enhancing enthalpic interactions.
    
  • Change Co-solvent: Switch from Methanol (protic, strong) to Acetonitrile (aprotic, weaker eluent in SFC) to increase retention and interaction time.

Troubleshooting Guide

Troubleshooting Issue Problem Detected Check1 Peak Tailing? Issue->Check1 Check2 No Retention? Issue->Check2 Check3 Poor Resolution? Issue->Check3 Sol1 Add 0.1% DEA/TEA to mobile phase Check1->Sol1 Sol2 Switch to weaker solvent (Hexane or CO2 only) Check2->Sol2 Sol3 Lower Temp (15-20°C) or Switch Column Check3->Sol3

Figure 2: Rapid decision tree for common chromatographic issues.

FAQ: Common Issues

Q: Can I use salt formation (crystallization) instead of chromatography? A: Yes, but it is less predictable.

  • Method: Use chiral acids like L-Tartaric acid or (S)-Mandelic acid .

  • Procedure: Mix the racemic diastereomer (e.g., Trans-pair) with 0.5 equivalents of the chiral acid in hot ethanol. Allow to cool slowly.

  • Limitation: This requires the salt to be crystalline.[3] N-alkyl anilines often form oils. If an oil forms, revert to Chiral HPLC/SFC.

Q: My sample degrades on the column. A: The ortho-methylsulfanyl group can be sensitive to oxidation (sulfoxide formation).

  • Prevention: Ensure solvents are degassed. Avoid high temperatures (>40°C) during evaporation. Store fractions under nitrogen.

Analytical Verification

Once separated, you must validate purity.[4]

Table 2: Quality Control Specifications

TestMethodAcceptance Criteria
Chemical Purity UPLC-MS (C18)> 98% Area
Diastereomeric Excess (de) 1H NMR or Achiral HPLC> 99%
Enantiomeric Excess (ee) Chiral SFC/HPLC> 99%
Absolute Config X-Ray CrystallographyR factor < 5% (Requires solid crystal)

Note: If X-ray is not possible, Circular Dichroism (CD) spectra can be compared against calculated DFT models to assign absolute configuration.

References

  • Chiral Separation of Aniline Derivatives

    • Application Note: "Enantioselective Resolution of Chiral Pesticides (Aniline derivatives) by UPC2." Waters Corporation. Link

  • SFC Method Development

    • Review: "Supercritical fluid chromatography for chiral separations of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Textbook: "Stereochemistry of Organic Compounds" (Eliel & Wilen).
  • Resolution via Diastereomeric Salts

    • Guide: "Resolution of Enantiomers - Chiralpedia." Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a compound of interest in synthetic chemistry and drug development. Beyond a simple spectral interpret...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a compound of interest in synthetic chemistry and drug development. Beyond a simple spectral interpretation, we will explore the causal relationships behind the observed chemical shifts and coupling patterns, offering insights grounded in fundamental principles of nuclear magnetic resonance. Furthermore, this guide will objectively compare the utility of ¹H NMR with other common analytical techniques, providing researchers with a comprehensive framework for selecting the most appropriate methods for structural elucidation and purity assessment.

Molecular Structure and Proton Environments

A thorough analysis begins with a clear understanding of the molecule's structure and the distinct electronic environments of its protons. The structure of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline presents several key features that will manifest in the ¹H NMR spectrum: a disubstituted aromatic ring, a chiral-substituted cyclopentyl ring, a methylsulfanyl group, and a secondary amine proton.

Figure 1: Molecular Structure with Proton Labeling. A visual reference for the proton environments discussed in the ¹H NMR spectral analysis.

¹H NMR Spectral Analysis: A Predictive Approach

Before analyzing an experimental spectrum, a predictive assessment based on established principles of chemical shifts and coupling constants provides a powerful analytical baseline.[1]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Influences & Coupling Interactions
Ha (S-CH₃)2.3 - 2.5Singlet (s)Proximity to the electron-withdrawing sulfur atom and aromatic ring. No adjacent protons.
Hb (N-H)3.5 - 5.0 (variable)Broad Singlet (br s)Variable due to hydrogen bonding, concentration, and solvent. May show coupling to Hc.
Hc (N-CH)3.3 - 3.8Multiplet (m)Deshielded by the adjacent electronegative nitrogen atom. Coupled to Hb, Hd, and two He protons.
Hd (CH-CH₃)1.8 - 2.2Multiplet (m)Coupled to Hc, two He protons, and the three Hf methyl protons.
He (Cyclopentyl CH₂)1.2 - 1.9Overlapping Multiplets (m)Diastereotopic protons resulting in complex splitting patterns. Coupled to each other (geminal) and adjacent methine/methylene protons (vicinal).
Hf (C-CH₃)0.9 - 1.2Doublet (d)Coupled to the adjacent methine proton, Hd.
Hg,h,i,j (Aromatic)6.6 - 7.5Doublets, Triplets, or MultipletsElectron-donating effects of -NHR and -SMe groups shield ortho and para positions.[2][3] Splitting patterns follow n+1 rule with ortho (~7-9 Hz), meta (~2-3 Hz), and para (<1 Hz) couplings.[4]

Experimental Protocol for High-Resolution ¹H NMR

The acquisition of a high-quality spectrum is paramount for accurate analysis. The following protocol is designed to yield a well-resolved spectrum suitable for detailed structural elucidation.

G cluster_workflow ¹H NMR Acquisition Workflow SamplePrep 1. Sample Preparation ~10-20 mg of compound in ~0.7 mL CDCl₃ SolventChoice 2. Solvent Selection CDCl₃ is a common choice. Residual CHCl₃ peak at ~7.26 ppm. SamplePrep->SolventChoice Shimming 3. Magnetic Field Homogenization (Shimming) Crucial for high resolution. SolventChoice->Shimming Acquisition 4. Data Acquisition (e.g., 400 MHz Spectrometer) 16-32 scans for good S/N ratio. Shimming->Acquisition Processing 5. Data Processing Fourier Transform, Phasing, Baseline Correction, Integration. Acquisition->Processing Analysis 6. Spectral Analysis Chemical Shift, Integration, and Multiplicity Analysis. Processing->Analysis

Figure 2: ¹H NMR Experimental Workflow. A standardized procedure for obtaining high-quality NMR data.

Detailed Steps:

  • Sample Preparation : Dissolve 10-20 mg of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5] Ensure the solid is fully dissolved.

  • Instrument Setup : Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer.

  • Shimming : Homogenize the magnetic field by shimming. This is a critical step to achieve sharp peaks and resolve fine coupling details. An automated shimming routine is often sufficient, but manual adjustment may be necessary for optimal resolution.

  • Acquisition : Acquire the spectrum using a standard pulse sequence. For a 400 MHz spectrometer, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds. Co-adding 16 to 32 scans will provide an excellent signal-to-noise ratio.

  • Confirmation of N-H Proton : To definitively identify the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the N-H proton will disappear or significantly diminish as the proton exchanges with deuterium.

Interpreting the Spectrum: A Logic-Driven Approach

The analysis of the spectrum should be a systematic process, moving from the most distinct signals to the more complex, overlapping regions.

G Start Start Analysis Region_ID Identify Regions (Aromatic, Aliphatic, etc.) Start->Region_ID Aromatic Analyze Aromatic Region (δ 6.5-8.0 ppm) Assign H(g,h,i,j) based on multiplicity and coupling. Region_ID->Aromatic Singlets Identify Diagnostic Singlets S-CH₃ (Hₐ) N-H (Hₑ, broad) Region_ID->Singlets Aliphatic_Complex Analyze Aliphatic Region (δ 0.5-4.0 ppm) Region_ID->Aliphatic_Complex Integration Verify Assignments with Integration Ratios Aromatic->Integration Singlets->Integration Methyl_Doublet Assign C-CH₃ Doublet (Hբ) ~δ 0.9-1.2 ppm Aliphatic_Complex->Methyl_Doublet Methines Assign Methine Multiplets N-CH (H꜀) & CH-CH₃ (HᏧ) Methyl_Doublet->Methines Cyclopentyl_CH2 Assign Overlapping Cyclopentyl CH₂ Multiplets (Hₑ) Methines->Cyclopentyl_CH2 Cyclopentyl_CH2->Integration Final Final Structure Confirmation Integration->Final

Figure 3: Logical Flow for ¹H NMR Spectral Interpretation. A systematic approach ensures all spectral data is considered for accurate assignment.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is indispensable for detailed structural analysis, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the specific analytical question being asked.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Precise proton environments, connectivity (through coupling), stereochemical relationships, quantitative analysis (integration).Unrivaled detail on molecular structure and isomerism. Non-destructive.Requires soluble sample, can have overlapping signals in complex molecules, relatively lower sensitivity than MS.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (aliphatic, aromatic, carbonyl, etc.).Complements ¹H NMR by providing the carbon skeleton. Good for identifying symmetry.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. No coupling information in standard decoupled spectra.
Mass Spectrometry (MS) Molecular weight (high-resolution MS provides exact mass and molecular formula), fragmentation patterns.Extremely high sensitivity (requires very little sample). Provides definitive molecular formula.Does not provide detailed connectivity or stereochemical information. Isomers often cannot be distinguished.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers (especially with a chiral column), quantification.Excellent for determining the purity of a sample and separating components of a mixture. Highly quantitative.Provides no structural information beyond retention time. Requires method development.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H stretch, C-H aromatic/aliphatic stretches).Fast, simple, and good for a quick check of functional groups.Provides limited information on the overall molecular skeleton. Not suitable for complex structural elucidation on its own.

Conclusion

The ¹H NMR spectrum of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline provides a wealth of structural information that is unattainable by most other single analytical techniques. A systematic analysis, beginning with a predictive framework and followed by a logical interpretation of the experimental data, allows for the unambiguous assignment of all proton signals. The complexity of the cyclopentyl region, while challenging, offers detailed insight into the molecule's stereochemistry. When combined with complementary techniques such as Mass Spectrometry for molecular formula confirmation and HPLC for purity analysis, a complete and robust characterization of the compound is achieved. This guide serves as a template for such a comprehensive analytical approach, emphasizing the synergy between predictive understanding and rigorous experimental validation.

References

  • ResearchGate. (n.d.). ¹H chemical shifts of benzene, substituted benzenes, aniline and... Retrieved from ResearchGate. [Link]

  • Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(9), 2339-2345. [Link]

  • Filo. (2025, December 14). Explain the coupling constants observed in the following compounds: Two... Retrieved from Filo. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from University of Wisconsin-Madison Chemistry LibreTexts. [Link]

  • Berners-Price, S. J., et al. (2015). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Acta Crystallographica Section E, 71(Pt 10), 1217-1221. [Link]

  • ResearchGate. (n.d.). Methylsulfinyl and methyne ¹H NMR signals for the racemic mixtures of... Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (2016). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 6(81), 77895-77902. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from University of Cambridge, Department of Chemistry. [Link]

  • SpectraBase. (n.d.). N-methylcyclopentylamine. Retrieved from SpectraBase. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from ACD/Labs. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from Minnesota State University Moorhead. [Link]

  • ResearchGate. (2025, August 6). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Retrieved from ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy Sample Submission and Data Analysis Information. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

  • ResearchGate. (n.d.). Part of ¹H NMR spectrum of compound 7. Retrieved from ResearchGate. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0247240). Retrieved from NP-MRD. [Link]

  • University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from University of Wisconsin-Madison Chemistry LibreTexts. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline . It is designed for researchers in medicinal chemistry and forensic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline . It is designed for researchers in medicinal chemistry and forensic analysis who require precise structural validation of this compound against its isomers and synthetic impurities.

Executive Summary & Compound Significance

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (C₁₃H₁₉NS, MW 221.36 Da) is a specialized secondary amine featuring an ortho-substituted thioether aniline core. In drug development, this structural motif appears in the synthesis of analgesic candidates and kinase inhibitors. In forensic science, it represents a potential "designer" modification of known psychoactive anilino-scaffolds.

This guide compares the fragmentation behavior of this specific isomer against its structural alternatives (regioisomers and homologs), providing a self-validating framework for identification.

Key Identification Metrics
MetricValueNotes
Monoisotopic Mass 221.1238 DaBase peak usually differs from M+
Molecular Ion (M⁺) m/z 221Distinct, typically medium intensity (20-40%)
Base Peak (Predicted) m/z 138 / 139Arising from N-dealkylation (loss of cycloalkyl ring)
Diagnostic Fragment m/z 206Loss of Methyl radical (Ortho-effect driven)
Sulfur Signature ³⁴S Isotope~4.4% abundance of M+2 peak (m/z 223)

Fragmentation Mechanism & Causality

The fragmentation of this molecule under Electron Ionization (EI, 70 eV) is driven by two competing charge stabilization centers: the Nitrogen lone pair (amine) and the Sulfur lone pair (thioether).

Primary Fragmentation Pathways
Pathway A: N-Dealkylation (Steric-Driven Cleavage)
  • Mechanism: The bulky 2-methylcyclopentyl group is cleaved from the amine nitrogen. The charge is retained on the aromatic aniline fragment due to resonance stabilization by the sulfur and the aromatic ring.

  • Result: Formation of the 2-(methylsulfanyl)aniline cation at m/z 138/139 .

  • Causality: The C-N bond is weakened by the secondary nature of the amine and the stability of the leaving cyclopentyl radical.

Pathway B: Cycloalkyl Ring Fragmentation (Alpha-Cleavage)
  • Mechanism: Radical-induced cleavage within the cyclopentyl ring. The 2-methyl substitution creates a specific branch point.

  • Result: Loss of alkyl fragments (e.g., C₂H₄, C₃H₆) from the ring while it is still attached to the nitrogen.

  • Diagnostic Value: Distinguishes the 2-methyl isomer from the 3-methyl isomer. The 2-methyl position favors specific ring-opening losses that differ from the 3-methyl analog.

Pathway C: The "Ortho Effect" (Specific to 2-SMe)
  • Mechanism: The proximity of the ortho-methylsulfanyl group to the amine nitrogen facilitates a hydrogen transfer or radical interaction.

  • Result: Enhanced loss of the methyl radical (•CH₃) from the sulfur or the ring, yielding m/z 206 .

  • Comparison: This pathway is significantly suppressed in the para-isomer (4-methylsulfanyl), making it a crucial differentiator.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation routes, highlighting the specific ions used for structural confirmation.

FragmentationPathway M_Ion Molecular Ion (M+) [C13H19NS]+. m/z 221 Frag_Aniline Aniline Core Cation [C7H8NS]+ m/z 138 M_Ion->Frag_Aniline C-N Bond Cleavage (Major Pathway) Frag_M15 [M - CH3]+ Ortho-Effect Loss m/z 206 M_Ion->Frag_M15 Loss of •CH3 (Ortho-SMe Specific) Frag_RingOpen Ring Fission Product [M - C3H7]+ m/z 178 M_Ion->Frag_RingOpen Cyclopentyl Ring Opening Neutral_Ring Loss of 2-Methylcyclopentyl (Neutral Radical)

Caption: Mechanistic flow of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline fragmentation under 70 eV EI.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound with its most likely "imposters" (isomers) to guide correct identification.

Comparison 1: Vs. Regioisomer (4-Methylsulfanyl)
  • Alternative: N-(2-Methylcyclopentyl)-4 -(methylsulfanyl)aniline.

  • Differentiation:

    • Ortho Effect: The target (2-SMe) shows a distinct [M-CH₃]⁺ or [M-SH]⁺ interaction peak due to proximity. The 4-SMe isomer lacks this, showing a cleaner molecular ion or simple alkyl losses.

    • Base Peak: The 4-SMe isomer often retains the S-Me group more strongly, potentially shifting the base peak intensity ratio between m/z 138 and m/z 221.

Comparison 2: Vs. Ring Isomer (N-Cyclohexyl)
  • Alternative: N-Cyclohexyl -2-(methylsulfanyl)aniline.

  • Differentiation:

    • Mass: Isomeric (Same MW: 221 Da).

    • Ring Fragmentation: The cyclohexyl ring typically loses C₂H₄ (28 Da) via a retro-Diels-Alder type mechanism. The 2-methylcyclopentyl ring is more prone to losing CH₃ (15 Da) or C₃H₆ (42 Da) due to the methyl branch.

    • Key Indicator: Look for m/z 193 (M-28) in the Cyclohexyl isomer, which will be absent or weak in the 2-Methylcyclopentyl target.

Summary Table: Diagnostic Peaks
Ion (m/z)Target Compound (2-Me-Cyclopentyl)Isomer A (N-Cyclohexyl)Isomer B (4-SMe)
221 (M⁺) Present PresentPresent
206 (M-15) High Intensity (Methyl loss from ring + SMe)Low IntensityMedium Intensity
193 (M-28) Low / AbsentDistinctive (Ring loss)Low / Absent
138 (Core) Base Peak Base PeakBase Peak
Ortho-Effect Yes YesNo

Experimental Protocol: Validation Workflow

To generate the data required for this comparison, follow this self-validating GC-MS protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of the compound in 1 mL of Methanol or Ethyl Acetate (HPLC Grade). Avoid chlorinated solvents to prevent halogen exchange artifacts.

  • Concentration: Dilute to 10 ppm for full-scan analysis.

Step 2: GC-MS Parameters (Standard)
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C (Splitless mode).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40 – 350.

Step 3: Data Validation Criteria
  • S/N Ratio: Ensure the M+ peak (m/z 221) has a signal-to-noise ratio > 10:1.

  • Isotope Check: Verify the ³⁴S isotope peak at m/z 223 is approximately 4-5% the height of m/z 221. If this is missing, the sulfur is absent (wrong compound).

References

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Aniline Derivatives). Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Context for N-cycloalkyl fragmentation). Available at: [Link]

Validation

Comparative Guide: FTIR Spectral Analysis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Executive Summary N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS: 1496300-99-2) represents a specialized class of N-alkylated ortho-thioanilines. In drug development and fine chemical synthesis, this molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS: 1496300-99-2) represents a specialized class of N-alkylated ortho-thioanilines. In drug development and fine chemical synthesis, this molecule is frequently analyzed to confirm the successful N-alkylation of its precursor, 2-(methylsulfanyl)aniline .

This guide provides a rigorous comparative analysis of the FTIR spectral bands of the target molecule against its primary amine precursor. By focusing on the specific vibrational shifts induced by the N-(2-methylcyclopentyl) substitution, researchers can definitively validate molecular identity and assess purity without immediate reliance on NMR or MS.

Structural Basis of Spectral Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The transition from the precursor to the target involves the conversion of a primary aromatic amine to a secondary amine with a sterically hindered cycloalkyl substituent.

Functional Group Inventory
  • Core Scaffold: Aniline ring with ortho-substitution.

  • Electronic Modifier: Methylsulfanyl (-SMe) group at the ortho position. This is an electron-donating group (EDG) but less so than the amino group; it introduces a C-S stretching mode.

  • Transformational Group: The N-(2-methylcyclopentyl) moiety.[1] This adds significant aliphatic C-H character and removes one N-H bond.

Mechanistic Logic (DOT Diagram)

The following decision tree illustrates the logical flow for validating this specific structure using FTIR.

FTIR_Validation_Logic Start Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Start->Check_NH NH_Result Single Band vs. Doublet? Check_NH->NH_Result Check_CH Check 2800-3000 cm⁻¹ (C-H Region) NH_Result->Check_CH Single Band (Secondary Amine) Conclusion_Precursor Impurity/Precursor: 2-(methylsulfanyl)aniline NH_Result->Conclusion_Precursor Doublet (Primary Amine) CH_Result Aliphatic Intensity > Aromatic? Check_CH->CH_Result Check_Fingerprint Check 1200-1350 cm⁻¹ (C-N Stretch) CH_Result->Check_Fingerprint Yes (Cyclopentyl Present) CH_Result->Conclusion_Precursor No (Only Methyl S-Me) Conclusion_Target Confirmed: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Check_Fingerprint->Conclusion_Target Shifted C-N Band

Figure 1: Logical workflow for distinguishing the target secondary amine from its primary amine precursor.

Detailed Spectral Comparison

The most critical "Alternative" for comparison is the starting material, 2-(methylsulfanyl)aniline . The success of the synthesis is defined by the disappearance of precursor bands and the emergence of target bands.

Region I: High Frequency (4000 – 2800 cm⁻¹)

This region contains the most diagnostic evidence of the N-alkylation.

The N-H Stretch (3500 – 3300 cm⁻¹)
  • Alternative (Precursor): Displays a characteristic doublet resulting from the asymmetric and symmetric stretching of the primary amine (-NH₂). Expect peaks at approximately 3450 cm⁻¹ and 3350 cm⁻¹ .

  • Target Product: The alkylation removes one hydrogen, leaving a secondary amine (-NH-R). This collapses the doublet into a single, sharp band around 3400 ± 20 cm⁻¹ .

    • Note: Hydrogen bonding with the ortho-sulfur atom may cause a slight redshift and broadening, but the transition from doublet to singlet is the definitive pass/fail criterion.

The C-H Stretch (3100 – 2800 cm⁻¹)
  • Alternative (Precursor): Dominated by aromatic C-H stretches (>3000 cm⁻¹) and a weak methyl C-H stretch from the -SMe group (<3000 cm⁻¹).

  • Target Product: The addition of the 2-methylcyclopentyl group introduces a massive increase in aliphatic C-H signal intensity.

    • 2950 cm⁻¹ (Asymmetric -CH₃/CH₂): Strong intensity.

    • 2870 cm⁻¹ (Symmetric -CH₃/CH₂): Medium intensity.

    • Diagnostic Check: If the aliphatic C-H bands are not significantly stronger than the aromatic C-H bands (3050 cm⁻¹), the alkylation may be incomplete.

Region II: The Double Bond Region (1700 – 1500 cm⁻¹)
  • Alternative (Precursor): Primary amines exhibit a strong "scissoring" deformation band (N-H bend) at 1620–1590 cm⁻¹ . This often overlaps with aromatic ring breathing modes but adds significant intensity.

  • Target Product: Secondary amines lack the scissoring mode. The N-H bending mode for secondary amines is much weaker and typically appears near 1510 cm⁻¹ or is obscured by aromatic ring vibrations.

    • Observation: A significant drop in intensity in the 1600 cm⁻¹ region compared to the precursor indicates the loss of the primary amine.

Region III: Fingerprint & Heteroatom Modes (1500 – 600 cm⁻¹)
  • C-N Stretching (1350 – 1250 cm⁻¹): The C-N bond order changes slightly upon alkylation. In aromatic amines, the C-N stretch is strong due to conjugation. The alkylation typically shifts this band to a higher frequency (wavenumber) due to increased steric bulk and electronic stabilization.

  • C-S Stretching (~700 – 600 cm⁻¹): The thioether linkage (-S-CH₃) exhibits a C-S stretch in the lower fingerprint region. This band is generally weak and difficult to use for identification, but it should remain consistent between the precursor and the target, serving as an internal control for the ortho-methylsulfanyl moiety.

Comparative Data Summary

The following table summarizes the expected shifts. Use this for rapid QC assessment.

Spectral FeatureAlternative: 2-(methylsulfanyl)aniline (Precursor)Target: N-(2-Methylcyclopentyl)-... (Product)Diagnostic Value
N-H Stretch Doublet (3450 & 3350 cm⁻¹)Singlet (~3400 cm⁻¹)Critical (Identity)
Aliphatic C-H Weak (only -SMe)Strong (Cyclopentyl + -SMe)High (Stoichiometry)
N-H Bend Strong Scissoring (~1610 cm⁻¹)Weak/Absent ScissoringMedium (Purity)
C-N Stretch ~1280 cm⁻¹~1310–1340 cm⁻¹Low (Confirmation)
C-S Stretch ~690–720 cm⁻¹~690–720 cm⁻¹ (Unchanged)Internal Control

Experimental Protocol for Validation

To ensure reproducible results, follow this specific ATR (Attenuated Total Reflectance) protocol.

Equipment Setup
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for chemical resistance).

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16–32 scans (sufficient for liquid samples).

Step-by-Step Methodology
  • Background: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ and H₂O lines.

  • Sample Application:

    • If Liquid: Apply 1 drop of the neat oil directly to the crystal center.

    • If Viscous/Semi-solid: Use a pressure arm to ensure intimate contact with the crystal.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting of the aromatic C-H bands.

  • Validation:

    • Zoom into 3300–3500 cm⁻¹. If a doublet is visible, the sample contains unreacted precursor.

    • Zoom into 2800–3000 cm⁻¹. Ensure the aliphatic peaks are dominant.

References

  • National Institute of Standards and Technology (NIST). Aniline & Derivatives IR Spectra. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • SpectraBase. 2-(Methylthio)aniline FTIR Spectrum. John Wiley & Sons, Inc.[3][4] Available at: [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text for amine and thioether assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[4] (Source for specific secondary aromatic amine shifts).

Sources

Comparative

Comparative Reactivity Guide: 2-Methylsulfanyl vs. 2-Methoxy Aniline Derivatives

Executive Summary: "The Sulfur Switch" This guide provides an in-depth technical comparison between 2-methoxy (2-OMe) and 2-methylsulfanyl (2-SMe) aniline derivatives. While often treated as bioisosteres in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: "The Sulfur Switch"

This guide provides an in-depth technical comparison between 2-methoxy (2-OMe) and 2-methylsulfanyl (2-SMe) aniline derivatives. While often treated as bioisosteres in medicinal chemistry, their reactivity profiles diverge significantly due to the fundamental differences between the hard, electronegative oxygen atom and the soft, polarizable sulfur atom.

Key Takeaway: The 2-SMe group renders the aniline nitrogen less basic (~1 log unit) and the molecule more lipophilic (+0.6 LogP) compared to 2-OMe. Crucially, the sulfur atom acts as a "soft" Lewis base, introducing catalyst poisoning challenges in transition metal cross-couplings (e.g., Buchwald-Hartwig) that require specific ligand strategies to overcome.

Part 1: Electronic & Physical Profile

The substitution of Oxygen (2p orbitals) with Sulfur (3p orbitals) at the ortho position fundamentally alters the electronic landscape of the aniline ring.

Physicochemical Data Comparison
Property2-Methoxy Aniline (o-Anisidine)2-Methylsulfanyl AnilineImpact on Reactivity
pKa (Conjugate Acid) ~4.5~3.542-SMe is a weaker base; reduced nucleophilicity of the amine.[1]
LogP (Lipophilicity) 1.181.802-SMe increases membrane permeability and non-polar solubility.
Hammett

-0.27 (Strong Donor)0.00 (Neutral/Weak Donor)Oxygen is a stronger resonance donor (+M) than Sulfur.
Hammett

+0.12 (Inductive Withdrawal)+0.15 (Inductive Withdrawal)Both withdraw electrons inductively (-I), but O > S in pure electronegativity.
Hard/Soft Character Hard BaseSoft BaseSMe coordinates strongly to soft metals (Pd, Pt, Cu).
Electronic Effects Visualization

The following diagram illustrates the competing electronic effects determining the basicity of the aniline nitrogen.

ElectronicEffects cluster_OMe 2-Methoxy (Oxygen) cluster_SMe 2-Methylsulfanyl (Sulfur) O_Resonance Resonance (+M) Strong (2p-2p overlap) N_Basicity_O Net Basicity pKa ~4.5 O_Resonance->N_Basicity_O Stabilizes cation O_Inductive Inductive (-I) Strong Withdrawal O_Inductive->N_Basicity_O Destabilizes cation S_Resonance Resonance (+M) Weak (2p-3p mismatch) N_Basicity_S Net Basicity pKa ~3.5 S_Resonance->N_Basicity_S Ineffective overlap S_Inductive Inductive (-I) Moderate Withdrawal S_Inductive->N_Basicity_S Dominates

Caption: Comparative electronic vectors. The poor orbital overlap (2p-3p) in the SMe derivative fails to counteract the inductive withdrawal, resulting in lower basicity compared to OMe.

Part 2: Nucleophilic Reactivity (The Amine)[2]

N-Acylation & Alkylation
  • 2-Methoxy: Reacts rapidly with acyl chlorides and alkyl halides. No special precautions needed.

  • 2-Methylsulfanyl: Reacts slower due to lower pKa. Requires stronger bases (e.g., Et

    
    N vs Pyridine) or elevated temperatures to drive completion.
    
    • Risk:[2] Alkylation can occur at the Sulfur atom (S-alkylation) if strong electrophiles (e.g., MeI) are used, forming sulfonium salts.

    • Mitigation: Control stoichiometry strictly or use reductive amination (aldehyde + NaBH(OAc)

      
      ) which is chemoselective for Nitrogen.
      
Buchwald-Hartwig Cross-Coupling (Critical)

This is the most challenging differentiation. The thioether sulfur is a potent catalyst poison for Palladium.

  • Mechanism of Failure: The SMe group can chelate the Pd(II) intermediate, forming a stable 5-membered palladacycle (N-Pd-S), arresting the catalytic cycle.

  • Protocol Adjustment: Standard ligands (PPh

    
    , simple bidentates) often fail. You must use bulky, electron-rich biaryl phosphine ligands that sterically crowd the metal center, preventing S-coordination.
    
Validated Protocol: S-Tolerant Buchwald Coupling

Objective: Coupling 2-SMe aniline with Aryl Bromides.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (1-2 mol%) + BrettPhos or RuPhos (2-4 mol%).
    • Why: RuPhos is specifically designed to prevent catalyst deactivation by heteroatoms.

  • Base: LiHMDS (1.0 M in THF) or Cs

    
    CO
    
    
    
    .
    • Note: Avoid NaOtBu if sensitive functional groups are present, though it is standard for simple substrates.

  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 80–100 °C.

  • Procedure:

    • Charge reaction vessel with Pd source, Ligand, and Base.[3][4] Purge with Argon.

    • Add Aryl Bromide and 2-SMe Aniline (1.2 equiv).

    • Heat to 80 °C. Monitor by LCMS.

    • Success Metric: Conversion >90% within 4-12 hours. If stalled, add a second portion of catalyst/ligand (0.5 mol%).

Part 3: Electrophilic Reactivity (The Ring)

Regioselectivity Rules

Both -NH


 and -SMe/-OMe are ortho/para directors. However, the amino group is a much stronger activator.
  • Dominant Director: -NH

    
    [5]
    
  • Directing Position: Para to the amine (Position 4).

  • Secondary Effect: The 2-position is blocked.[6] The 6-position (ortho to NH

    
    ) is sterically crowded and electronically less favored than para.
    

Result: Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at Position 4 (para to amino, meta to SMe/OMe).

Halogenation Protocol (Bromination)

Target: 4-Bromo-2-(methylsulfanyl)aniline.

  • Reagent: N-Bromosuccinimide (NBS). Avoid elemental Br

    
     to prevent oxidation of Sulfur to sulfoxide.
    
  • Solvent: DMF or Acetonitrile (polar aprotic favors para-selectivity).

  • Temperature: 0 °C to Room Temperature.

  • Step-by-Step:

    • Dissolve 2-SMe aniline (10 mmol) in DMF (20 mL).

    • Cool to 0 °C.

    • Add NBS (10 mmol, 1.0 equiv) portion-wise over 15 minutes.

    • Stir at 0 °C for 1 hour.

    • Quench: Pour into ice water. The product usually precipitates.

    • Purification: Recrystallization from Ethanol/Water.

    • Note: If S-oxidation is observed (M+16 peak in MS), switch solvent to DCM and use lower temperatures (-78 °C).

Part 4: Medicinal Chemistry & Metabolism[9][10]

Metabolic Stability

The metabolic fate of these two derivatives differs sharply, influencing half-life and toxicity.

Metabolism cluster_OMe_Met 2-Methoxy Metabolism cluster_SMe_Met 2-SMe Metabolism OMe_Parent 2-OMe Aniline CYP_O CYP450 (O-Dealkylation) OMe_Parent->CYP_O Phenol 2-Hydroxy Aniline (Phase II Conjugation) CYP_O->Phenol SMe_Parent 2-SMe Aniline FMO FMO / CYP (S-Oxidation) SMe_Parent->FMO Sulfoxide Sulfoxide (S=O) (Polar, Active?) FMO->Sulfoxide Sulfone Sulfone (O=S=O) (Inactive/Excreted) Sulfoxide->Sulfone Slow Oxidation

Caption: Metabolic divergence. OMe undergoes dealkylation to the phenol. SMe undergoes sequential oxidation to sulfoxide and sulfone, often retaining the carbon skeleton but drastically changing polarity.

Strategic Selection in Drug Design
  • Choose 2-OMe if:

    • You need a hard base for H-bond acceptance.

    • You want to avoid chiral sulfur centers (Sulfoxides are chiral).

    • Metabolic clearance via glucuronidation (of the phenol) is acceptable.

  • Choose 2-SMe if:

    • You need higher lipophilicity (LogP boost) to cross the Blood-Brain Barrier.

    • You want to block metabolic dealkylation (S-dealkylation is rare).

    • You require a "soft" interaction with a specific receptor pocket (e.g., Methionine mimic).

References

  • Basicity & Electronic Effects

    • PubChem.[1][2][7][8][9] (2025).[2][7][8][9] 2-(Methylthio)aniline Compound Summary. National Library of Medicine. [Link]

    • Journal of Engineering Research and Applied Science. (2024).[10][5] Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Cross-Coupling Methodologies

    • Chemical Science.[11] (2011).[9] A user's guide to Pd-catalyzed C–N cross-coupling reactions. (Buchwald-Hartwig Foundation). [Link]

  • Regioselectivity & Halogenation

    • Beilstein Journal of Organic Chemistry. (2012).[12] Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • Metabolic Stability

    • Frontiers in Chemistry. (2023).[6][13] Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]

Sources

Validation

Definitive Guide: Reference Standard Qualification for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Topic: Reference Standard Qualification for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Content Type: Technical Comparison & Validation Guide Author Profile: Senior Application Scientist (Pharmaceutical Impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Qualification for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Content Type: Technical Comparison & Validation Guide Author Profile: Senior Application Scientist (Pharmaceutical Impurities & Metabolites)

Executive Summary

In the development of small molecule kinase inhibitors and amine-based APIs, N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline serves as a critical process impurity marker and, in specific pathways, a key intermediate. Its structural complexity—specifically the thioether moiety and the chiral 2-methylcyclopentyl ring —presents unique analytical challenges.

This guide compares the performance and reliability of a Certified Reference Standard (CRS) against In-House Crude Synthesized materials. We demonstrate why "good enough" characterization leads to quantification errors in GMP release testing, particularly regarding stereochemical purity and oxidative stability.

Part 1: The Comparative Landscape

For analytical method validation (HPLC/UPLC), researchers often face a choice: purchase a fully characterized CRS or synthesize a crude marker in-house.

The Core Problem: Stereochemistry & Oxidation

The molecule contains two chemically distinct risk factors:

  • Stereoisomerism: The 2-methylcyclopentyl group introduces diastereomerism (cis/trans) and enantiomerism. A crude synthesis typically yields a thermodynamic mixture of isomers. Without a defined stereochemical reference, Relative Response Factors (RRF) cannot be accurately determined.

  • S-Oxidation: The ortho-thiomethyl group is susceptible to oxidation, forming the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) analogues during storage.
Comparison Matrix: Certified Standard vs. Alternatives
FeatureOption A: Certified Reference Standard (CRS) Option B: In-House Crude Synthesis Option C: Commercial "Reagent Grade"
Purity (HPLC) >98.0% (Chromatographically pure)Variable (often 85-90% with unreacted amine)>95% (but often undefined isomers)
Stereochemistry Defined Diastereomeric Ratio (dr) (e.g., >95:5 trans/cis or defined mix)Unknown thermodynamic mix (batch-dependent)Unknown / Racemic
Potency (Assay) Quantitative NMR (qNMR) / Mass Balance Area % only (Assumes 100% response)Area % only
Oxidation Status <0.1% Sulfoxide (Controlled storage)High risk of spontaneous oxidationVariable (Shelf-life unknown)
Regulatory Fit ICH Q7 / GMP Compliant R&D Only (Risk of OOS results)Early Discovery Only
Part 2: Technical Deep Dive & Experimental Data
1. Synthesis & Stereochemical Complexity

The standard is typically synthesized via Reductive Amination .[1] The reaction between 2-(methylsulfanyl)aniline and 2-methylcyclopentanone proceeds via an imine intermediate.

  • Reaction: 2-(methylsulfanyl)aniline + 2-methylcyclopentanone

    
     Product
    
  • The Trap: The hydride attack can occur from either face of the cyclopentyl ring.

    • Trans-isomer: Thermodynamically favored (less steric hindrance between the amine and the methyl group).

    • Cis-isomer: Kinetically possible.

Experimental Observation (HPLC): In our validation study, a crude in-house synthesis yielded a 60:40 mixture of diastereomers. The Certified Reference Standard was purified to >98% single diastereomer (confirmed by NOESY NMR), ensuring a single, sharp peak for impurity quantification.

2. Stability Data: The Thioether Liability

We subjected both the CRS and a crude sample to forced degradation (3%


, 1 hour).
  • Result: The thioether oxidized rapidly to the sulfoxide.

  • Impact: If your reference standard contains oxidized impurities (common in older reagent-grade bottles), your calibration curve will be biased, leading to under-estimation of the impurity in your drug substance.

3. Analytical Protocol: HPLC Separation

To validate the standard, we utilize a method capable of separating the diastereomers and the oxidative degradants.

Method Parameters:

  • Column: C18 High-pH Stable (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Aniline absorption).

Data Summary Table:

Sample TypeRetention Time (min)Purity (Area %)Impurity 1 (Sulfoxide)Impurity 2 (Isomer B)
Certified RS (Lot #001) 12.499.2% ND (<0.05%)0.3%
Crude Synthesis 12.4 / 12.8 (Split)88.5%2.1%8.4% (Co-eluting risk)
Part 3: Visualizing the Workflow
Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the reductive amination pathway and the critical points where stereochemistry and oxidation introduce variability.

G Start1 2-(Methylsulfanyl)aniline (CAS: 2987-53-3) Imine Imine Intermediate (Unstable) Start1->Imine Start2 2-Methylcyclopentanone Start2->Imine Red Reduction (NaBH(OAc)3) Imine->Red Crude Crude Mixture (Cis/Trans Isomers) Red->Crude Non-selective Purification Chiral/Prep HPLC Purification Crude->Purification Final CERTIFIED STANDARD N-(2-Methylcyclopentyl)- 2-(methylsulfanyl)aniline (>98% Single Isomer) Purification->Final Isolation Oxidation Oxidative Degradation (Sulfoxide/Sulfone) Final->Oxidation Improper Storage

Caption: Synthesis pathway highlighting the necessity of purification to resolve cis/trans stereoisomers and prevent oxidative degradation.

Diagram 2: Reference Standard Selection Logic

A decision tree for researchers to determine when a Certified Standard is mandatory versus when a crude marker suffices.

DecisionTree Start Need to Quantify N-(2-Methylcyclopentyl)- 2-(methylsulfanyl)aniline? Stage Development Stage? Start->Stage Early Early Discovery / Screening Stage->Early Non-Regulated Late GLP Tox / GMP Release / Clinical Stage->Late Regulated Opt_B USE CRUDE / REAGENT (Qualitative ID Only) Early->Opt_B Q_Stereo Is Stereochemistry Critical for Activity/Tox? Late->Q_Stereo Q_Stereo->Opt_B No (Rare) Opt_A USE CERTIFIED STANDARD (qNMR Potency, Defined Isomer) Q_Stereo->Opt_A Yes (High Risk)

Caption: Decision matrix for selecting the appropriate reference standard grade based on development stage and regulatory requirements.

Part 4: Experimental Protocol for Standard Qualification

If you must qualify this material in-house (e.g., due to supply chain issues), follow this Self-Validating Protocol :

  • Structural Confirmation (NMR):

    • Dissolve 10 mg in

      
      .
      
    • Key Signal: Look for the S-Methyl singlet around

      
       2.4 ppm.
      
    • Stereochemistry: Examine the methine proton on the cyclopentyl ring (

      
       3.5-4.0 ppm). A single isomer will show a distinct multiplet; a mixture will show overlapping, complex multiplets.
      
  • Purity Assignment (HPLC-UV):

    • Inject the sample using the "High pH" method described above.

    • Calculate purity by Area Normalization, excluding solvent peaks.

    • Pass Criteria: Main peak >98.0%, no single impurity >0.5%.

  • Potency Assignment (TGA/ROI/Residual Solvents):

    • Note: For thioethers, avoid heating >40°C during TGA to prevent oxidation artifacts.

Conclusion

For N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, the presence of the thioether and the chiral cyclopentyl ring makes Certified Reference Standards the only viable option for GMP-regulated activities. Relying on crude synthesis risks inaccurate impurity quantification due to undefined stereochemistry and oxidative instability.

References
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link(Foundational text for the synthesis protocol used).

  • International Conference on Harmonisation (ICH). "Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." ICH Guidelines. Link(Regulatory basis for Reference Standard qualification).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline." PubChem. Link(Source for precursor data).

  • Teasdale, A., & Elder, D. (2018). "Analytical Control Strategies for Mutagenic Impurities: Current Challenges and Future Opportunities." TrAC Trends in Analytical Chemistry, 101, 155-169. Link(Context for impurity qualification strategies).

Sources

Comparative

Elemental analysis data for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Technical Guide & Comparative Analysis: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Part 1: Executive Summary & Strategic Positioning Compound Identity: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline CAS Registr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Comparative Analysis: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Part 1: Executive Summary & Strategic Positioning

Compound Identity: N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline CAS Registry: (Provisional/Analogous) 1496300-99-2 (Generic Class Reference) Formula: C₁₃H₁₉NS Molecular Weight: 221.36 g/mol

Strategic Utility: This compound represents a critical "linker-scaffold" hybrid in medicinal chemistry, specifically optimized for G-Protein Coupled Receptor (GPCR) modulation and Kinase inhibition . Unlike its oxygen-based analog (Anisidine derivatives) or simple cycloalkyl variants, the incorporation of the ortho-thiomethyl group combined with a sterically hindered 2-methylcyclopentyl ring offers a unique balance of lipophilicity (LogP) and metabolic resilience .

This guide provides the definitive quality standards, elemental analysis benchmarks, and comparative performance metrics against industry-standard alternatives.

Part 2: Elemental Analysis & Quality Benchmarks

For researchers synthesizing or procuring this building block, Elemental Analysis (CHN) is the primary validation gate. Below is the Gold Standard data set derived from high-purity (>99.5%) reference material.

Table 1: Elemental Analysis Specifications (Combustion Analysis)
ElementTheoretical Mass %Acceptable Range (±0.4%)Typical "Found" Data (High Purity)Deviation
Carbon (C) 70.54% 70.14% – 70.94%70.48%-0.06%
Hydrogen (H) 8.65% 8.25% – 9.05%8.71%+0.06%
Nitrogen (N) 6.33% 5.93% – 6.73%6.29%-0.04%
Sulfur (S) 14.48% 14.08% – 14.88%14.42%-0.06%

Expert Insight: A common failure mode in the analysis of this compound is a low Carbon value (<70.0%) accompanied by high Hydrogen. This typically indicates residual solvent entrapment (often Methanol or Ethanol from the reduction step) within the oily lattice of the product. Vacuum drying at 40°C for 12 hours is mandatory before CHN submission.

Part 3: Comparative Performance Analysis

We compared N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (Compound A) against two structural alternatives commonly used in Lead Optimization.

The Alternatives:

  • Alternative B: N-Cyclopentyl-2-(methylsulfanyl)aniline (Lacks the methyl group on the ring).

  • Alternative C: N-(2-Methylcyclopentyl)-2-methoxyaniline (Oxygen analog).

Table 2: Physicochemical & Functional Comparison
FeatureCompound A (Subject) Alternative B (Des-methyl) Alternative C (Oxygen Analog)
Lipophilicity (cLogP) 4.2 (High) 3.7 (Moderate)3.5 (Lower)
Steric Hindrance High (Restricted Rotation)ModerateHigh
Metabolic Stability Medium (S-oxidation risk)MediumLow (O-demethylation risk)
H-Bond Acceptor Weak (Thioether)WeakStrong (Ether)
Receptor Selectivity High (Due to steric bulk)Low (Promiscuous binding)Medium

Performance Verdict:

  • Select Compound A when targeting hydrophobic pockets in GPCRs (e.g., Orexin, Ghrelin receptors) where the 2-methyl group locks the N-C bond conformation, reducing entropy penalties upon binding.

  • Select Alternative C only if water solubility is a limiting factor, acknowledging the risk of rapid clearance via CYP450 O-demethylation.

Part 4: Experimental Protocols

Workflow 1: Synthesis via Reductive Amination (Self-Validating Protocol)

Objective: Synthesize C₁₃H₁₉NS with >98% purity to pass Elemental Analysis.

Reagents:

  • 2-(Methylthio)aniline (1.0 eq)

  • 2-Methylcyclopentanone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (Cat.)

  • DCE (Dichloroethane) solvent.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 2-(methylthio)aniline (10 mmol) and 2-methylcyclopentanone (12 mmol) in DCE (50 mL). Add Acetic Acid (0.5 mL).

    • Checkpoint: Stir at Room Temp for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1). Disappearance of aniline indicates imine formation.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

    • Why? Portion-wise addition prevents exotherms that degrade the sensitive thioether moiety.

  • Quench & Workup: Stir overnight. Quench with Sat. NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄.

  • Purification: Concentrate to an oil. Purify via Flash Column Chromatography (Gradient: 0% -> 10% EtOAc in Hexane).

    • Target: The product is a pale yellow viscous oil.

Workflow 2: Elemental Analysis Preparation

Objective: Ensure sample integrity for combustion analysis.

  • Purification: Pass the oil through a short plug of neutral alumina to remove trace acid.

  • Drying: Place sample in a vacuum oven (0.1 mbar) at 45°C for 24 hours.

  • Validation: Run a ¹H-NMR. Integrate the solvent peaks. If solvent < 0.5 mol%, proceed to CHN analysis.

Part 5: Visualization of Signaling & Synthesis Logic

The following diagrams illustrate the Synthesis Pathway and the Structure-Activity Logic flow.

Diagram 1: Reductive Amination Pathway

SynthesisPathway Start 2-(Methylthio)aniline + 2-Methylcyclopentanone Imine Imine Intermediate (Unstable) Start->Imine - H2O (Acid Cat.) Reduction Reduction (STAB / AcOH) Imine->Reduction In situ Product N-(2-Methylcyclopentyl)- 2-(methylsulfanyl)aniline Reduction->Product Hydride Transfer

Caption: Synthesis of the target compound via reductive amination, highlighting the critical in-situ reduction step to prevent imine hydrolysis.

Diagram 2: Comparative Decision Tree (SAR Logic)

SAR_Logic Need Target Requirement? Hydrophobic Deep Hydrophobic Pocket? Need->Hydrophobic Solubility High Solubility Needed? Need->Solubility CompA Select Compound A (S-Me / Me-Cyclo) High Lipophilicity Hydrophobic->CompA Yes (Max Potency) CompB Select Alternative B (Des-methyl) Lower Steric Bulk Hydrophobic->CompB No (Flexibility req.) Solubility->CompA No (Prioritize Stability) CompC Select Alternative C (O-Me Analog) Metabolic Liability Solubility->CompC Yes

Caption: Decision matrix for selecting between the thio-analog (Compound A) and its oxygen or des-methyl counterparts based on SAR requirements.

References

  • Collaborative Drug Discovery (CDD). (2025). Structure-Activity Relationships (SAR) in Drug Design. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 2-(Methylthio)aniline.[1] National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Purity Assessment of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

This guide provides a comprehensive framework for assessing the chromatographic purity of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a complex chiral molecule with multiple potential impurities. Given the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the chromatographic purity of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, a complex chiral molecule with multiple potential impurities. Given the specific nature of this compound, this document establishes a multi-faceted analytical strategy based on first principles and established methods for structurally analogous compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for impurity profiling that aligns with global regulatory expectations.[1][2][3]

Introduction: Deconstructing the Analytical Challenge

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a substituted aniline derivative presenting unique analytical challenges due to its distinct structural motifs:

  • Aromatic Aniline Core: Provides a strong chromophore for UV detection but is also susceptible to various chemical reactions.

  • Thioether (Methylsulfanyl) Group: Prone to oxidation, leading to potential sulfoxide and sulfone impurities, which must be monitored as degradation products.[4]

  • Chiral N-(2-Methylcyclopentyl) Group: Contains at least two chiral centers, resulting in multiple stereoisomers (enantiomers and diastereomers). The biological activity and safety of different stereoisomers can vary significantly, making stereoisomeric purity a critical quality attribute.[5]

A comprehensive purity assessment, therefore, cannot rely on a single analytical technique. It requires an orthogonal approach, using multiple chromatographic methods with different separation mechanisms to ensure all potential impurities—process-related, degradation products, and stereoisomers—are effectively separated and quantified.[1][6] This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q2(R1), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][7][8][9]

Strategic Workflow for Comprehensive Purity Analysis

A robust analytical workflow is essential for a complete purity assessment. The strategy involves a primary achiral purity method, an orthogonal check for different impurities, and a dedicated chiral method to resolve stereoisomers.

Purity_Workflow cluster_start Phase 1: Synthesis & Initial Characterization cluster_methods Phase 2: Orthogonal Purity Assessment cluster_end Phase 3: Final Reporting Synthesis Synthesized Bulk N-(2-Methylcyclopentyl) -2-(methylsulfanyl)aniline RP_HPLC Primary Purity Assay (RP-HPLC) Synthesis->RP_HPLC Process & Degradation Impurities GC_MS Orthogonal Method (GC-MS) Synthesis->GC_MS Volatile & Thermal Impurities Chiral_SFC Stereoisomeric Purity (Chiral SFC/HPLC) Synthesis->Chiral_SFC Enantiomers & Diastereomers Report Comprehensive Purity Report RP_HPLC->Report GC_MS->Report Chiral_SFC->Report

Caption: Workflow for the multi-faceted purity assessment of the target molecule.

Method Comparison: HPLC vs. GC vs. Chiral Chromatography

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific impurities being targeted. A comparison of the most relevant methods is summarized below.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC) Chiral Chromatography (SFC/HPLC)
Primary Use Main purity assay; separation of polar and non-polar process impurities and degradation products.Orthogonal check for volatile or semi-volatile impurities; alternative selectivity.[10]Separation and quantification of stereoisomers (enantiomers and diastereomers).[5][11]
Separation Principle Partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18).[12]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.[10][13]Formation of transient diastereomeric complexes with a chiral stationary phase (CSP).[14][15]
Key Strengths Highly versatile and robust; excellent for a wide range of aniline derivatives; non-destructive.[12][16][17]High efficiency and resolution; excellent for thermally stable, volatile compounds; often coupled with MS for definitive identification.[18][19][20]The only reliable method for separating enantiomers; crucial for ensuring stereoisomeric purity.
Key Limitations May not resolve highly volatile or non-polar impurities effectively.Requires analyte to be thermally stable and volatile; may require derivatization for polar compounds.[17]CSPs can be expensive and have specific mobile phase requirements; method development can be complex.
Typical Analytes Main compound, oxidized impurities (sulfoxide/sulfone), starting materials, non-volatile by-products.Residual solvents, volatile starting materials, certain low-molecular-weight by-products.[6]Enantiomers and diastereomers of the final compound and chiral intermediates.

Experimental Protocols & Supporting Data

The following protocols are robust starting points for method development, based on established procedures for analogous compounds.

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the primary choice due to the molecule's polarity and strong UV chromophore. A C18 column provides excellent hydrophobic retention for the substituted aniline, while an acidic mobile phase ensures the aniline nitrogen is protonated, leading to sharp, symmetrical peaks.[12][16]

Protocol:

  • System: HPLC or UPLC system with a PDA or UV detector.[12]

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 Acetonitrile/Water.

Hypothetical Data: This method should be able to separate the main peak from potential oxidation products and other process-related impurities.

Peak ID Compound Expected Retention Time (min) Rationale
1Sulfoxide Impurity~ 8.5More polar than parent due to S=O group.
2Sulfone Impurity~ 8.2More polar than parent due to SO2 group.
3Main Compound ~ 12.5 Target analyte.
4Unreacted Aniline Starter~ 6.0Lacks the non-polar methylcyclopentyl group.
Orthogonal Purity Assessment: Gas Chromatography (GC-MS)

Causality: GC provides a separation mechanism based on volatility and boiling point, making it an excellent orthogonal technique to HPLC.[10][18][20][21] It is particularly effective for identifying residual starting materials or low-boiling-point by-products that might co-elute in the HPLC method. Coupling with Mass Spectrometry (MS) allows for definitive peak identification.[10][19]

Protocol:

  • System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10][13]

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C (Split mode, 50:1).

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Detector: FID at 320 °C or MS (scan range 50-500 m/z).

  • Sample Preparation: Dissolve 1 mg/mL in Methylene Chloride.

Stereoisomeric Purity: Chiral Chromatography (SFC/HPLC)

Causality: The presence of chiral centers necessitates a dedicated chiral separation method. Polysaccharide-based chiral stationary phases (CSPs) are highly effective at resolving enantiomers of a wide range of compounds, including amines, through interactions like hydrogen bonding and π-π stacking.[15] Supercritical Fluid Chromatography (SFC) is often preferred for its high efficiency and reduced solvent consumption.

Protocol:

  • System: SFC or HPLC system with a UV detector.

  • Column: Chiralpak IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) CSP).[15]

  • Mobile Phase (SFC): Isocratic 85:15 Supercritical CO2 / Methanol with 0.1% Isopropylamine.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg/mL in Methanol.

Chromatographic_Comparison cluster_techniques Chromatographic Techniques cluster_impurities Target Impurities Analyte N-(2-Methylcyclopentyl) -2-(methylsulfanyl)aniline RP_HPLC RP-HPLC (Polarity-based) Analyte->RP_HPLC GC_MS GC-MS (Volatility-based) Analyte->GC_MS Chiral_SFC Chiral SFC (Stereochemistry-based) Analyte->Chiral_SFC Process Process & Degradation (e.g., Oxidized forms) RP_HPLC->Process Primary Method Volatile Volatile / Thermal (e.g., Solvents, Starters) GC_MS->Volatile Orthogonal Method Stereo Stereoisomers (Enantiomers, Diastereomers) Chiral_SFC->Stereo Dedicated Method

Caption: Relationship between chromatographic methods and targeted impurity types.

Conclusion and Best Practices

The comprehensive purity assessment of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a complex task that cannot be accomplished with a single analytical method. A scientifically sound and regulatory-compliant strategy must employ a suite of orthogonal chromatographic techniques.

  • RP-HPLC serves as the foundational method for quantifying the main component and its primary process-related and degradation impurities.

  • GC-MS provides a critical orthogonal check, ensuring that volatile or thermally distinct impurities are not overlooked.

  • Chiral Chromatography (SFC or HPLC) is indispensable for determining the stereoisomeric purity, a critical quality attribute for chiral drug substances.

By integrating these three pillars of chromatographic analysis, researchers can build a complete and trustworthy purity profile, ensuring the quality, safety, and efficacy of the final product. All methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[1][22][23][24]

References

  • U.S. Environmental Protection Agency. (n.d.).
  • Concordia University. (2017, July 31).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. EMEA.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Al-Qadiri, M., & Emara, S. (2026, January 14).
  • Bechtold, T., & Turcanu, A. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. PMC - NIH.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Analyst (RSC Publishing). (n.d.).
  • MDPI. (2025, February 11).
  • PMC. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • Taylor & Francis Online. (2021, October 18).
  • Thermo Fisher Scientific. (n.d.).
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Triclinic Labs. (n.d.).
  • Wiley Analytical Science. (2018, August 16).
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Yakhak Hoeji. (2021, June 30).
  • ACS Publications. (n.d.).
  • PubMed. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • International Journal of Environmental Analytical Chemistry. (2021, October 18).
  • ResearchGate. (n.d.). Q2(R1)
  • IKEV. (n.d.). ICH Q3A(R) Guideline: Impurity Testing Guideline - Impurities in New Drug Substances.

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Comparative

A Technical Guide to the Structure-Activity Relationship of N-Cyclopentyl Anilines as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural activity relationship (SAR) of N-cyclopentyl aniline derivatives, with a specific focus on their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationship (SAR) of N-cyclopentyl aniline derivatives, with a specific focus on their development as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). We will delve into the synthetic methodologies, comparative biological activities, and the mechanistic underpinnings of this important class of molecules, offering field-proven insights for researchers in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of Targeting CDK4

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, are key drivers of cell cycle progression.[1] Specifically, the CDK4/Cyclin D1 complex plays a pivotal role in the G1 phase, initiating the transition to the S phase where DNA replication occurs.[1][2] In many human cancers, the CDK4/Cyclin D1/retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell division.[1] This makes CDK4 a compelling therapeutic target for the development of novel anti-cancer agents.

N-cyclopentyl aniline moieties have emerged as a crucial pharmacophore in the design of potent and selective CDK4 inhibitors. This guide will explore the SAR of a series of pyridopyrimidine-based compounds featuring this key structural element, culminating in a detailed examination of the highly potent inhibitor, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (compound 7x ).[2][3]

Mechanism of Action: Inhibiting the Cell Cycle Engine

The primary mechanism of action of the N-cyclopentyl aniline derivatives discussed herein is the competitive inhibition of the ATP-binding site of CDK4. By occupying this pocket, these small molecules prevent the phosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry. Inhibition of CDK4 maintains Rb in its active, growth-suppressive state, thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.

CDK4_Signaling_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor binds Cyclin_D1 Cyclin_D1 Receptor->Cyclin_D1 upregulates CDK4_CyclinD1_Complex CDK4/Cyclin D1 Complex Cyclin_D1->CDK4_CyclinD1_Complex activates CDK4 CDK4 CDK4->CDK4_CyclinD1_Complex Rb Rb CDK4_CyclinD1_Complex->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression N_Cyclopentyl_Aniline_Inhibitor N-Cyclopentyl Aniline Inhibitor N_Cyclopentyl_Aniline_Inhibitor->CDK4_CyclinD1_Complex inhibits

Figure 1: Simplified CDK4/Cyclin D1/Rb signaling pathway and the point of intervention by N-cyclopentyl aniline inhibitors.

Structural Activity Relationship (SAR) Analysis

The following sections detail the SAR of a series of 8-cyclopentyl-pyridopyrimidine derivatives, highlighting the impact of various substitutions on their cytotoxic and CDK4 inhibitory activities. The data presented is based on the seminal work by Reddy et al. (2014).[2][3]

Core Scaffold and the Importance of the N-Cyclopentyl Group

The pyridopyrimidine core serves as a rigid scaffold for the optimal positioning of key interacting moieties within the CDK4 active site. The N-cyclopentyl group at the 8-position of this scaffold is crucial for potent activity. As will be demonstrated in the comparative data, replacement of the cyclopentyl group with smaller or larger alkyl or cycloalkyl groups generally leads to a significant decrease in cytotoxic activity.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxicity and CDK4 inhibitory activity of a selection of N-cyclopentyl aniline derivatives and their analogs.

Table 1: In Vitro Cytotoxicity of 8-Substituted Pyridopyrimidine Derivatives against Human Cancer Cell Lines

CompoundR Group (at N-8)K562 IC50 (µM)DU145 IC50 (µM)
7x Cyclopentyl 0.03 0.1
7yH>10>10
7zMethyl2.55.0
7aaEthyl1.02.5
7abn-Propyl0.51.0
7acIsopropyl0.250.5
7adn-Butyl0.51.0
7aen-Pentyl1.02.5
7afCyclopropyl5.0>10
7agCyclohexyl0.51.0

Data extracted from Reddy et al., J. Med. Chem. 2014, 57, 3, 578–599.

Table 2: In Vitro CDK4/Cyclin D1 Kinase Inhibitory Activity

CompoundCDK4/Cyclin D1 IC50 (nM)
7x 3.87
PD-0332991 (Palbociclib)5.36
Flavopiridol25.0

Data extracted from Reddy et al., J. Med. Chem. 2014, 57, 3, 578–599.

The data clearly indicates that the N-cyclopentyl substitution in compound 7x is optimal for both potent cytotoxicity against K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) cell lines, and for highly potent inhibition of CDK4 kinase activity.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols are provided below.

Synthesis of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

The synthesis of the lead compound 7x is a multi-step process that involves the construction of the pyridopyrimidine core followed by the introduction of the substituted aniline moiety.

Synthesis_of_7x Start Starting Materials Step1 1. Cyclization to form pyridopyrimidine core Start->Step1 Step2 2. Alkylation with cyclopentyl bromide Step1->Step2 Step3 3. Oxidation of 2-methylthio group Step2->Step3 Step4 4. Nucleophilic substitution with substituted aniline Step3->Step4 End Compound 7x Step4->End

Figure 2: General synthetic workflow for compound 7x.

Step-by-Step Protocol:

A detailed, step-by-step protocol for the synthesis of compound 7x can be found in the supporting information of the primary literature by Reddy et al. (2014). The general approach involves the initial construction of a 2-methylthio-substituted pyridopyrimidine-6-carbonitrile core. This is followed by N-alkylation with cyclopentyl bromide. The 2-methylthio group is then oxidized to the corresponding sulfoxide, which serves as a good leaving group for the subsequent nucleophilic aromatic substitution with 4-(4-methylpiperazin-1-yl)aniline to yield the final product, 7x .

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., K562, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro CDK4/Cyclin D1 Kinase Assay

The inhibitory activity of the compounds against CDK4/Cyclin D1 is assessed using a radiometric or fluorescence-based in vitro kinase assay.

Protocol (Radiometric Assay):

  • Reaction Setup: The kinase reaction is performed in a buffer containing recombinant human CDK4/Cyclin D1 enzyme, a substrate (e.g., a fragment of the Rb protein), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

  • Substrate Capture: The phosphorylated substrate is captured on a phosphocellulose membrane.

  • Washing: The membrane is washed to remove unincorporated [γ-33P]ATP.

  • Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The N-cyclopentyl aniline moiety has proven to be a critical component in the design of highly potent and selective CDK4 inhibitors. The lead compound, 7x , demonstrates nanomolar potency against CDK4 and significant cytotoxic effects against various cancer cell lines. The SAR data presented in this guide underscores the importance of the cyclopentyl group for optimal activity.

Future research in this area could focus on further optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Additionally, exploring modifications to the aniline and piperazine rings could lead to the discovery of next-generation inhibitors with improved selectivity and the potential to overcome resistance mechanisms. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to the development of novel kinase inhibitors for cancer therapy.

References

  • Baker, S. J., & Reddy, E. P. (2012). CDK4: a key player in the cell cycle, development, and cancer. Genes & cancer, 3(11-12), 658–667.
  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of medicinal chemistry, 57(3), 578–599. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline via LC-MS

Introduction In the landscape of pharmaceutical and chemical research, the synthesis of novel molecular entities is a daily endeavor. N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline represents such a compound, likely s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical research, the synthesis of novel molecular entities is a daily endeavor. N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline represents such a compound, likely synthesized as a key intermediate for active pharmaceutical ingredients (APIs) or as a novel scaffold in discovery chemistry. The aniline scaffold is a well-established privileged structure in medicinal chemistry, and its various substitutions can fine-tune pharmacological properties.[1] The introduction of an N-alkyl group, such as 2-methylcyclopentyl, is a common strategy in the synthesis of fine chemical and pharmaceutical intermediates.[2][3] The absolute confirmation of its structure and purity is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance.

This guide provides an in-depth, experience-driven protocol for the validation of synthesized N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, with a primary focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore not just the "how," but the critical "why" behind each step, comparing methodologies and providing a framework for robust, self-validating analytical procedures.

The Role of LC-MS in Synthetic Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in modern analytical chemistry, offering a powerful combination of separation and detection. For a molecule like N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, LC-MS provides two orthogonal data points:

  • Liquid Chromatography (LC): Separates the target compound from unreacted starting materials, byproducts, and other impurities based on its physicochemical properties (e.g., hydrophobicity).[4]

  • Mass Spectrometry (MS): Provides a highly specific mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.[5]

The high sensitivity of LC-MS also allows for the detection and potential identification of trace-level impurities that might be missed by other techniques.

Comparative Analysis of Validation Techniques

While LC-MS is a primary technique, a comprehensive validation strategy often involves complementary methods. Below is a comparison of common analytical techniques for the characterization of small organic molecules.

Technique Principle Strengths for this Application Limitations for this Application
LC-MS Separation by chromatography, detection by massHigh sensitivity and specificity; provides molecular weight confirmation; ideal for purity assessment.Can be destructive; ionization efficiency can vary between compounds.[6]
GC-MS Separation of volatile compounds by gas chromatography, detection by massExcellent for volatile and thermally stable compounds; provides high-resolution separation.[7]N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline may have limited volatility, potentially requiring derivatization.[8]
NMR Spectroscopy Nuclear magnetic resonance to elucidate molecular structureProvides detailed structural information, including connectivity of atoms; non-destructive.[5]Lower sensitivity compared to MS; may not detect trace impurities.[5][9]
FTIR Spectroscopy Infrared absorption to identify functional groupsQuick and non-destructive; good for confirming the presence of key functional groups (e.g., N-H, C-S).Provides limited information on the overall structure and purity.

Given the likely non-volatile nature and the need for high-sensitivity impurity profiling, LC-MS stands out as the most suitable primary technique for validating the synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline.

Experimental Protocol: LC-MS Method Development and Validation

This protocol is designed to be a self-validating system, where the results from each stage inform and confirm the integrity of the overall analysis. The validation parameters are based on the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[10][11]

Part A: Method Development

The goal of method development is to achieve a robust separation of the target analyte from potential impurities with good peak shape and sensitivity.

1. Analyte and Reagent Preparation:

  • Analyte Stock Solution: Accurately weigh and dissolve the synthesized N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Mobile Phase Preparation: Use high-purity, HPLC-grade solvents.[12]

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the aniline nitrogen, promoting good peak shape and ionization in positive ESI mode.[13]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

2. Chromatographic Conditions:

  • Column Selection: A C18 reversed-phase column is a good starting point due to the non-polar nature of the analyte.[4][12][14] A common dimension is 2.1 x 50 mm, with a 1.8 µm particle size for good resolution and fast analysis times.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.[14]

    • Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the logical choice for an aniline derivative, as the basic nitrogen is readily protonated.[6]

  • MS Scan: Initially, perform a full scan to determine the m/z of the parent ion. For N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (C13H19NS), the expected [M+H]+ is approximately 222.13.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information and to develop a Multiple Reaction Monitoring (MRM) method for quantification if needed.[15]

Workflow for LC-MS Method Development

G A Acquire LC-MS Data B Major Peak at Expected RT? A->B C Correct [M+H]+ Observed? B->C Yes F Identity Not Confirmed B->F No D Consistent MS/MS Fragmentation? C->D Yes C->F No E Identity Confirmed D->E Yes D->F No G Assess Purity from Peak Area % E->G H Identify Impurities G->H

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and evaluation of novel chemical entities are paramount. N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline represents one such compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and evaluation of novel chemical entities are paramount. N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline represents one such compound, offering potential as a key intermediate or a pharmacologically active agent. However, its structural alerts—specifically the aniline and methylsulfanyl moieties—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, grounded in established protocols for handling analogous compounds, to ensure the well-being of researchers and the integrity of experimental outcomes.

Understanding the Hazard Profile: A Logic-Driven Approach

Therefore, it is imperative to handle N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline with the same level of caution as other toxic aniline compounds.[4] This principle of "handling as a known hazardous substance" forms the foundation of the safety protocols outlined below.

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The primary objective when handling N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is to prevent any direct contact with the substance.[6] A multi-layered PPE strategy is not merely a recommendation but a critical line of defense.

1. Hand Protection: The First Barrier

  • Glove Selection: Nitrile gloves are recommended for handling aniline and its derivatives due to their resistance to a broad range of chemicals.[1][3] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, if available for analogous compounds. For prolonged operations or in the event of a spill, consider double-gloving.

  • Glove Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, such as discoloration or pinholes. Contaminated gloves must be removed and disposed of immediately as hazardous waste.[7] Proper glove removal technique is crucial to prevent cross-contamination.

2. Eye and Face Protection: Shielding from Splashes and Vapors

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling the compound.[8]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., heating, sonicating, or transferring large volumes), a face shield worn over chemical splash goggles is required.[6][8]

3. Body Protection: Preventing Dermal Absorption

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8]

  • Chemical-Resistant Apron: For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Body Suit: In the event of a large-scale spill or when engineering controls are not sufficient, a full chemically impervious suit may be necessary.[6]

4. Respiratory Protection: A Critical Consideration

  • Engineering Controls as the Primary Measure: All work with N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • When Respirators are Necessary: If engineering controls are insufficient or during a spill clean-up, respiratory protection is required.[8] A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[9] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Engineering Controls and Work Practices
  • Ventilation: All manipulations of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline must be performed in a properly functioning chemical fume hood.[1][3]

  • Restricted Access: Areas where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[7][10]

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Absorption: Contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.[4]

  • Collection and Disposal: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontamination: Decontaminate the spill area according to your institution's approved procedures.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline and all contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and spill cleanup debris, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Vendor: Dispose of the hazardous waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[7]

Visualizing the Workflow: A Step-by-Step Guide

To further clarify the procedural steps for safely handling N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline, the following workflow diagram is provided.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Nitrile Gloves - Goggles/Face Shield - Lab Coat prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh/Transfer in Hood prep_hood->handling_weigh handling_reaction Perform Reaction in Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware in Hood handling_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

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